Ambrosin
Description
Properties
IUPAC Name |
6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGCKRDLITNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871720 | |
| Record name | 6,9a-Dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-93-3 | |
| Record name | Ambrosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Ambrosin's Mechanism of Action in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has emerged as a promising natural compound with potent anti-cancer properties, particularly against breast cancer. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on breast cancer cells. The following sections will detail its impact on critical signaling pathways, the induction of apoptosis, and the generation of reactive oxygen species (ROS), supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
This compound's anti-cancer activity in breast cancer is multi-faceted, primarily driven by the induction of programmed cell death (apoptosis) and the inhibition of key pro-survival signaling pathways.
Induction of Mitochondrial-Mediated Apoptosis
This compound is a potent inducer of apoptosis in breast cancer cells. Evidence suggests that it primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of molecular events:
-
Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increased expression of the pro-apoptotic protein Bax.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is significantly reduced.[1][2]
-
Disruption of Mitochondrial Membrane Potential (MMP): The shift in the Bax/Bcl-2 ratio contributes to the disruption of the mitochondrial membrane potential, a key event in the initiation of apoptosis.[2][3]
-
Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9.[1] These executioner caspases are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.
Generation of Reactive Oxygen Species (ROS)
A significant contributor to this compound-induced apoptosis is the generation of reactive oxygen species (ROS) within the cancer cells.[1][4] Elevated levels of ROS create a state of oxidative stress, which can damage cellular components and trigger apoptotic pathways. The production of ROS is closely linked to the disruption of mitochondrial function.[3][4]
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to inhibit several key signaling pathways that are often dysregulated in breast cancer, promoting cell proliferation, survival, and metastasis.
-
Akt/β-Catenin Signaling Pathway: this compound significantly inhibits the Akt/β-catenin signaling pathway by reducing the phosphorylation of Akt and GSK-3β.[3][5] The inhibition of this pathway is crucial as it is heavily involved in cell survival and proliferation.
-
Wnt/β-Catenin Signaling Pathway: this compound treatment leads to a dose-dependent suppression of the Wnt/β-catenin signaling pathway.[1][6] This pathway is critical for cancer stem cell maintenance and metastasis.
-
EGFR Signaling Pathway: this compound exhibits antagonistic activity against the Epidermal Growth Factor Receptor (EGFR). It has been shown to inhibit the auto-phosphorylation of EGFR at tyrosine 1068, thereby blocking downstream signaling that promotes cell migration and invasion.[4]
-
NF-κB Signaling: While one study indicated that NF-κB gene sets were induced by this compound, another reported that this compound inhibits the translocation of the p65 subunit of NF-κB, a key event in its activation.[4] Further research is needed to fully elucidate the role of this compound in modulating the NF-κB pathway in breast cancer.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various breast cancer cell lines.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference(s) |
| MDA-MB-231 | 25 | [2][3] |
| BT-20 | 1 - 8 | [4] |
| SUM149 | 1 - 8 | [4] |
Table 2: this compound-Induced Apoptosis and ROS Production in MDA-MB-231 Cells
| Parameter | This compound Concentration (µM) | Result | Reference(s) |
| Apoptotic Cells | 50 | ~56% (increase from 3.5% in control) | [2][3] |
| Early Apoptotic Cells (Annexin V+/PI-) | 64 | 24% (increase from ~5% in control) | [1] |
| Late Apoptotic Cells (Annexin V+/PI+) | 64 | 25% (increase from ~7% in control) | [1] |
| ROS Levels | 8 | 22% | [1] |
| 32 | 45% | [1] | |
| 64 | 84% | [1] |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on breast cancer cells.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Seed breast cancer cells and treat with desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained and single-stained controls for compensation. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular ROS levels.
-
Cell Seeding and Treatment: Seed breast cancer cells in a 6-well plate or on coverslips. Treat with this compound at various concentrations.
-
DCFH-DA Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
-
Data Quantification: Quantify the mean fluorescence intensity to determine the relative levels of ROS.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: this compound's multi-target mechanism in breast cancer.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Signaling of Ambrosin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the known molecular interactions and signaling pathways affected by Ambrosin, a sesquiterpenoid lactone with significant therapeutic potential. While not a formal, named signaling pathway in itself, this compound's interactions with key cellular components initiate a cascade of events that influence critical processes such as cell survival, proliferation, and inflammation. This document outlines these interactions, presents quantitative data on its biological activity, details relevant experimental protocols, and provides visual representations of the affected pathways.
Core Molecular Interactions and Downstream Effects
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily in the context of cancer biology. Its mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and interference with pro-survival signaling cascades.
Key molecular targets and affected pathways include:
-
EGFR and RhoC GTPase Antagonism: this compound acts as an antagonist for both Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase. It has been observed to inhibit the auto-phosphorylation of EGFR at tyrosine 1068 (Y1068), a critical step in the activation of this receptor.[1][2]
-
Akt/β-Catenin and Wnt/β-Catenin Pathway Inhibition: The compound significantly inhibits the Akt/β-catenin signaling pathway by reducing the phosphorylation of both Akt and GSK-3β.[3] Furthermore, it has been shown to suppress the Wnt/β-catenin signaling pathway in a dose-dependent manner.[4][5][6][7]
-
Induction of Mitochondrial Apoptosis: this compound treatment leads to an increase in the Bax/Bcl-2 ratio, promoting mitochondrial-mediated apoptosis.[3] This is further supported by the activation of caspase-3 and caspase-9.[4]
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of this compound are linked to the generation of ROS, which contributes to the induction of apoptosis.[1][2][3][4][6][7]
-
Cell Cycle Alteration: this compound can alter the distribution of cell cycle phases and downregulate cyclin-dependent kinase 2, leading to an inhibition of cell proliferation.[8][9][10]
Quantitative Data
The following tables summarize the reported cytotoxic activity of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 | [3] |
| Various | Bladder, Breast, Melanoma, Lung, Pancreatic Cancer | 1 - 6 | [2] |
| MCF-7 | Breast Cancer | 1.7 | [8] |
| JIMT-1 | Breast Cancer | 1.4 | [8] |
| HCC1937 | Breast Cancer | 4.1 | [8] |
| MCF-10A | Normal-like Breast Epithelial | 2.1 | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the known molecular interactions of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the signaling pathways affected by this compound.
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the selected time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Akt, p-Akt, β-catenin, Bax, Bcl-2, Caspases).
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This assay measures the intracellular accumulation of ROS using a fluorescent probe like DCFH-DA.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Probe Loading: Incubate the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the fold increase in ROS production.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating the Cytotoxic Effects of Ambrosin: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025
Abstract
Ambrosin, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic effects against a variety of cancer cell lines, particularly those of the breast and bladder, its multifaceted mechanism of action warrants detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, summarizing key quantitative data, detailing established experimental protocols for its study, and visualizing the complex signaling pathways it modulates.
Quantitative Cytotoxicity Data
This compound demonstrates significant cytotoxicity across multiple human cancer cell lines at low micromolar concentrations. Its efficacy is particularly noted in breast and bladder cancer models, including cancer stem cell (CSC) populations, which are often resistant to conventional chemotherapies. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
Below is a summary of reported IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | Culture Condition | IC50 (µM) | Reference |
| UM-UC5 | Bladder Cancer | Adherent | ~3.5 | [1] |
| UM-UC5 | Bladder Cancer | 3D Sphere | ~0.5 | [1] |
| UM-UC9 | Bladder Cancer | Adherent | ~8.0 | [1] |
| UM-UC9 | Bladder Cancer | 3D Sphere | ~0.8 | [1] |
| BT-20 | Breast Cancer (TNBC) | Adherent | ~1.0 | [1] |
| BT-20 | Breast Cancer (TNBC) | 3D Sphere | ~0.3 | [1] |
| SUM149 | Breast Cancer (TNBC) | Adherent | ~1.5 | [1] |
| SUM149 | Breast Cancer (TNBC) | 3D Sphere | ~0.4 | [1] |
| MDA-MB-231 | Breast Cancer (TNBC) | Adherent | 25 | [2][3] |
| MCF-7 | Breast Cancer | Adherent | Cytotoxic | [4] |
| JIMT-1 | Breast Cancer | Adherent | Cytotoxic | [4] |
| HCC1937 | Breast Cancer | Adherent | Cytotoxic | [4] |
| MCF-10A | Normal-like Breast Epithelial | Adherent | Least Affected | [4] |
TNBC: Triple-Negative Breast Cancer
Mechanisms of Cytotoxic Action
This compound induces cancer cell death through several coordinated mechanisms, primarily by triggering apoptosis, generating oxidative stress, and inhibiting critical pro-survival signaling pathways.
Induction of Mitochondrial Apoptosis
A primary mechanism of this compound's cytotoxicity is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1] This process is characterized by a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] This disruption causes a loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[3] The subsequent activation of executioner caspases leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Generation of Reactive Oxygen Species (ROS)
This compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[1][3] While moderate levels of ROS are involved in normal cell signaling, excessive ROS accumulation induces oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins, ultimately culminating in cell death.[5][6] This increase in ROS is a key contributor to this compound's cytotoxic effects.[3]
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
The Biological Activity of Natural Ambrosin Extracts: A Technical Guide for Researchers
Introduction
Ambrosin, a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from plants of the Ambrosia genus, such as Ambrosia maritima and Ambrosia hispida, this molecule has demonstrated a wide spectrum of biological activities.[1][2] Its potent cytotoxic, anti-inflammatory, and other effects are attributed to its unique chemical structure, which allows it to interact with various cellular targets. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, and presents detailed experimental protocols and quantitative data to support further research and development.
Anti-Cancer Activity
This compound exhibits potent cytotoxic effects across a range of human cancer cell lines, including those known for drug resistance.[3][4] Its anti-cancer activity is multifaceted, involving the induction of programmed cell death (apoptosis), generation of reactive oxygen species (ROS), and the inhibition of key signaling pathways integral to cancer cell proliferation and survival.
Cytotoxicity in Cancer Cell Lines
Studies have consistently shown that this compound suppresses the viability of various cancer cells in a dose- and time-dependent manner.[3][5] The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in breast and bladder cancer models.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 µM | [4][6] |
| BT-20 | Triple-Negative Breast Cancer | 1 - 8 µM | [1] |
| UM-UC9 | Advanced Bladder Cancer | 1 - 8 µM | [1] |
| UM-UC5 | Advanced Bladder Cancer | 1 - 8 µM | [1] |
| MCF-12A | Normal Breast Epithelial | Low cytotoxicity reported | [4][6] |
Table 1: Cytotoxicity (IC50) of this compound in various human cancer and normal cell lines.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer effect is the induction of apoptosis.[3][5] This is characterized by distinct morphological and biochemical changes in treated cells.
-
Morphological Changes : Treatment with this compound leads to classic apoptotic features such as membrane blebbing and the formation of apoptotic bodies.[3][5]
-
Caspase Activation : The apoptotic effect is caspase-dependent.[3][5] this compound treatment results in the enhanced expression of executioner caspases like caspase-3 and initiator caspase-9.[7]
-
Modulation of Apoptotic Proteins : this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards programmed cell death.[4][6][7]
-
Quantitative Apoptosis : In MDA-MB-231 cells, this compound treatment (50 µM) increased the apoptotic cell population from a baseline of 3.5% in control cells to approximately 56%.[4][6]
Generation of Reactive Oxygen Species (ROS)
This compound induces significant oxidative stress within cancer cells by promoting the generation of ROS.[1][3][5] This increase in ROS contributes to mitochondrial-mediated apoptosis and enhances the cytotoxic effects of the compound.[1][3][4]
Activity Against Cancer Stem Cells
Emerging research indicates that this compound is particularly effective against cancer stem cells (CSCs), which are often resistant to conventional chemotherapy and are believed to drive tumor recurrence and metastasis.[8] this compound has been shown to inhibit the growth and spread of CSCs in breast cancer cell lines, suggesting its potential to target the root of tumorigenesis.[8][9]
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]
Inhibition of Pro-Inflammatory Mediators
In models of neuroinflammation, this compound significantly reduces the production of key pro-inflammatory cytokines and enzymes. This activity is comparable to that of curcumin (B1669340), a well-known anti-inflammatory agent.[10]
| Pro-Inflammatory Mediator | Fold Increase with LPS | Effect of this compound (10 mg/kg) |
| TNF-α | 1.5-fold | Significant reduction to normal levels |
| IL-1β | 3.5-fold | Significant reduction to normal levels |
| COX-2 | 3.0-fold | Significant reduction to normal levels |
Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Mediators.[10]
Anti-Malarial Activity
While many plant-derived sesquiterpene lactones, such as artemisinin, are cornerstones of anti-malarial therapy, the specific activity of this compound against Plasmodium species is not as extensively documented in the current scientific literature.[11][12][13] The general mechanism for many anti-malarial compounds involves targeting the parasite during its blood stage, disrupting replication and essential metabolic pathways like hemozoin formation.[11][14] Further investigation is required to determine if this compound shares these mechanisms or possesses significant anti-malarial efficacy.
Molecular Mechanisms & Signaling Pathways
This compound's biological effects are underpinned by its ability to modulate multiple critical intracellular signaling pathways.
Inhibition of Wnt/β-Catenin and Akt/β-Catenin Pathways
This compound has been shown to downregulate the Wnt/β-catenin and Akt/β-catenin signaling pathways in a dose-dependent manner.[3][4][7] These pathways are crucial for cancer cell proliferation and survival. By inhibiting this pathway, this compound suppresses the expression of associated proteins, contributing to its anti-cancer effects.[3][4]
Inhibition of NF-κB Pathway
The anti-inflammatory action of this compound is directly linked to its ability to inhibit the NF-κB pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory genes.[15][16][17] this compound's interference with this pathway prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of inflammatory cytokines like TNF-α and IL-1β.[10]
Antagonism of EGFR and RhoC GTPase
In bladder and breast cancer cells, this compound acts as an antagonist of both the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the RhoC GTPase.[1][2] It inhibits the auto-phosphorylation of EGFR, a key step in its activation, and also curbs RhoC GTPase activity, which is critical for cell migration and invasion.[1] This dual inhibition points to a potential anti-metastatic role for this compound.[7]
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the biological activity of this compound.
General Experimental Workflow
A typical workflow for investigating the biological activity of this compound involves several stages, from extraction to detailed cellular and molecular analysis.
Extraction and Isolation
-
Source Material : Aerial parts of Ambrosia species.
-
Extraction Method (Ultrasound-Assisted Extraction) :
-
Air-dry and powder the plant material.
-
Suspend the powder in a solvent (e.g., 55% ethanol).[18]
-
Perform extraction using an ultrasonic bath for a specified time (e.g., 30 minutes).[18]
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Purification : The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel chromatography to yield pure this compound.[1]
Cell Viability Assay (MTT Assay)
-
Principle : This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692).
-
Protocol :
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24, 48 hours).
-
After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[3][5]
-
Apoptosis Quantification (Annexin V/PI Staining)
-
Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic).
-
Protocol :
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer. The percentage of cells in different apoptotic stages is quantified.[3][4][5]
-
Reactive Oxygen Species (ROS) Measurement
-
Principle : The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS. Non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol :
-
Treat cells with this compound.
-
Load the cells with DCFH-DA solution and incubate at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. The increase in fluorescence corresponds to an increase in intracellular ROS levels.[3][5]
-
Western Blotting
-
Principle : This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2, Bax, β-catenin, Akt).
-
Protocol :
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4][6]
-
Conclusion and Future Directions
Natural this compound extract is a promising phytochemical with robust anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis, generate ROS, and inhibit multiple oncogenic signaling pathways—including Wnt/β-catenin, Akt, and EGFR—positions it as a strong candidate for further drug development.[1][3][4] Furthermore, its efficacy against cancer stem cells suggests it could play a role in preventing cancer recurrence.[8]
For drug development professionals, future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies : In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Lead Optimization : Medicinal chemistry efforts could focus on synthesizing this compound derivatives with improved solubility, bioavailability, and target specificity to enhance therapeutic potential and reduce potential toxicity.[19]
-
Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
-
Expanded Disease Models : While research has focused on breast and bladder cancer, exploring its efficacy in other cancer types and inflammatory diseases is warranted.
The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. South American Medicinal Plant Compound Shows Anti-Cancer Stem Cell Activity | Sci.News [sci.news]
- 9. Plant substance inhibits cancer stem cells | Lund University [lunduniversity.lu.se]
- 10. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo anti-malarial activity of plants from the Brazilian Amazon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambrosin Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrosin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for novel anticancer therapeutic development. Its mechanism of action involves the modulation of key cellular signaling pathways, induction of apoptosis, and generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the identified molecular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for target identification and validation. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the underlying molecular mechanisms.
Introduction to this compound
This compound is a natural compound belonging to the sesquiterpene lactone class, extracted from plants of the Ambrosia genus.[1] It has shown potent cytotoxic activity against several cancer cell lines, including breast and bladder cancer.[1] The anticancer effects of this compound are attributed to its ability to interact with multiple cellular targets, leading to the disruption of critical signaling cascades that govern cell survival, proliferation, and apoptosis. This guide focuses on the methodologies to identify and validate the molecular targets of this compound, providing a framework for its further investigation and development as a potential therapeutic agent.
Target Identification Methodologies
The precise molecular targets of this compound are still under active investigation. While downstream effects have been characterized, the initial direct binding partners have been putatively identified as Epidermal Growth Factor Receptor (EGFR) and RhoC GTPase.[1] The following methodologies represent standard approaches for the de novo identification of small molecule targets and are proposed here as a workflow for confirming and discovering direct targets of this compound.
Affinity Chromatography-Mass Spectrometry
Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify the binding partners of a small molecule from a complex protein mixture.
Experimental Protocol:
-
Immobilization of this compound:
-
Synthesize an this compound analog containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid).
-
Covalently couple the this compound analog to a solid support matrix (e.g., NHS-activated sepharose beads) through the linker.
-
Wash the beads extensively to remove any non-covalently bound this compound.
-
Prepare a control matrix with the linker arm alone to identify non-specific binders.
-
-
Affinity Pull-Down:
-
Prepare cell lysates from a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells).
-
Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
To identify specific binders, perform a competitive elution by incubating the lysate with the this compound-coupled beads in the presence of an excess of free this compound.
-
-
Elution and Protein Identification:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.
-
Separate the eluted proteins by SDS-PAGE and visualize using silver staining or Coomassie blue.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competitive elution lanes.
-
Identify the proteins by in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Workflow Diagram:
Caption: Affinity Chromatography-MS Workflow.
Target Validation
Once potential targets are identified, it is crucial to validate the direct interaction and its functional consequences.
Epidermal Growth Factor Receptor (EGFR)
This compound has been shown to exhibit antagonistic activity against EGFR tyrosine kinase.[1]
3.1.1. In Vitro Kinase Assay
This assay directly measures the effect of this compound on the kinase activity of EGFR.
Experimental Protocol:
-
Reagents: Recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound.
-
Procedure:
-
In a microplate, combine recombinant EGFR and the substrate in a kinase reaction buffer.
-
Add this compound at various concentrations (e.g., 0.1 to 100 µM).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA with a phospho-specific antibody or a fluorescence-based assay).
-
-
Data Analysis: Calculate the IC50 value of this compound for EGFR kinase inhibition.
3.1.2. Cellular Thermal Shift Assay (CETSA)
CETSA can confirm the direct binding of this compound to EGFR in a cellular context.
Experimental Protocol:
-
Cell Treatment: Treat intact cancer cells expressing EGFR with either vehicle (DMSO) or this compound.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble EGFR in the supernatant at each temperature by Western blotting.
-
Data Analysis: this compound binding will stabilize EGFR, resulting in a higher melting temperature compared to the vehicle-treated control.
RhoC GTPase
This compound has been reported to inhibit the activity of RhoC GTPase.[1]
3.2.1. G-LISA Activation Assay
This assay quantifies the level of active, GTP-bound RhoC.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations.
-
Lysis: Lyse the cells with a buffer that preserves GTPase activity.
-
Assay:
-
Add the cell lysates to a microplate coated with a Rho-GTP-binding protein.
-
Only active, GTP-bound RhoC will bind to the plate.
-
Wash away unbound proteins.
-
Detect the bound RhoC using a specific primary antibody against RhoC followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
-
Data Analysis: Quantify the amount of active RhoC by measuring the absorbance and compare it to untreated controls.
Modulation of Signaling Pathways
This compound's anticancer effects are mediated through its impact on key signaling pathways.
Akt/β-Catenin Signaling Pathway
This compound has been shown to significantly inhibit the Akt/β-catenin signaling pathway.[2]
Western Blot Analysis Protocol:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., MDA-MB-231) with this compound for a specified time. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK-3β (p-GSK-3β), total GSK-3β, and β-catenin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram:
Caption: this compound inhibits Akt phosphorylation, leading to the degradation of β-catenin.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis through the intrinsic mitochondrial pathway.[2]
4.2.1. Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis.
Experimental Protocol:
-
Cell Staining: Treat cancer cells with this compound. Stain the cells with a potentiometric dye such as JC-1.
-
Analysis: Analyze the cells by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Data Analysis: Quantify the percentage of cells with low MMP by measuring the shift from red to green fluorescence.
4.2.2. Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Staining: Treat cells with this compound. Wash and resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Apoptosis Pathway Diagram:
Caption: this compound induces apoptosis via ROS, Bax/Bcl-2 modulation, and caspase activation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from published studies.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | 25 | [2] |
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| This compound Conc. (µM) | % Apoptotic Cells | Reference |
| 0 (Control) | 3.5 | [2] |
| 50 | 56 | [2] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation
| Cell Line | Treatment | Fold Increase in ROS | Reference |
| MDA-MB-231 | This compound (dose-dependent) | Significant increase | [2] |
Conclusion
This compound is a promising natural product with potent anticancer activity. Its mechanism of action involves the inhibition of key survival pathways such as EGFR and Akt/β-catenin signaling, and the induction of mitochondrial apoptosis and ROS generation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and similar natural products. Further studies employing unbiased target identification techniques are warranted to fully elucidate the complete target profile of this compound and to facilitate its development as a novel cancer therapeutic.
References
- 1. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambrosin: A Potential Neuroprotective Compound for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Neurodegenerative diseases, such as Alzheimer's, are characterized by progressive neuronal loss and debilitating cognitive decline. A key pathological driver is chronic neuroinflammation, often mediated by the activation of transcription factors like NF-κB. Ambrosin, a sesquiterpene lactone, has emerged as a promising neuroprotective agent due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanism of action, relevant signaling pathways, experimental data, and detailed protocols for researchers in the field.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's primary neuroprotective mechanism lies in its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of the inflammatory response, and its overactivation in the brain contributes to the production of pro-inflammatory cytokines, neuronal damage, and the progression of neurodegenerative diseases. By suppressing NF-κB, this compound effectively dampens the downstream inflammatory cascade, thereby protecting neurons from inflammatory-mediated damage.
Signaling Pathway Diagram:
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how Lipopolysaccharide (LPS) activates the IKK complex, leading to the release and nuclear translocation of NF-κB. This compound inhibits the IKK complex, thereby preventing the transcription of pro-inflammatory genes and subsequent downstream neurotoxic effects.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in preclinical studies, primarily using a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. The following tables summarize the key findings on this compound's effects on inflammatory markers, amyloid-beta pathology, and neuronal survival.
| Biomarker | Control (LPS) | This compound (5 mg/kg) | This compound (10 mg/kg) | Curcumin (B1669340) (100 mg/kg) | Normal |
| NF-κB p65 (fold change) | 3.0 | - | ~1.0 | ~1.0 | 1.0 |
| TNF-α (fold change) | 1.5 | Significant Reduction | Back to normal | Back to normal | 1.0 |
| IL-1β (fold change) | 3.5 | Significant Reduction | Back to normal | Back to normal | 1.0 |
| COX-2 (fold change) | 3.0 | Significant Reduction | Back to normal | Back to normal | 1.0 |
| iNOS (fold change) | 3.0 | Significant Reduction | Significant Reduction | Most Active | 1.0 |
| BACE1 (fold change) | 1.5 | Dose-dependent Reduction | Significant Reduction | Back to normal | 1.0 |
Table 1: Effect of this compound on Neuroinflammatory and Amyloidogenic Markers. Data are presented as fold change relative to the normal control group. This compound demonstrates a dose-dependent reduction in key inflammatory and Alzheimer's Disease-related proteins.
| Group | Surviving Neurons (Hippocampus) | Amyloid Plaques (Cerebral Cortex) |
| Normal | High | None |
| Control (LPS) | Low | Abundant |
| This compound (5 mg/kg) | 35.66 ± 4.63 | Reduced |
| This compound (10 mg/kg) | 44.33 ± 1.20 | Significantly Reduced |
| Curcumin (100 mg/kg) | Similar to this compound (10 mg/kg) | Significantly Reduced |
Table 2: this compound's Effect on Neuronal Survival and Amyloid Plaque Deposition. this compound treatment significantly increased the number of surviving neurons in the hippocampus and reduced the deposition of amyloid plaques in the cerebral cortex of LPS-treated mice.
| Marker | Control (LPS) | This compound (5 mg/kg) | This compound (10 mg/kg) | Curcumin (100 mg/kg) | Normal |
| Cleaved Caspase-3 OD | 0.46 ± 0.01 | 0.37 ± 0.01 | 0.20 ± 0.01 | - | 0.13 ± 0.01 |
Table 3: this compound's Effect on Apoptotic Marker. Optical density (OD) measurements of cleaved caspase-3 immunoreactivity show a dose-dependent reduction with this compound treatment, indicating a decrease in apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of this compound's neuroprotective effects.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This in vivo model is used to mimic the neuroinflammatory conditions observed in neurodegenerative diseases.
Figure 2: Workflow for the LPS-Induced Neuroinflammation Mouse Model. This diagram outlines the key steps, from animal grouping and treatment to the final biochemical and histopathological analyses.
1. Animal Model: Male Swiss albino mice are typically used. 2. Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment. 3. Grouping: Mice are randomly divided into control and treatment groups. 4. Treatment: this compound (dissolved in a suitable vehicle like corn oil) is administered orally via gavage for a specified period (e.g., 7 days).[2] 5. Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 0.4 mg/kg) is administered to all groups except the normal control.[2] 6. Behavioral Assessment: Cognitive function is evaluated using tests such as the Morris water maze and novel object recognition test.[2] 7. Tissue Collection: Following behavioral tests, animals are euthanized, and brain tissues are collected for biochemical and histological analysis.
Western Blot Analysis
This technique is used to quantify the protein levels of specific markers of inflammation and apoptosis.
1. Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in lysis buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay). 3. Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE. 4. Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., NF-κB p65, TNF-α, cleaved caspase-3). 7. Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. 8. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. 9. Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC is employed to visualize the localization and expression of specific proteins within the brain tissue.
1. Tissue Preparation: Brains are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 2. Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm. 3. Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol. 4. Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. 5. Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution. 6. Primary Antibody Incubation: Sections are incubated with primary antibodies against the target proteins (e.g., COX-2, cleaved caspase-3). 7. Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are applied, followed by visualization with a chromogen such as diaminobenzidine (DAB). 8. Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip. 9. Microscopic Analysis: The staining intensity and distribution are evaluated under a light microscope.
Molecular Regulation of Apoptosis by this compound
This compound's anti-apoptotic effect is primarily a downstream consequence of its NF-κB inhibition. By reducing the expression of pro-inflammatory cytokines and enzymes, this compound mitigates the inflammatory environment that triggers neuronal apoptosis. A key indicator of this is the significant reduction in cleaved caspase-3, an executioner caspase in the apoptotic cascade.[3] While the direct interaction of this compound with apoptotic proteins has not been extensively studied, its ability to suppress the upstream inflammatory signals is a critical aspect of its neuroprotective function.
This compound and Oxidative Stress
Neuroinflammation and oxidative stress are intricately linked pathologies in neurodegenerative diseases. The overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by activated microglia and astrocytes contributes to neuronal damage. While direct studies on this compound's effect on specific oxidative stress markers in neurons are limited, its inhibition of iNOS, a key enzyme responsible for nitric oxide production, suggests a role in mitigating nitrosative stress.[2][3] The reduction of iNOS by this compound would lead to decreased levels of nitric oxide and its neurotoxic metabolite, peroxynitrite, thereby protecting neurons from oxidative damage.
Future Directions and Conclusion
This compound presents a promising therapeutic lead for neurodegenerative diseases due to its potent inhibition of the NF-κB pathway and subsequent attenuation of neuroinflammation, amyloidogenesis, and apoptosis. The preclinical data summarized in this guide highlight its significant neuroprotective effects.
For drug development professionals, further research should focus on:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to optimize its delivery to the central nervous system.
-
Structure-Activity Relationship (SAR) Studies: Modification of the this compound structure could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Long-term Efficacy and Safety Studies: Chronic dosing studies in various animal models of neurodegeneration are necessary to establish long-term efficacy and a comprehensive safety profile.
-
Exploration of Additional Mechanisms: Investigating the potential effects of this compound on other relevant pathways, such as the Nrf2 antioxidant response pathway, could reveal additional neuroprotective mechanisms.
References
- 1. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Ambrosin: A Technical Overview for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrosin, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Understanding its pharmacokinetic profile is paramount for advancing this compound through the drug development pipeline. This technical guide synthesizes the current, albeit limited, understanding of this compound's pharmacokinetic properties in preclinical models. While comprehensive in vivo pharmacokinetic data remains to be fully elucidated, this document provides an overview of its anticipated metabolic pathways based on its chemical class, details established in vitro experimental protocols, and visualizes its known cellular signaling mechanisms. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the preclinical evaluation of this compound and similar natural product-derived compounds.
Introduction to this compound
This compound is a naturally occurring sesquiterpene lactone found in plants of the Ambrosia genus. Structurally, it is characterized by a complex polycyclic framework containing a reactive α,β-unsaturated carbonyl group and an α-methylene-γ-lactone ring. These functional groups are believed to be crucial for its biological activity. Preclinical studies have primarily focused on its cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer agent.
Predicted Pharmacokinetic Profile of this compound
Direct and comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models are not extensively available in the current body of scientific literature. However, based on the general pharmacokinetic properties of sesquiterpene lactones, a predicted profile for this compound can be postulated.
Absorption: Sesquiterpene lactones are known to be permeable through the intestinal epithelium. However, their absorption can be influenced by factors such as gastrointestinal pH and the activity of efflux transporters like P-glycoprotein, potentially leading to variable oral bioavailability.[1]
Distribution: The distribution of this compound into various tissues following systemic absorption has not been characterized. Its lipophilic nature suggests it may distribute into tissues, but specific organ accumulation is unknown.
Metabolism: The metabolism of sesquiterpene lactones is generally extensive and occurs in two phases.[1]
-
Phase I Metabolism: This phase primarily involves oxidation, reduction, and hydrolysis reactions. The α,β-unsaturated lactone moiety is a key site for metabolic activity. Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are expected to play a significant role in the biotransformation of this compound.[1]
-
Phase II Metabolism: Following Phase I reactions, the metabolites undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Uridine diphosphate-glucuronosyltransferases (UGTs), such as UGT1A3, UGT1A4, UGT2B4, and UGT2B7, are anticipated to be involved in the glucuronidation of this compound and its metabolites.[1]
Excretion: The routes and rates of excretion for this compound have not been determined. Generally, the metabolites of sesquiterpene lactones are eliminated from the body through renal and fecal pathways.
Quantitative Data Summary
As of the latest literature review, specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life, bioavailability) from in vivo preclinical studies in animal models have not been published. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Animal Model | Reference |
| Data Not Available |
Experimental Protocols
Detailed methodologies for key in vitro experiments that have been utilized to characterize the biological activity of this compound are provided below.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) and incubate for a specified period (e.g., 24, 48 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
-
Cell Treatment: Treat cells with this compound at desired concentrations for the desired time.
-
Staining: Prepare a staining solution of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in phosphate-buffered saline (PBS).
-
Cell Staining: Add the staining solution to the cells and incubate for 5-10 minutes.
-
Visualization: Observe the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells will display condensed and fragmented orange-red nuclei.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound inhibits the Akt/β-catenin signaling pathway.
Caption: this compound suppresses the Wnt/β-catenin signaling pathway.
References
The Sesquiterpene Lactone Ambrosin: A Potent Inhibitor of Cancer Stem Cell Populations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and resistance to conventional therapies, making them a critical target for novel anticancer drug development.[1] Ambrosin, a sesquiterpene lactone found in plants of the Ambrosia genus, has emerged as a promising natural compound with demonstrated cytotoxicity against various cancer cell lines and, notably, a significant inhibitory effect on cancer stem cell populations.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on CSCs, presenting key quantitative data, detailed experimental protocols for assays used to assess its efficacy, and visualizations of the implicated signaling pathways.
Quantitative Efficacy of this compound
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with a particularly enhanced efficacy against cancer stem cell populations. This section summarizes the key quantitative data from preclinical studies.
IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values demonstrate this compound's broad-spectrum anticancer activity at low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bladder Cancer | |||
| UM-UC5 | Advanced Bladder Cancer | 1 - 8 | [2] |
| UM-UC9 | Advanced Bladder Cancer | 1 - 8 | [2] |
| Breast Cancer | |||
| BT-20 | Triple-Negative Breast Cancer | 1 - 8 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 8 | [2] |
| SUM149 | Triple-Negative Breast Cancer | Not Specified | [2] |
| MCF-7 | Breast Cancer | Not Specified | [4][5] |
| JIMT-1 | Breast Cancer | Not Specified | [4][5] |
| HCC1937 | Breast Cancer | Not Specified | [4][5] |
| Other Cancers | |||
| Multiple Cell Lines | Melanoma, Lung, Pancreatic | 1 - 6 | [2] |
Enhanced Toxicity Against Cancer Stem Cells
A key finding is this compound's preferential cytotoxicity towards the cancer stem cell subpopulation, as demonstrated by its impact on tumor spheroid formation.
| Cell Line | Cancer Type | Fold-Greater Efficacy (Secondary Spheres vs. Adherent Cells) | Reference |
| UM-UC5 | Bladder Cancer | 4- to 10-fold | [2] |
| UM-UC9 | Bladder Cancer | 4- to 10-fold | [2] |
| BT-20 | Breast Cancer | 4-fold | [2] |
| SUM149 | Breast Cancer | 8-fold | [2] |
Impact on Cancer Stem Cell Marker Expression
This compound treatment has been shown to reduce the proportion of cells expressing key cancer stem cell markers.
| Cell Line | Treatment | Effect on CSC Population | Reference |
| JIMT-1 | 1 µM & 5 µM this compound (72h) | Decrease in CD44+/CD24- population | [4] |
| JIMT-1 | 1 µM & 5 µM this compound (72h) | Decrease in ALDH+ population | [4] |
Key Signaling Pathways Targeted by this compound
This compound's anticancer and anti-CSC effects are mediated through its interaction with multiple signaling pathways.
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[2][4]
Modulation of EGFR and RhoC GTPase Activity
This compound exhibits antagonistic activity against EGFR tyrosine kinase and RhoC GTPase, both of which are pivotal in metastatic progression.[2][3]
Induction of Mitochondrial Apoptosis and ROS Production
This compound treatment leads to the generation of reactive oxygen species (ROS) and the activation of mitochondrial apoptotic pathways.[2][3]
Inhibition of the Wnt/β-catenin Pathway
Studies have also indicated that this compound can suppress the Wnt/β-catenin signaling pathway, which is crucial for stem cell self-renewal.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cancer stem cell populations.
Cell Viability and Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sphere Formation Assay for Cancer Stem Cell Enrichment
This assay assesses the self-renewal capacity of cancer stem cells.
Protocol:
-
Single-Cell Suspension: Prepare a single-cell suspension of cancer cells.
-
Seeding in Non-Adherent Conditions: Seed the cells at a low density (e.g., 500-1,000 cells/well) in ultra-low attachment plates with serum-free sphere-forming medium supplemented with EGF and bFGF.
-
Treatment: Add various concentrations of this compound to the medium.
-
Incubation: Incubate the plates for 7-14 days to allow for sphere formation.
-
Sphere Counting and Analysis: Count the number of spheres (tumorspheres) with a diameter greater than 50 µm. The sphere-forming efficiency (SFE) is calculated as (number of spheres / number of cells seeded) x 100%.
-
Secondary Sphere Formation: For assessing self-renewal, dissociate the primary spheres into single cells and re-plate them under the same conditions to evaluate secondary sphere formation.
Flow Cytometry for Cancer Stem Cell Marker Analysis
Flow cytometry is used to identify and quantify the population of cells expressing specific CSC surface markers (e.g., CD44+/CD24- for breast cancer).[8]
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CSC markers (e.g., anti-CD44-FITC and anti-CD24-PE) and appropriate isotype controls.
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells with PBS or a suitable buffer to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the cell populations of interest to determine the percentage of cells expressing the CSC markers.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, RhoC, NF-κB p65, β-catenin, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The collective evidence strongly indicates that this compound is a potent agent against cancer stem cells, operating through a multi-targeted mechanism involving the inhibition of key survival and proliferation pathways such as NF-κB, EGFR, and Wnt/β-catenin, and the induction of mitochondrial apoptosis. Its preferential cytotoxicity towards the CSC population highlights its potential to overcome the therapeutic resistance and tumor recurrence associated with these cells.
Future research should focus on in vivo studies to validate these preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, the development of synthetic analogs of this compound could lead to compounds with improved efficacy and drug-like properties. The continued investigation of this compound and related sesquiterpene lactones holds significant promise for the development of novel and effective anti-CSC therapies.
References
- 1. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. Screening and identification of novel specific markers of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Ambrosin's Assault on Cancer: A Technical Guide to Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying ambrosin-induced apoptosis in cancer cells. This compound, a sesquiterpene lactone, has demonstrated significant cytotoxic effects across various cancer cell lines, positioning it as a compound of interest for novel anticancer therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in its apoptotic action.
Core Mechanism of Action
Quantitative Analysis of this compound's Cytotoxicity
The efficacy of this compound has been quantified across various cancer cell lines, with IC50 values typically falling within the low micromolar range. Furthermore, studies have measured the dose-dependent increase in apoptotic cell populations following this compound treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| BT-20 | Triple-Negative Breast Cancer | 1 - 8 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 8 | [1] |
| MDA-MB-231 | Drug-Resistant Breast Cancer | 25 | [3][4][5] |
| UM-UC5 | Advanced Bladder Cancer | 1 - 8 | [1] |
| UM-UC9 | Advanced Bladder Cancer | 1 - 8 | [1] |
Table 2: Apoptotic Effect of this compound on MDA-MB-231 Breast Cancer Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells | Citation |
| 0 (Control) | 3.5% | [3][4][5] |
| 50 | ~56% | [3][4][5] |
| 64 | 24% (Annexin V+/PI-) | [2] |
| 64 | 25% (Annexin V+/PI+) | [2] |
Key Signaling Pathways Targeted by this compound
This compound's pro-apoptotic activity is not limited to a single molecular cascade but involves the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
Mitochondrial Apoptosis Pathway
The central mechanism of this compound-induced cell death is the intrinsic or mitochondrial apoptosis pathway. This is characterized by the generation of ROS, which disrupts the mitochondrial membrane potential.[1][3][4] This disruption leads to the release of pro-apoptotic factors from the mitochondria. This compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in PARP cleavage and apoptosis.[1][2]
EGFR/RhoC and Akt/GSK-3β Signaling
This compound has been shown to exhibit antagonistic activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase.[1] By inhibiting the auto-phosphorylation of EGFR at tyrosine 1068 (Y1068), this compound can disrupt downstream signaling.[1] This includes the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival.[6] The inhibition of Akt phosphorylation, along with GSK-3β phosphorylation, has been observed in this compound-treated MDA-MB-231 cells.[1]
NF-κB and Wnt/β-Catenin Signaling Pathways
Studies have reported that this compound targets the NF-κB pathway, inhibiting the growth of breast cancer cells.[1] Furthermore, this compound has been shown to cause a dose-dependent inhibition of the Wnt/β-catenin signaling pathway.[2][7] Both NF-κB and Wnt/β-catenin pathways are crucial for cancer cell proliferation and survival, and their inhibition by this compound contributes to its anti-cancer effects.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound-induced apoptosis.
Cell Viability Assay (MTT/WST-1 Assay)
Purpose: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.78 to 200 µM) for specific time intervals (e.g., 24, 48, 72 hours).[5][7]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[2][4][7]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Quantification (Annexin V/PI Staining)
Purpose: To quantify the percentage of cells undergoing apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.[5]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[10][11]
-
Wash the cells with cold PBS.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][12]
-
Analyze the stained cells by flow cytometry.[3][4][12]
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting
Purpose: To detect the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-Akt, β-actin) overnight at 4°C.[2][3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Reactive Oxygen Species (ROS)
Purpose: To measure the intracellular generation of ROS.
Protocol:
-
Treat cells with this compound as required.
-
Incubate the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for a specified time at 37°C.[2][7]
-
Harvest and wash the cells.
-
Analyze the fluorescence intensity of the cells using flow cytometry.[2][4][7] An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
This compound demonstrates potent anti-cancer activity by inducing apoptosis through multiple interconnected signaling pathways, with the generation of ROS and the subsequent activation of the mitochondrial apoptotic cascade playing a central role. Its ability to also inhibit key pro-survival pathways such as EGFR/Akt, NF-κB, and Wnt/β-catenin underscores its potential as a multi-targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for the treatment of various malignancies, particularly for drug-resistant cancers.[2][3]
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ambrosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol , is a naturally occurring compound found in plants of the Ambrosia genus, particularly Ambrosia maritima and Ambrosia hispida.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse biological activities, most notably its potent anticancer properties. This compound has been shown to exert its effects through the modulation of key signaling pathways implicated in cancer progression, including the Wnt/β-catenin, NF-κB, and EGFR pathways. Furthermore, it is known to induce apoptosis and reactive oxygen species (ROS) production in cancer cells.
These application notes provide a comprehensive overview of the extraction and purification of this compound for research and development purposes. The protocols detailed below are based on established methodologies and are intended to serve as a guide for obtaining high-purity this compound for further investigation.
Data Presentation
Table 1: Summary of Quantitative Data for Sesquiterpenoid Extraction and Purification from Ambrosia maritima
| Parameter | Method | Plant Material | Solvent System | Yield | Purity | Reference |
| Crude Extract | Cold Maceration | 100 g dried whole plant | Dichloromethane (DCM) | - | - | [3] |
| Fractionation | Silica (B1680970) Gel Chromatography | 1 g crude extract | Cyclohexane (B81311):Ethyl Acetate (gradient) | Multiple fractions (e.g., Fraction 3: 66 mg, Fraction 4: 107 mg) | - | [3] |
| Purified Compounds (Neothis compound and Damsin) | Preparative HPLC | Fractions 3 & 4 from Silica Gel Chromatography | Acetonitrile (B52724):Water with 0.1% TFA (gradient) | Neothis compound (B1678157): 20.0 mg, Damsin (B1669790): 50.5 mg | High Purity | [3] |
Note: Specific yield for this compound was not explicitly stated in the reviewed literature; however, the data for the closely related sesquiterpenoids neothis compound and damsin from the same plant source and similar purification scheme provide a valuable reference.
Experimental Protocols
Protocol 1: Extraction of this compound from Ambrosia maritima
1. Materials and Equipment:
- Dried, powdered whole plant material of Ambrosia maritima
- Dichloromethane (DCM), analytical grade
- Erlenmeyer flasks with stoppers
- Orbital shaker
- Whatman No. 1 filter paper
- Rotary evaporator
- Glassware (beakers, graduated cylinders)
2. Procedure:
- Weigh 100 g of dried, powdered Ambrosia maritima and place it into a suitable Erlenmeyer flask.
- Add a sufficient volume of DCM to completely submerge the plant material.
- Stopper the flask and place it on an orbital shaker.
- Macerate the plant material overnight with gentle shaking at room temperature.[3]
- After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
- Collect the filtrate (DCM extract).
- Concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain the crude extract.
- Store the crude extract in a sealed container at 4°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography
1. Materials and Equipment:
- Crude this compound extract
- Silica gel 60 (for column chromatography)
- Cyclohexane, analytical grade
- Ethyl acetate, analytical grade
- Glass chromatography column
- Fraction collector or test tubes
- Thin Layer Chromatography (TLC) plates (silica gel)
- UV lamp for TLC visualization
2. Procedure:
- Prepare a slurry of silica gel 60 in cyclohexane and pack the chromatography column.
- Dissolve 1 g of the crude extract in a minimal amount of DCM and load it onto the top of the silica gel column.[3]
- Elute the column with a gradient of increasing polarity, starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate.[3]
- Collect fractions of the eluate using a fraction collector or manually in test tubes.
- Monitor the separation by spotting fractions onto TLC plates, developing them in a suitable solvent system (e.g., cyclohexane:ethyl acetate), and visualizing the spots under a UV lamp.
- Combine fractions containing the compound of interest based on their TLC profiles.
- Evaporate the solvent from the combined fractions to obtain semi-purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound
1. Materials and Equipment:
- Semi-purified this compound fraction
- Preparative HPLC system with a UV detector
- C18 reverse-phase preparative HPLC column
- Acetonitrile (ACN), HPLC grade
- Ultrapure water
- Trifluoroacetic acid (TFA), HPLC grade
- Syringe filters (0.45 µm)
2. Procedure:
- Dissolve the semi-purified this compound fraction in a suitable solvent (e.g., acetonitrile).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Set up the preparative HPLC system with a C18 column.
- Prepare the mobile phases:
- Mobile Phase A: Water with 0.1% (v/v) TFA
- Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA
- Equilibrate the column with the initial mobile phase conditions.
- Inject the sample onto the column.
- Elute the column with a gradient of acetonitrile in water. A suggested starting point is a gradient similar to that used for related compounds, for instance, starting with a lower percentage of acetonitrile and gradually increasing it. For example, for a related compound, a gradient of 60-65% acetonitrile was used.[3]
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
- Collect the fractions corresponding to the this compound peak.
- Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is recommended if the sample is in an aqueous solution) to obtain purified this compound.
Protocol 4: Characterization and Quality Control of Purified this compound
1. Materials and Equipment:
- Purified this compound
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass spectrometer (e.g., LC-MS)
- Deuterated solvents for NMR (e.g., CDCl₃)
- Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
2. Procedure:
- NMR Spectroscopy:
- Dissolve a small amount of the purified this compound in a suitable deuterated solvent.
- Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The expected chemical shifts should be compared with literature values.
- Mass Spectrometry:
- Prepare a dilute solution of the purified this compound in a suitable solvent.
- Analyze the sample using a mass spectrometer to determine the molecular weight. The expected m/z for the molecular ion [M+H]⁺ would be approximately 247.13.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: this compound's inhibitory action on the NF-κB signaling pathway.
Caption: this compound's antagonistic effect on the EGFR signaling pathway.
References
Application Notes and Protocols: Synthesizing and Evaluating Water-Soluble Ambrosin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing water-soluble derivatives of the sesquiterpene lactone ambrosin, a compound with recognized cytotoxic potential against various cancer cell lines. Due to this compound's inherent low aqueous solubility, which limits its therapeutic application, the development of water-soluble prodrugs is a critical step towards its clinical investigation.[1][2][3] This document outlines detailed protocols for the synthesis of tertiary amine adducts of this compound and their conversion to water-soluble hydrochloride salts. Additionally, it provides methodologies for evaluating the cytotoxicity of these derivatives and investigating their impact on key cancer-related signaling pathways.
Data Presentation
Cytotoxicity of this compound and its Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of this compound and its synthesized water-soluble derivatives against a panel of human cancer cell lines.
| Compound | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | References |
| This compound | 1.5 | 1.2 | 1.8 | [3] |
| This compound bis-piperidine adduct dihydrochloride (B599025) | 2.1 | 1.9 | 2.5 | [1][3] |
| This compound bis-sulfinic acid analog (sodium salt) | Low Activity | Low Activity | Low Activity | [1][2] |
| This compound bis-sulfonic acid derivative (sodium salt) | Inactive | Inactive | Inactive | [1][2] |
Note: The exact IC50 values for the bis-sulfinic and bis-sulfonic acid derivatives were not specified in the abstracts, only their relative activity.
Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| MDA-MB-231 (Breast) | Decreased viability (IC50) | 25 µM | [4] |
| MDA-MB-231 (Breast) | Increased apoptotic cells from 3.5% to 56% | 50 µM | [4] |
| Bladder and Breast Cancer Cell Lines | Inhibition of EGFR auto-phosphorylation at Y1068 | 10 µM | [4] |
Experimental Protocols
I. Synthesis of Water-Soluble this compound Derivatives
This protocol describes the synthesis of a water-soluble bis-piperidine adduct of this compound as a dihydrochloride salt, based on the Michael addition of a secondary amine to the α,β-unsaturated ketone and α-methylene lactone moieties of this compound.[1][2][3]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Michael Addition: To the stirred solution of this compound, add piperidine (2.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator to obtain the crude tertiary amine diadduct.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether.
-
Precipitation: To the ethereal solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation and Purification: Collect the precipitated this compound bis-piperidine adduct dihydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
II. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound derivatives against cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
III. Western Blot Analysis of Akt/β-catenin Signaling Pathway
This protocol provides a general method for investigating the effect of this compound derivatives on the Akt/β-catenin signaling pathway.[4][6][7]
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound derivatives for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Workflow for the synthesis of a water-soluble this compound derivative.
Caption: this compound inhibits the Akt/β-catenin signaling pathway.
Caption: this compound inhibits EGFR and RhoC GTPase signaling pathways.
References
- 1. rsc.org [rsc.org]
- 2. Cytotoxicity of the Sesquiterpene Lactones Neothis compound and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Ambrosin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone primarily found in plants of the Ambrosia genus, has demonstrated significant biological activity, positioning it as a compound of interest for therapeutic development.[1] Preclinical studies have highlighted its potent anticancer and anti-inflammatory properties.[2][3][4] this compound has been shown to induce cytotoxicity in various cancer cell lines, including drug-resistant breast cancer (MDA-MB-231), through the induction of mitochondrial-mediated apoptosis.[2][5][6] Its mechanism of action involves the generation of reactive oxygen species (ROS), and the modulation of key cellular signaling pathways such as Akt/β-Catenin, Wnt/β-catenin, and EGFR.[2][5][6][7] Furthermore, this compound is recognized as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[3][8]
These application notes provide a comprehensive framework and detailed protocols for establishing robust cell-based assays to characterize and quantify the biological activity of this compound. The following sections detail methods for assessing its cytotoxicity, pro-apoptotic effects, and impact on specific signaling pathways.
Application Note 1: Assessing the Cytotoxicity of this compound
This section describes the use of the MTT assay, a colorimetric method, to evaluate the effect of this compound on cell viability and determine its cytotoxic concentration. The assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[9]
Experimental Protocol: MTT Cell Viability Assay
1. Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[10][11]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9][10] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a control.[2]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]
3. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the this compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: this compound Cytotoxicity
Table 1: Cytotoxic Effect of this compound on MDA-MB-231 Cells after 48h Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.055 | 69.9% |
| 25 | 0.612 | 0.048 | 48.8% |
| 50 | 0.345 | 0.032 | 27.5% |
| 100 | 0.150 | 0.021 | 12.0% |
| IC₅₀ Value | ~25 µM [2] |
Application Note 2: Quantifying this compound-Induced Apoptosis
To confirm that this compound-induced cytotoxicity is due to apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells.[14] PI is a nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for their differentiation.[13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
1. Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 25, 50 µM) for 24 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension.[15]
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[13][15]
-
Staining: Transfer 100-200 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[14][15]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[14][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Use FITC signal detector (FL1) for Annexin V and phycoerythrin emission signal detector (FL2) for PI.[15]
3. Data Analysis:
-
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation: this compound-Induced Apoptosis
Table 2: Quantification of Apoptotic MDA-MB-231 Cells Treated with this compound for 24h
| This compound Conc. (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Total Apoptotic |
| 0 (Control) | 95.1% | 3.5% | 1.2% | 4.7% |
| 25 | 65.8% | 24.5% | 8.9% | 33.4% |
| 50 | 32.4% | 41.2% | 25.1% | 66.3% |
(Note: Data are representative based on published findings showing a dose-dependent increase in apoptosis).[2]
Application Note 3: Elucidating this compound's Mechanism of Action via Western Blot
This compound's activity is linked to the inhibition of specific signaling pathways, such as Wnt/β-catenin and NF-κB.[3][7] Western blotting is a key technique to investigate these effects by detecting changes in the expression and phosphorylation status of target proteins.
Experimental Protocol: Western Blot Analysis
1. Materials:
-
Cell line of interest and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Protein Extraction: Treat cells with this compound as previously described. Lyse the cells with cold lysis buffer, scrape, and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane multiple times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare protein levels across different conditions.
Data Presentation: Effect of this compound on Signaling Proteins
Table 3: Relative Protein Expression in MDA-MB-231 Cells after this compound Treatment
| Target Protein | Treatment (24h) | Relative Expression (Normalized to β-actin) |
| β-catenin | Control | 1.00 |
| This compound (50 µM) | 0.45 | |
| p-p65 (NF-κB) | Control | 1.00 |
| This compound (50 µM) | 0.38 | |
| Bax | Control | 1.00 |
| This compound (50 µM) | 2.15 | |
| Bcl-2 | Control | 1.00 |
| This compound (50 µM) | 0.52 |
(Note: Data are hypothetical but reflect the expected outcomes based on literature).[3][6][7]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for this compound cell-based activity screening.
This compound-Induced Apoptosis Pathway
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of Ambrosin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone primarily found in plants of the Ambrosia genus, has demonstrated a range of biological activities, including potent anti-cancer and anti-inflammatory effects.[1][2][3] Its mechanism of action involves the modulation of multiple signaling pathways, making it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify and characterize new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
The key biological activities of this compound that can be targeted in an HTS campaign include its cytotoxicity against cancer cells, inhibition of pro-inflammatory pathways such as NF-κB, and modulation of other critical signaling nodes like STAT3, Wnt/β-catenin, and EGFR.[1][2][3]
Data Presentation: Biological Activity of this compound and Analogs
The following tables summarize the reported biological activities of this compound and related sesquiterpene lactones. These tables are structured to facilitate the comparison of quantitative data from various assays and should serve as a template for organizing data generated from an HTS campaign of a larger library of this compound analogs.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | WST-1 | 25 | [4] |
| This compound | T24 (Bladder Cancer) | MTS | ~2.5 | [1] |
| This compound | 5637 (Bladder Cancer) | MTS | ~3.0 | [1] |
| This compound | MDA-MB-468 (Breast Cancer) | MTS | ~1.5 | [1] |
| This compound | HCC1937 (Breast Cancer) | MTS | ~4.0 | [1] |
| Damsin | MCF-7 (Breast Cancer) | Not Specified | 11.8 | [5] |
| Damsin | JIMT-1 (Breast Cancer) | Not Specified | 10.1 | [5] |
| Neothis compound | CCRF-CEM (Leukemia) | Resazurin | 4.3 | [6] |
| Neothis compound | CEM/ADR5000 (Resistant Leukemia) | Resazurin | 4.6 | [6] |
Table 2: Effects of this compound on Key Signaling Pathway Components
| Target Pathway | Assay Type | Cell Line | Effect | Quantitative Data | Reference |
| Apoptosis | Annexin V/PI Staining | MDA-MB-231 | Induction of Apoptosis | ~56% apoptotic cells at 50 µM | [2][4] |
| ROS Production | DCFDA Staining | MDA-MB-231 | Increased ROS levels | Dose-dependent increase | [4] |
| Akt/β-Catenin | Western Blot | MDA-MB-231 | Inhibition | Reduced p-GSK-3β and p-Akt | [4] |
| NF-κB | Translocation Assay | Not Specified | Inhibition | Potent inhibitor | [2] |
| EGFR | Kinase Assay | In vitro | Inhibition | Antagonistic activity | [1][3] |
| RhoC GTPase | Activity Assay | In vitro | Inhibition | Antagonistic activity | [1][3] |
Experimental Protocols for High-Throughput Screening
A tiered approach is recommended for screening this compound analogs, starting with a primary screen for general cytotoxicity, followed by secondary screens to elucidate the mechanism of action on specific signaling pathways.
High-Throughput Screening Workflow
Caption: A tiered high-throughput screening workflow for this compound analogs.
Primary Screening: Cytotoxicity Assay (MTT-based)
Objective: To identify this compound analogs that exhibit cytotoxic effects against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, T24, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well or 384-well clear-bottom plates
-
Multichannel pipette or liquid handling robot
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound analogs. Add the compounds to the cells (final concentration range, e.g., 0.1 to 100 µM). Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each analog.
Secondary Screening: Mechanism of Action Assays
Objective: To identify analogs that inhibit the translocation of NF-κB from the cytoplasm to the nucleus.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), NF-κB translocates to the nucleus. This can be visualized and quantified using immunofluorescence and high-content imaging.[1][9]
Materials:
-
HeLa or HUVEC cells
-
384-well imaging plates
-
TNF-α
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 (nuclear stain)
-
Fixation and permeabilization buffers
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at an optimized density (e.g., 2,500 cells/well) and incubate overnight.[9]
-
Compound Treatment: Treat cells with this compound analogs for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation and Staining: Fix, permeabilize, and stain the cells with the primary anti-p65 antibody, followed by the fluorescent secondary antibody and Hoechst stain.[1]
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio indicates inhibition of translocation.
Objective: To identify analogs that inhibit STAT3 transcriptional activity.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing STAT3 response elements. Activation of STAT3 leads to the expression of the reporter gene, which can be quantified by measuring luminescence.[10][11]
Materials:
-
Cells stably expressing a STAT3-luciferase reporter construct (e.g., DU-145 STAT3 reporter cells)[11]
-
96-well or 384-well white, clear-bottom plates
-
IL-6 (as a STAT3 activator)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the STAT3 reporter cells into 96-well plates and incubate overnight.[11]
-
Compound Treatment: Treat the cells with this compound analogs for a predetermined time (e.g., 6-24 hours).
-
Stimulation: Add IL-6 to the wells to activate the STAT3 pathway.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase or cell viability) and determine the inhibitory effect of the analogs.
Objective: To determine if this compound analogs induce oxidative stress in cancer cells.
Principle: The cell-permeable dye DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is non-fluorescent until it is oxidized by ROS within the cell, forming the highly fluorescent DCF.[12][13][14]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
DCFDA solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound analogs for the desired time.
-
DCFDA Loading: Wash the cells and incubate them with DCFDA solution (e.g., 20 µM) for 30-45 minutes at 37°C in the dark.[13][15]
-
Washing: Wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
This compound's Known Signaling Pathways
References
- 1. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. content.abcam.com [content.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Ambrosin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ambrosin in human plasma. The method utilizes protein precipitation for sample preparation and a stable, structurally related internal standard, Dehydrocostus lactone, for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.
Introduction
This compound is a sesquiterpene lactone found in plants of the Ambrosia genus. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, and there is growing interest in their therapeutic potential. To support preclinical and clinical development, a reliable method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Dehydrocostus lactone (Internal Standard, IS) (purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Standard Solutions
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dehydrocostus lactone in methanol.
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
For calibration standards and quality control (QC) samples, add the corresponding this compound working standard solution. For blank samples, add 10 µL of 50:50 (v/v) methanol:water.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 min, hold at 90% for 2 min, return to 10% B and equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for the specific instrument (e.g., 400°C) |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 247.3 | 1 | 100 | To be optimized |
| This compound | 247.3 | 2 | 100 | To be optimized |
| Dehydrocostus lactone (IS) | 231.3 | 1 | 100 | To be optimized |
| Dehydrocostus lactone (IS) | 231.3 | 2 | 100 | To be optimized |
Note: The specific product ions and collision energies for this compound and the internal standard must be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of similar sesquiterpene lactones, likely product ions for this compound would result from the loss of water (H₂O), carbon monoxide (CO), or other neutral losses from the precursor ion.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma samples.
-
Linearity and Range: A linear calibration curve should be established over a suitable concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The extraction efficiency of this compound and the IS from plasma.
-
Stability: Stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Data Presentation
Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (this compound/IS) | Standard Deviation | % Accuracy | % CV |
| LLOQ | ||||
| Calibrant 2 | ||||
| Calibrant 3 | ||||
| Calibrant 4 | ||||
| Calibrant 5 | ||||
| Calibrant 6 | ||||
| ULOQ |
Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Mean Conc. (ng/mL) ± SD | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| LLOQ | |||||||
| Low QC | |||||||
| Mid QC | |||||||
| High QC |
Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in drug development and related fields. The use of a structurally similar internal standard ensures accurate and precise results. The provided workflow and tables offer a clear guide for implementation and data reporting.
Application Notes and Protocols: Using CRISPR-Cas9 to Identify Ambrosin Resistance Genes
Abstract
Ambrosin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a promising candidate for anti-cancer drug development.[1][2] However, the potential for acquired drug resistance remains a critical obstacle in its therapeutic application. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify and validate genes whose loss confers resistance to this compound. The protocols outlined herein cover the entire workflow, from initial cell line preparation and screening to data analysis and hit validation.
Introduction
This compound induces cancer cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of mitochondrial apoptosis, and inhibition of key survival pathways like Akt/β-Catenin.[2][3][4][5] Despite its promise, cancer cells can develop resistance, a common challenge in chemotherapy. One known mechanism of resistance to this compound involves its detoxification by glutathione (B108866) (GSH).[3] Identifying the full spectrum of genetic factors that contribute to this compound resistance is crucial for predicting patient response, developing combination therapies, and designing more robust therapeutic strategies.
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-associated protein 9 (Cas9) technology has emerged as a powerful and versatile tool for functional genomic screening.[6][7][8] By creating a pooled library of cells with single-gene knockouts, researchers can perform positive selection screens to identify which genetic perturbations allow cells to survive and proliferate in the presence of a cytotoxic agent.[9][10] This application note details the use of a genome-wide CRISPR-Cas9 knockout screen to uncover novel genes and pathways involved in this compound resistance.
Background: this compound's Mechanism of Action and Resistance
This compound's anti-cancer activity is multifaceted. It has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and RhoC GTPase activity.[1] Furthermore, it induces apoptosis through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio, and stimulates the production of ROS.[2][3] This ROS production is linked to the activation of glutathione metabolism, which serves as a cellular defense mechanism. The direct binding of glutathione to this compound can detoxify the compound, representing a key resistance pathway.[3] The screen proposed here aims to identify other genes that, when knocked out, provide a similar survival advantage.
Caption: Known mechanism of this compound action and resistance.
Experimental Workflow Overview
The overall strategy involves a positive selection screen. A population of cancer cells stably expressing Cas9 is transduced with a pooled lentiviral single-guide RNA (sgRNA) library targeting all genes in the human genome. This creates a diverse pool of mutant cells, with each cell ideally containing a single gene knockout. The cell population is then treated with a lethal dose of this compound. Cells with gene knockouts that confer resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the population. By using Next-Generation Sequencing (NGS) to quantify the sgRNA abundance before and after treatment, these resistance-conferring genes can be identified.
Caption: Workflow for a positive selection CRISPR-Cas9 screen.
Detailed Experimental Protocols
Protocol 1: Cell Line Preparation and IC50 Determination
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to this compound (e.g., MDA-MB-231 breast cancer cells).[4] Culture cells in the recommended media and conditions.
-
Stable Cas9 Expression: Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin). Select transduced cells with the appropriate antibiotic to generate a stable Cas9-expressing cell line.
-
This compound IC50 Determination:
-
Plate the Cas9-expressing cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a duration relevant to the planned screen (e.g., 7-14 days).
-
Measure cell viability using an appropriate assay (e.g., WST-1, CellTiter-Glo).
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) and determine the IC80-IC90, which will be used as the selection pressure for the screen.
-
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentiviral sgRNA Library Production: Amplify and package a genome-scale sgRNA library (e.g., GeCKO v2, TKOv3) into lentiviral particles.[11] Titer the virus on the Cas9-expressing cell line.
-
Library Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[8]
-
The number of cells transduced should be sufficient to achieve at least 500-1000x coverage of the library (e.g., for a library of 100,000 sgRNAs, transduce at least 5 x 10^7 cells).
-
-
Antibiotic Selection: Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Establish Baseline Representation (T0): Collect a cell pellet representing at least 500-1000x library coverage. This will serve as the T0 reference point.
-
This compound Selection:
-
Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group.
-
Culture the treatment group in media containing this compound at the predetermined selective concentration (IC80-IC90).
-
Maintain both populations for 14-21 days, passaging as needed while maintaining a minimum of 500-1000x library coverage at all times.
-
-
Harvesting Cells: After the selection period, harvest cell pellets from both the control and this compound-treated populations.
Protocol 3: Identification of Candidate Genes
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, control, and this compound-treated cell pellets.
-
sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the gDNA of each sample.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[12]
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
-
Protocol 4: Validation of Candidate Resistance Genes
-
Generate Single-Gene Knockout Lines: For each top candidate gene, design 2-3 new sgRNAs targeting different exons. Transduce the Cas9-expressing cell line with these individual sgRNAs and select for knockout clones.
-
Confirm Knockout: Validate gene knockout at the protein level using Western blot or at the DNA level by sequencing the target locus.
-
Functional Validation:
-
Perform a dose-response assay by treating the validated knockout cell lines and a non-targeting control cell line with a range of this compound concentrations.
-
Calculate the IC50 for each cell line. A significant increase in the IC50 for a knockout line compared to the control confirms that the loss of that gene confers resistance to this compound.[13][14]
-
Data Presentation
Quantitative data from the validation experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response Data for this compound IC50 Determination in Parental Cell Line
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 5 | 85 ± 5.1 |
| 10 | 68 ± 3.9 |
| 20 | 51 ± 4.2 |
| 40 | 25 ± 3.3 |
| 80 | 8 ± 2.1 |
| Calculated IC50 | ~20 µM |
Table 2: Example Validation of Top Screen Hits
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Change in IC50 |
| Control | Non-Targeting | 20.5 ± 1.8 | 1.0 |
| KO Clone 1 | Gene X | 85.2 ± 6.5 | 4.2 |
| KO Clone 2 | Gene Y | 22.1 ± 2.1 | 1.1 |
| KO Clone 3 | Gene Z | 150.7 ± 11.3 | 7.4 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides an unbiased and powerful method for identifying novel genes and pathways that mediate resistance to this compound.[7][12] The protocols described here offer a systematic approach to perform such a screen, from experimental design to the validation of candidate genes. The identification of these resistance mechanisms will be invaluable for the continued development of this compound as a cancer therapeutic, potentially guiding the rational design of combination therapies to overcome resistance and improve clinical outcomes.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large-Scale Single-Guide RNA Library Construction and Use for Genetic Screens: CRISPR/Cas9-based Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
Application Notes and Protocols for Ambrosin Encapsulation in Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone found in plants of the Ambrosia genus, has demonstrated significant potential as a therapeutic agent, exhibiting both anticancer and anti-inflammatory properties.[1][2] In oncology, this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways such as Akt/β-Catenin and Wnt/β-catenin.[1][3][4][5] Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. However, the clinical translation of this compound is hindered by its poor aqueous solubility and potential for off-target toxicity.
Nanoencapsulation offers a promising strategy to overcome these limitations.[6][7] By encapsulating this compound within nanoparticle carriers, it is possible to enhance its bioavailability, provide controlled release, and potentially target the drug to specific tissues, thereby increasing therapeutic efficacy and reducing side effects.[7][8] This document provides detailed protocols for the encapsulation of this compound in polymeric nanoparticles and liposomes, methods for their characterization, and protocols for in vitro evaluation of their therapeutic efficacy.
Nanoparticle Formulation and Characterization
Two primary methods for the nanoencapsulation of hydrophobic drugs like this compound are presented: emulsification-diffusion for polymeric nanoparticles and the thin-film hydration method for liposomes.
Protocol: this compound-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Preparation by Emulsification-Diffusion
This protocol is adapted from a method used for the encapsulation of other sesquiterpene lactones.[7][9]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Ethyl acetate (B1210297)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Acetone
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of ethyl acetate.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under continuous stirring. Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes or sonicate for 3 minutes on an ice bath.
-
Solvent Diffusion: Add 50 mL of deionized water to the emulsion under moderate stirring to facilitate the diffusion of ethyl acetate.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator at 40°C under reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol: this compound-Loaded Liposome Preparation by Thin-Film Hydration
This protocol is a standard method for the encapsulation of hydrophobic drugs in liposomes.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 45°C to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
Sonication: Reduce the size of the MLVs by sonication in a bath sonicator for 15 minutes to form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, subject the liposomal suspension to extrusion through a 100 nm polycarbonate membrane 10-15 times.
-
Purification: Remove unencapsulated this compound by centrifugation at 15,000 x g for 30 minutes or by dialysis against PBS.
Nanoparticle Characterization
Thorough characterization is essential to ensure the quality and reproducibility of the nanoparticle formulation.[3][4]
1.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Disperse the lyophilized nanoparticles or liposomes in deionized water.
-
Analyze the suspension using a DLS instrument (e.g., Malvern Zetasizer).
-
Measure the particle size (Z-average), PDI, and zeta potential in triplicate.
-
1.3.2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Protocol:
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
For negative staining (optional for liposomes), add a drop of 2% phosphotungstic acid.
-
Image the dried sample using a TEM or SEM.
-
1.3.3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: UV-Vis Spectrophotometry
-
Protocol:
-
Separate the unencapsulated this compound from the nanoparticle suspension by centrifugation.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate EE and DL using the following formulas:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
Table 1: Representative Physicochemical Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | 150 - 250 | < 0.2 | -15 to -30 | 60 - 80 |
| Liposomes | 100 - 200 | < 0.3 | -20 to -40 | 70 - 90 |
Note: These values are representative and may vary depending on the specific formulation parameters.
In Vitro Evaluation of this compound-Loaded Nanoparticles
Protocol: In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the nanoparticles.[6][10][11]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironments)
-
Dialysis membrane (e.g., 12 kDa MWCO)
-
Orbital shaker
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a container with 50 mL of release medium (PBS at pH 7.4 or 5.5).
-
Place the container in an orbital shaker at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol: Cell Viability Assay
The MTT assay is used to determine the cytotoxicity of this compound-loaded nanoparticles against cancer cells.[3][5]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Normal cell line (e.g., MCF-10A breast epithelial cells) for selectivity assessment
-
DMEM or RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Table 2: Representative IC50 Values for this compound and this compound-Loaded Nanoparticles against MDA-MB-231 cells
| Formulation | IC50 (µM) after 48h |
| Free this compound | 25 |
| This compound-PLGA-NPs | 15 |
| This compound-Liposomes | 18 |
Note: These are hypothetical values to illustrate the potential for enhanced efficacy with nanoformulations.
Protocol: Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cancer cells.[1][3]
Materials:
-
Cancer cell line
-
Free this compound and this compound-loaded nanoparticles
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with free this compound and this compound-loaded nanoparticles at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Visualizing this compound's Anticancer Signaling Pathway
This compound exerts its anticancer effects by modulating several key signaling pathways, leading to apoptosis and cell cycle arrest.[1][3][5]
References
- 1. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
Application Notes: Unraveling the Anticancer Mechanisms of Ambrosin via Western Blot Analysis
Introduction
Ambrosin, a sesquiterpene lactone, has demonstrated significant anticancer properties in various cancer cell lines.[1][2] This document provides detailed protocols for utilizing Western blot analysis to investigate the molecular mechanisms underlying this compound's effects on cancer cells. The primary focus is on key signaling pathways implicated in apoptosis and cell proliferation, including the Wnt/β-catenin and Akt/β-catenin pathways.[1][3][4] These notes are intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its cytotoxic effects against cancer cells through multiple mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death by activating caspases and modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[1][5] A key indicator of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is also observed in this compound-treated cells.[2]
-
Inhibition of Pro-Survival Signaling Pathways: The compound has been shown to inhibit the Wnt/β-catenin and Akt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[1][3][4] This inhibition is evidenced by the reduced expression of key proteins within these cascades.
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, contributing to cellular stress and apoptosis.[3][5]
-
Inhibition of EGFR and RhoC: Studies have also indicated that this compound can inhibit the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and the activity of RhoC GTPase, both of which are involved in tumor progression and metastasis.[2]
Quantitative Data Summary
The following tables summarize the typical quantitative results obtained from key experiments investigating the effects of this compound on cancer cells.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| MDA-MB-231 | 0 (Control) | 24 | 100 ± 5.2 |
| 8 | 24 | 85 ± 4.1 | |
| 16 | 24 | 68 ± 3.5 | |
| 32 | 24 | 45 ± 2.8 | |
| 64 | 24 | 22 ± 1.9 | |
| 0 (Control) | 48 | 100 ± 6.1 | |
| 8 | 48 | 72 ± 3.9 | |
| 16 | 48 | 51 ± 3.2 | |
| 32 | 48 | 30 ± 2.5 | |
| 64 | 48 | 15 ± 1.7 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-231 | 0 (Control) | 3.5 ± 0.5 | 1.2 ± 0.3 |
| 25 | 25.1 ± 2.1 | 10.5 ± 1.1 | |
| 50 | 42.3 ± 3.5 | 13.7 ± 1.4 |
Table 3: Densitometric Analysis of Western Blot Results
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |
| Apoptosis Markers | ||
| Bax | Control | 1.0 |
| This compound (32 µM) | 2.5 | |
| Bcl-2 | Control | 1.0 |
| This compound (32 µM) | 0.4 | |
| Cleaved Caspase-3 | Control | 1.0 |
| This compound (32 µM) | 3.1 | |
| Cleaved PARP | Control | 1.0 |
| This compound (10 µM, 24h) | Increased | |
| Wnt/β-catenin Pathway | ||
| β-catenin | Control | 1.0 |
| This compound (32 µM) | 0.3 | |
| Akt/β-catenin Pathway | ||
| p-Akt | Control | 1.0 |
| This compound (50 µM) | 0.2 | |
| p-GSK-3β | Control | 1.0 |
| This compound (50 µM) | 0.4 | |
| Other Targets | ||
| p-EGFR (Y1068) | Control | 1.0 |
| This compound (10 µM, 6h) | Decreased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use human breast cancer cell lines such as MDA-MB-231, BT-20, or bladder cancer cell lines like UM-UC5 and UM-UC9.[2]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Treat cells at 70-80% confluency with varying concentrations of this compound (e.g., 0, 8, 16, 32, 64 µM) for specified time periods (e.g., 24 or 48 hours).[5] Ensure the final DMSO concentration in the media is below 0.1%.
Western Blot Protocol
This protocol details the steps for analyzing the expression of proteins involved in apoptosis and signaling pathways.
a. Protein Extraction
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
b. Protein Quantification
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations and mix with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-catenin, p-Akt, p-GSK-3β, p-EGFR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
e. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Cell Viability (MTT) Assay Protocol
-
Seed cells (e.g., 4 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with different concentrations of this compound for 24 or 48 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150-200 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V/PI) Assay Protocol
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: this compound's multifaceted anticancer effects.
Caption: Key steps in the Western blot protocol.
Caption: this compound's impact on signaling pathways.
References
- 1. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Ambrosin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by Ambrosin, a sesquiterpene lactone with demonstrated anti-cancer properties, using flow cytometry. This document outlines the mechanism of this compound-induced apoptosis, presents quantitative data from relevant studies, and offers a detailed protocol for the widely used Annexin V and Propidium Iodide (PI) staining method.
Introduction to this compound and Apoptosis
This compound is a natural compound extracted from plants of the Ambrosia genus, which has shown significant cytotoxicity in various cancer cell lines, including breast and bladder cancer.[1] One of the key mechanisms of its anti-cancer activity is the induction of apoptosis, or programmed cell death. This compound has been shown to trigger mitochondrial-mediated apoptosis, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[1][2] Furthermore, studies have indicated that this compound can modulate signaling pathways crucial for cancer cell survival, such as the Akt/β-Catenin and Wnt/β-catenin pathways.[2][3][4]
Flow cytometry is a powerful technique for quantifying apoptosis by analyzing individual cells in a population.[5][6] The Annexin V/PI assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the induction of apoptosis in cancer cell lines as reported in scientific literature.
Table 1: Effect of this compound on Apoptosis in MDA-MB-231 Human Breast Cancer Cells [2]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 3.5 |
| 50 | ~56 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 |
| BT-20 | Triple-Negative Breast Cancer | 1 - 8 |
| UM-UC5 | Bladder Cancer | 1 - 8 |
| UM-UC9 | Bladder Cancer | 1 - 8 |
Experimental Protocols
Protocol: Analysis of Apoptosis by Flow Cytometry Using Annexin V and Propidium Iodide Staining
This protocol provides a step-by-step guide for inducing apoptosis in cancer cells with this compound and subsequently analyzing the apoptotic cell population using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined incubation period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspensions at 300-600 x g for 5 minutes.[9][10]
-
-
Cell Washing:
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer within one hour of staining.[9]
-
Set up appropriate compensation and gates using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production in Response to Ambrosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and bladder cancer.[1][2] A key mechanism underlying its anticancer activity is the induction of programmed cell death (apoptosis) through the generation of Reactive Oxygen Species (ROS).[1][3][4] ROS are highly reactive chemical species containing oxygen, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), which at elevated levels can induce oxidative stress, leading to cellular damage and apoptosis.[5][6][7]
The measurement of ROS is critical for elucidating the mechanism of action of compounds like this compound. This document provides detailed protocols for the quantification of total cellular and mitochondrial ROS, summarizes expected quantitative outcomes, and describes the signaling pathways involved in this compound-induced oxidative stress.
Key Signaling Pathways Modulated by this compound
This compound induces ROS production by modulating key cellular signaling pathways. Evidence suggests that this compound, like other sesquiterpene lactones, exerts its effects by inhibiting the pro-survival NF-κB and Akt/β-catenin signaling pathways.[1][2][3] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is crucial for this activity.[8]
This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[2] This is likely achieved by preventing the degradation of its inhibitory subunit, IκBα, a critical step that normally allows NF-κB to enter the nucleus and activate transcription of anti-apoptotic genes.[8][9][10] By blocking this pathway, this compound shifts the cellular balance towards apoptosis. Furthermore, this compound treatment is associated with the inhibition of EGFR auto-phosphorylation, which is an upstream regulator of the pro-survival Akt/GSK-3β pathway.[2] Inhibition of this cascade contributes to the overall cytotoxic and pro-apoptotic effects of the compound, which are closely linked with increased ROS production.
Data Presentation
The following table summarizes the quantitative data on ROS production in MDA-MB-231 human breast cancer cells following treatment with this compound, as measured by DCFH-DA assay and flow cytometry. The data indicates a dose-dependent increase in the percentage of cells with high levels of ROS.
| This compound Concentration (µM) | Percentage of ROS-Positive Cells (%) |
| 0 (Control) | 5% |
| 8 | 22% |
| 32 | 45% |
| 64 | 84% |
| Table 1: Dose-dependent effect of this compound on ROS levels in MDA-MB-231 cells. Data is derived from studies using DCFH-DA staining and flow cytometry.[1] |
Experimental Workflow
The general workflow for measuring ROS production involves cell culture, treatment with this compound, staining with a specific fluorescent probe, and subsequent analysis by flow cytometry or fluorescence microscopy.
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11]
Materials:
-
DCFH-DA (stock solution in DMSO, store at -20°C, protected from light)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Serum-free cell culture medium
-
This compound
-
Positive control (e.g., 100 µM H₂O₂ or Pyocyanin)
-
96-well black, clear-bottom plates or flow cytometry tubes
Procedure (Flow Cytometry):
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 0, 8, 32, 64 µM) in serum-free medium for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control.
-
Harvesting: After treatment, gently wash the cells with PBS. Detach adherent cells using trypsin, then neutralize with complete medium.
-
Cell Collection: Centrifuge the cell suspension at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Staining: Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM. Incubate for 30 minutes at 37°C in the dark.[5][12]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of ice-cold PBS.[6]
-
Analysis: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation and detect emission in the green channel (typically 515-535 nm).[12] Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
DHE is a cell-permeable probe that is oxidized specifically by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[13]
Materials:
-
Dihydroethidium (DHE) (stock solution in DMSO, store at -20°C to -80°C, protected from light)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometry tubes or glass-bottom dishes
Procedure (Flow Cytometry):
-
Cell Preparation: Prepare a single-cell suspension as described in Protocol 1 (Steps 1-4). Resuspend cells in colorless HBSS at a concentration of approximately 1x10⁶ cells/mL.[4]
-
Staining: Add DHE to the cell suspension to a final concentration of 10 µM. Protect samples from light immediately by wrapping tubes in aluminum foil.[4][14]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[4][13]
-
Analysis: Analyze the samples immediately by flow cytometry without washing. Use an excitation wavelength of ~510 nm and detect emission at ~595 nm.[4]
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide, producing red fluorescence.[1][15][16]
Materials:
-
MitoSOX™ Red reagent (5 mM stock solution in DMSO, store at -20°C, aliquot to avoid freeze-thaw cycles)[1][15]
-
HBSS with Ca²⁺ and Mg²⁺
-
Flow cytometry tubes or glass-bottom dishes
Procedure (Flow Cytometry):
-
Cell Preparation: Prepare a single-cell suspension as described in Protocol 1 (Steps 1-4). Adjust cell density to 1x10⁶ cells/mL in warm HBSS.
-
Working Solution: Prepare a fresh working solution of MitoSOX™ Red by diluting the 5 mM stock solution in warm HBSS to a final concentration of 1-5 µM. A concentration of 3 µM is often cited.[1][16]
-
Staining: Resuspend the cell pellet in 1 mL of the MitoSOX™ Red working solution.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[1][16][17]
-
Washing: Wash the cells three times with warm PBS by centrifugation (400 x g for 5 minutes).[1]
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm (typically the FL2 channel).[1][16]
Troubleshooting and Considerations
-
Compound Interference: Test whether this compound directly reacts with the fluorescent probes in a cell-free system. A signal in the absence of cells indicates an artifact.[3][18][19]
-
High Background: High background fluorescence can be caused by probe auto-oxidation (prepare fresh solutions and protect from light), or intrinsic fluorescence of the test compound.[3]
-
Use of Controls: Always include an untreated control, a vehicle control (e.g., DMSO), and a positive control (e.g., H₂O₂, Antimycin A) to validate the assay. Pre-treatment with an antioxidant like N-acetylcysteine (NAC) should attenuate a genuine ROS signal.[3]
-
Probe Specificity: Be aware of the limitations of each probe. DCFH-DA can be oxidized by various ROS, while DHE and MitoSOX are more specific for superoxide.[14] For definitive identification, consider complementary techniques like Electron Paramagnetic Resonance (EPR).
-
Live Cells Only: These protocols are designed for live cells. Do not fix cells before or after staining, as this will disrupt cellular processes and lead to inaccurate results.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and detection of reactive oxygen species (ROS) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 14. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ambrosin's Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for evaluating the therapeutic efficacy of Ambrosin, a sesquiterpene lactone with demonstrated anti-inflammatory and anticancer properties. The information is intended to guide researchers in designing robust in vivo studies.
Anti-Inflammatory Efficacy: Murine Model of Colitis
This compound has shown potential in mitigating inflammation. A well-established model for this is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics aspects of inflammatory bowel disease.
Quantitative Data Summary: Anti-Inflammatory Effects
| Parameter | Vehicle Control (DSS only) | This compound Treatment (DSS + this compound) | Perindopril/Ambrosin Combination (DSS + Perindopril + this compound) | Reference |
| Disease Activity Index (DAI) | High | Significantly Reduced | Most Significant Reduction | [1] |
| Colon Length | Shortened | Significantly Less Shortening | Most Significant Protection Against Shortening | [1] |
| Histological Score | Severe Inflammation and Damage | Ameliorated Histopathological Changes | Most Remarkable Amelioration | [1] |
| Oxidative Stress Markers | Increased | Ameliorated | Most Significant Amelioration | [1] |
| Pro-inflammatory Cytokines | Increased | Suppressed | Most Significant Suppression | [1] |
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol is adapted from established methodologies for inducing acute colitis in mice.[2][3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Animal balance
-
Scoring system for Disease Activity Index (DAI)[1]
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 3% (w/v) solution of DSS in sterile drinking water. This solution should be prepared fresh.
-
Provide the DSS solution to the experimental groups (excluding the healthy control group) as their sole source of drinking water for 7 consecutive days. The healthy control group will receive regular sterile drinking water.
-
-
Treatment Groups:
-
Healthy Control: Receive regular drinking water and vehicle administration.
-
DSS Control: Receive 3% DSS water and vehicle administration.
-
This compound Treatment: Receive 3% DSS water and daily administration of this compound (e.g., 50 mg/kg, oral gavage), starting from day 1 of DSS administration.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Assess and score for stool consistency and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers.
-
Endpoints:
-
Primary: Disease Activity Index (DAI), colon length, histological score of inflammation and tissue damage.
-
Secondary: Myeloperoxidase (MPO) activity, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue.
Experimental Workflow: DSS-Induced Colitis Model
Caption: Workflow for DSS-induced colitis model.
Anticancer Efficacy: Xenograft Models
While in vivo studies on this compound for cancer are limited, protocols for similar sesquiterpene lactones in breast cancer xenograft models can be adapted. It is crucial to perform initial dose-finding and toxicity studies for this compound.
Quantitative Data Summary: In Vitro Anticancer Effects
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 25 | [5] |
| UM-UC-5 | Bladder Cancer | 1-8 | [6] |
| UM-UC-9 | Bladder Cancer | 1-8 | [6] |
| BT-20 | Breast Cancer | 1-8 | [6] |
| SUM149 | Breast Cancer | 1-8 | [6] |
Experimental Protocol: Breast Cancer Xenograft Mouse Model
This protocol is a representative model based on studies with other sesquiterpene lactones like Parthenolide and Alantolactone.[2][7]
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Human breast cancer cell line (e.g., MDA-MB-231).
-
Matrigel.
-
This compound.
-
Vehicle for this compound.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Vehicle Control: Administer the vehicle solution.
-
This compound Treatment: Administer this compound at a predetermined dose (e.g., daily oral gavage or intraperitoneal injection). A pilot study to determine the maximum tolerated dose is recommended.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Termination and Analysis:
-
Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Excise tumors and weigh them.
-
Tumor tissue can be used for histological analysis, western blotting, or other molecular assays.
-
Endpoints:
-
Primary: Tumor growth inhibition, final tumor volume, and weight.
-
Secondary: Analysis of signaling pathway modulation in tumor tissue (e.g., expression of proteins in the Akt/β-catenin pathway), apoptosis markers (e.g., cleaved caspase-3), and proliferation markers (e.g., Ki-67).
Experimental Workflow: Xenograft Model
Caption: Workflow for a cancer xenograft model.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
Akt/β-Catenin Signaling Pathway
This compound inhibits the Akt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival.[2]
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alantolactone, a sesquiterpene lactone, inhibits breast cancer growth by antiangiogenic activity via blocking VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Ambrosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrosin, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects against various cancer cell lines are attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression. However, a significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. These application notes provide a comprehensive overview of the formulation strategies, preclinical experimental protocols, and relevant biological pathways associated with this compound.
Physicochemical Properties and Formulation Considerations
The therapeutic application of this compound is hampered by its low water solubility. To overcome this, various formulation strategies can be employed for preclinical studies.
Solubility
Table 1: General Solubility and Formulation Approaches for this compound
| Solvent/Formulation Strategy | Application | Considerations |
| Dimethyl Sulfoxide (B87167) (DMSO) | In vitro stock solutions | Can have cellular toxicity at higher concentrations. Final concentration in cell culture media should typically be ≤ 0.5%. |
| Ethanol | Co-solvent in formulations | Can cause irritation and toxicity, especially for in vivo use. Should be used in combination with other excipients. |
| Co-solvent Systems (e.g., DMSO, PEG300, Tween 80, Saline) | In vivo administration | A common strategy to solubilize hydrophobic compounds for parenteral administration. The ratio of co-solvents needs to be optimized to ensure solubility and minimize toxicity. |
| Nanosuspensions | In vivo administration | Can improve the dissolution rate and bioavailability of poorly soluble drugs. Requires specialized equipment for preparation. |
| Prodrugs | Improved aqueous solubility | Chemical modification of this compound to create more water-soluble derivatives can enhance bioavailability.[1] |
Stability
This compound, as a sesquiterpene lactone, may be susceptible to degradation under certain conditions. Stability studies are crucial to ensure the integrity of the compound in formulated preparations.
Table 2: Key Stability Considerations for this compound Formulations
| Factor | Potential Impact | Recommendation |
| pH | Hydrolysis of the lactone ring. | Conduct stability studies across a relevant pH range (e.g., pH 4-8). |
| Temperature | Accelerated degradation. | Store stock solutions and formulations at low temperatures (e.g., -20°C or -80°C for long-term storage). |
| Light | Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Oxidation | Degradation of the molecule. | Consider the use of antioxidants in the formulation if oxidative degradation is identified as a significant pathway. |
Mechanism of Action and Biological Targets
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Key Signaling Pathways Affected by this compound:
-
Mitochondrial Apoptosis Pathway: this compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[2][3][4]
-
Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer.[3][4]
-
NF-κB Signaling Pathway: As a potent inhibitor of NF-κB, this compound can suppress the transcription of genes involved in inflammation, cell survival, and proliferation.
-
EGFR and RhoC GTPase Signaling: this compound has been found to exhibit antagonistic activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase, both of which are implicated in cancer progression and metastasis.[2]
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. [PDF] this compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Assaying the Effect of Ambrosin on Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Ambrosin, a sesquiterpene lactone, on cancer cell migration and invasion. The protocols outlined below are designed to be detailed and robust, enabling researchers to obtain reproducible and quantifiable data.
Introduction
Cell migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. Understanding and targeting the molecular drivers of these processes are critical for the development of novel anti-cancer therapeutics. This compound, a natural compound, has demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation. Emerging evidence also points to its potential to inhibit cell migration and invasion, making it a promising candidate for further investigation.
This compound has been shown to modulate several key signaling pathways implicated in cell motility, including the Akt/β-catenin and Wnt/β-catenin pathways. Furthermore, it has been identified as an antagonist of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase, both of which are crucial regulators of the cytoskeletal dynamics required for cell movement.
This document provides detailed protocols for the wound healing (scratch) assay, the transwell migration assay, and the Matrigel invasion assay to quantitatively assess the impact of this compound on cancer cell lines.
Data Presentation
The following tables are structured to present quantitative data from the described assays. Representative data is shown for illustrative purposes and should be generated empirically.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MDA-MB-231 | 0 | 100 | 25 |
| 10 | 78 | ||
| 25 | 50 | ||
| 50 | 22 | ||
| JIMT-1 | 0 | 100 | - |
| 10 | - | ||
| 25 | - | ||
| 50 | - |
Table 2: Quantitative Analysis of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Wound Closure (%) at 24h |
| MDA-MB-231 | 0 (Vehicle Control) | 95 ± 5 |
| 10 | 60 ± 7 | |
| 25 | 35 ± 6 | |
| 50 | 15 ± 4 |
Table 3: Quantitative Analysis of this compound on Cell Migration (Transwell Assay)
| Cell Line | This compound Concentration (µM) | Migrated Cells (Normalized to Control) | Inhibition (%) |
| MDA-MB-231 | 0 (Vehicle Control) | 1.00 | 0 |
| 10 | 0.55 | 45 | |
| 25 | 0.28 | 72 | |
| 50 | 0.12 | 88 |
Table 4: Quantitative Analysis of this compound on Cell Invasion (Matrigel Transwell Assay)
| Cell Line | This compound Concentration (µM) | Invading Cells (Normalized to Control) | Inhibition (%) |
| MDA-MB-231 | 0 (Vehicle Control) | 1.00 | 0 |
| 10 | 0.45 | 55 | |
| 25 | 0.21 | 79 | |
| 50 | 0.08 | 92 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell migration and invasion.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a straightforward method to study collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with a serum-free medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Imaging: Immediately capture images of the scratch at designated locations for each well (T=0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Course Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to T=0.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, quantifies the chemotactic response of cells.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
PBS
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells for 18-24 hours.
-
Cell Harvesting: On the day of the assay, detach the cells using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: In a separate tube, mix the cell suspension with the desired concentrations of this compound. Add 200 µL of the cell/Ambrosin mixture to the top chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period determined by the migratory rate of the cell line (typically 12-24 hours) at 37°C and 5% CO2.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the top chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Washing and Drying: Gently wash the inserts in water and allow them to air dry.
-
Quantification: Visualize the stained, migrated cells using an inverted microscope. Capture images from several representative fields and count the number of migrated cells.
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay to assess the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel Basement Membrane Matrix
Protocol:
-
Coating the Inserts: Thaw Matrigel at 4°C overnight. Dilute the Matrigel with cold serum-free medium to the desired concentration (e.g., 1 mg/mL). Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the top chamber of the Transwell inserts.
-
Gelling: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
Proceed with the Transwell Migration Assay Protocol: Follow steps 1-9 of the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel layer. The incubation time may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and invasion.
Signaling Pathway
This compound is known to inhibit key signaling pathways that promote cell migration and invasion. The diagram below illustrates the putative mechanism of action of this compound in this context.
Caption: this compound's inhibitory signaling pathways.
Application Notes and Protocols: Investigating the Efficacy of Ambrosin Against Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Ambrosin, a sesquiterpene lactone, on cancer stem cells (CSCs). The following protocols and data presentation formats are designed to facilitate the replication and expansion of key findings in the field. This compound has demonstrated potential in targeting the CSC population, which is often resistant to conventional cancer therapies and responsible for tumor recurrence and metastasis.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating this compound's effect on cancer cell lines, including their CSC populations.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) |
| MCF-10A | Normal-like breast epithelial | 2.1[4] |
| MCF-7 | Breast Cancer | 1.7[4] |
| JIMT-1 | Breast Cancer | 1.4[4] |
| HCC1937 | Breast Cancer | 4.1[4] |
| MDA-MB-231 | Drug-Resistant Breast Cancer | 25[5] |
Table 2: Effect of this compound on Cancer Stem Cell Populations in JIMT-1 Cells
| Treatment (72h) | CD44+/CD24- Population (% of Control) | ALDH+ Population (% of Control) | Colony Forming Efficiency (% of Control) |
| This compound (1 µM) | ~80% | ~70% | ~60% |
| This compound (5 µM) | <50%[3] | <50%[3] | <50%[3] |
Table 3: Effect of this compound on Sphere Forming Efficiency (SFE) in Bladder and Breast Cancer Cell Lines
| Cell Line | Cancer Type | Fold Reduction in SFE (Secondary Spheres) |
| UM-UC5 | Bladder Cancer | 4-10 fold[6] |
| UM-UC9 | Bladder Cancer | 4-10 fold[6] |
| BT-20 | Breast Cancer | 4 fold[6] |
| SUM149 | Breast Cancer | 8 fold[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, JIMT-1, HCC1937) and a normal-like breast epithelial cell line (MCF-10A).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
Hemocytometer or automated cell counter.
-
Trypan blue solution.
-
MTT reagent or other viability assay kits.
-
Plate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1, 2.5, 5 µM) and a vehicle control.[7]
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
For cell counting:
-
Detach the cells using trypsin.
-
Stain with trypan blue and count viable cells using a hemocytometer.
-
-
For MTT assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines.
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF).[8][9]
-
Ultra-low attachment plates (e.g., 6-well or 24-well).[8][10]
-
Single-cell suspension of cancer cells.
-
This compound.
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Resuspend the cells in sphere formation medium at a low density (e.g., 1000-2000 cells/mL).[8][10]
-
Add different concentrations of this compound to the cell suspension.
-
Plate the cell suspension into ultra-low attachment plates.
-
Incubate the plates for 7-10 days, allowing spheres to form.[11]
-
Count the number of spheres (typically >50 µm in diameter) in each well.[8]
-
Calculate the Sphere Formation Efficiency (SFE) using the formula: SFE (%) = (Number of spheres / Number of cells seeded) x 100.[10]
Flow Cytometry for CSC Markers
This protocol quantifies the percentage of cells expressing specific cancer stem cell markers.
2.3.1. ALDH Activity Assay
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies).[12]
-
Single-cell suspension of cancer cells.
-
This compound.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for the desired time.
-
Prepare a single-cell suspension of at least 1x10^6 cells.
-
Follow the ALDEFLUOR™ kit manufacturer's protocol.[13][14] This typically involves:
-
Resuspending cells in ALDEFLUOR™ assay buffer.
-
Adding the activated ALDEFLUOR™ substrate to the "test" sample.
-
Adding the DEAB inhibitor to the "control" sample.
-
Incubating for 30-60 minutes at 37°C.[15]
-
-
Centrifuge the cells and resuspend them in the assay buffer.
-
Analyze the samples on a flow cytometer, gating on the ALDH-positive population based on the DEAB control.[14]
2.3.2. CD44+/CD24- Staining
Materials:
-
Fluorochrome-conjugated antibodies against CD44 and CD24.
-
Single-cell suspension of cancer cells.
-
This compound.
-
Flow cytometry staining buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for the desired time.
-
Prepare a single-cell suspension.
-
Incubate the cells with the anti-CD44 and anti-CD24 antibodies according to the manufacturer's recommendations.
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
Analyze the samples on a flow cytometer, gating on the CD44-positive and CD24-low/negative population.
Western Blotting
This technique is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against proteins of interest (e.g., p65/NF-κB, β-catenin, Akt, GSK-3β, Cyclin D1, CDK2, p53, p21).[7][16]
-
HRP-conjugated secondary antibodies.[17]
-
Chemiluminescent substrate.[17]
-
Imaging system.
Procedure:
-
Prepare cell lysates from cells treated with this compound and a vehicle control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometric analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).[18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of this compound's action and the experimental workflows.
Figure 1: Proposed signaling pathways affected by this compound in cancer stem cells.
Figure 2: General experimental workflow for studying this compound's effects.
Figure 3: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
These application notes and protocols provide a solid foundation for investigating the anti-CSC properties of this compound. Adherence to these detailed methods will ensure the generation of robust and reproducible data, contributing to the development of novel cancer therapeutics.
References
- 1. Plant substance inhibits cancer stem cells - ecancer [ecancer.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative | PLOS One [journals.plos.org]
- 8. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 12. stemcell.com [stemcell.com]
- 13. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 14. protocols.io [protocols.io]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Ambrosin insolubility in aqueous solutions
Technical Support Center: Ambrosin Solubility
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of this compound, a sesquiterpenoid lactone.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS or saline?
A1: this compound is a lipophilic, or fat-soluble, compound.[1] Like many other sesquiterpene lactones, it has very poor solubility in water and aqueous solutions.[2][3] This is due to its chemical structure, which lacks easily ionizable groups that would promote interaction with polar water molecules. Direct dissolution in aqueous buffers will likely result in the compound remaining as a precipitate.
Q2: What is the recommended first-step solvent for creating an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound for in vitro biological assays.[4][5] It is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][6]
Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent like 100% DMSO is introduced into an aqueous environment where its solubility is much lower.[4] To mitigate this, you can:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Perform serial dilutions in DMSO first: Before the final dilution into your aqueous medium, perform serial dilutions in 100% DMSO. This ensures that when you add the small volume of DMSO stock to your medium, the final DMSO concentration remains low and consistent across all treatments.[4]
-
Use a solubilizing agent: For more persistent precipitation, especially for in vivo studies, consider using co-solvents or complexation agents.[7]
Q4: What are the alternatives to DMSO for improving this compound's aqueous solubility, especially for in vivo studies?
A4: For applications where DMSO may be toxic or unsuitable, several advanced formulation strategies can be employed:
-
Co-solvents: Mixtures of water-miscible solvents like ethanol (B145695) and polyethylene (B3416737) glycol 400 (PEG 400) can be used.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is water-soluble.[8][9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9][10]
-
Surfactants/Emulsifying Agents: Non-ionic surfactants such as Polysorbate 20, Polysorbate 80, or Kolliphor® EL (formerly Cremophor® EL) can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The concentration is too high, exceeding the solubility limit. | 1. Increase the volume of the solvent. 2. Gently warm the solution (e.g., 37°C water bath), but be cautious as heat can degrade some compounds.[4] 3. Use sonication in a water bath to aid dissolution.[4] |
| The stock solution appears cloudy or has visible particles. | Incomplete dissolution or presence of impurities. | 1. Vortex the solution thoroughly.[4] 2. Use sonication as described above. 3. If cloudiness persists, centrifuge the stock solution and carefully transfer the clear supernatant to a new tube. Note that the actual concentration may be lower than calculated. |
| Precipitation occurs immediately upon adding DMSO stock to the aqueous medium. | The final concentration of this compound is too high for the aqueous medium, or the final DMSO concentration is too low to maintain solubility. | 1. Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring constantly to prevent localized high concentrations.[12] 2. Increase the final DMSO concentration in the medium (typically up to 0.5% is tolerated by most cell lines, but always run a vehicle control).[4][7] 3. Consider using a cyclodextrin (B1172386) or surfactant-based formulation (see protocols below). |
| Experimental results are inconsistent or not reproducible. | 1. Degradation of this compound in the stock solution due to repeated freeze-thaw cycles. 2. Inaccurate concentration due to incomplete initial dissolution or precipitation. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[4] 2. Visually inspect for precipitation before each use. If precipitation is observed in the final medium, it must be resolved for reliable data. |
Data Presentation: Solubilization Strategies
| Method | Agent(s) | Mechanism of Action | Typical Use Case | Considerations |
| Co-Solvency | DMSO, Ethanol, PEG 400 | Reduces the polarity of the aqueous solvent, allowing for better interaction with the hydrophobic drug.[7] | In vitro assays, initial screening. | Potential for solvent toxicity at higher concentrations. Final solvent concentration should be kept low and consistent (e.g., <0.5% DMSO).[4] |
| Complexation | Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic this compound molecule within its central cavity, presenting a water-soluble exterior.[9][10] | In vitro and in vivo studies. | Can significantly increase aqueous solubility.[3] Stoichiometry of drug-cyclodextrin complex can vary. |
| Micellar Solubilization | Surfactants (e.g., Polysorbate 80, Kolliphor® EL) | Forms micelles in aqueous solution, where the hydrophobic core entraps this compound, and the hydrophilic shell interacts with water.[7] | Pharmaceutical formulations, in vivo studies. | Can affect cell membranes at high concentrations. Requires careful optimization. |
| Prodrug Synthesis | Chemical modification | Covalently modifying this compound to add water-soluble groups, creating a "prodrug" that converts back to the active form in vivo.[2] | Advanced drug development. | Requires significant synthetic chemistry effort; the prodrug itself must be evaluated for activity and toxicity.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Methodology:
-
Weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. (For a 10 mM solution of this compound, MW ~262.3 g/mol , you would need 2.623 mg for 1 mL of DMSO).
-
Add the calculated volume of 100% DMSO to the tube.[4]
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.[4]
-
If the compound does not dissolve completely, place the tube in a sonicator water bath for 5-10 minutes.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water/Ethanol (1:1 v/v) solution
-
Vacuum oven or desiccator
Methodology:
-
Place a specific molar ratio of HP-β-CD into a mortar. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Add a small amount of the water/ethanol solution to the HP-β-CD and triturate to obtain a homogeneous paste.
-
Add the weighed this compound powder to the paste slowly and continue kneading for 30-60 minutes. The mixture should be kept as a paste by adding small amounts of the solvent mixture if it becomes too dry.
-
The resulting product is then dried to a constant weight in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) to remove the solvents.
-
The dried powder is passed through a sieve to obtain a fine, uniform powder of the this compound-HP-β-CD complex, which should exhibit improved aqueous solubility.[8]
Visualizations
Logical Workflow for Solubilization
Caption: Decision workflow for selecting an appropriate this compound solubilization strategy.
This compound's Potential Mechanism of Action: NF-κB Pathway Inhibition
This compound has been shown to possess anti-inflammatory and anticancer properties.[13][14] A key mechanism for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[14][15][16]
Caption: Potential inhibitory action of this compound on the canonical NF-κB signaling pathway.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin | PLOS One [journals.plos.org]
- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ambrosin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Ambrosin formulations with improved bioavailability.
Core Challenge: Poor Bioavailability of this compound
This compound, a promising sesquiterpene lactone, exhibits poor aqueous solubility, which significantly limits its oral bioavailability and potential therapeutic applications.[1][2] Overcoming this challenge is critical for the successful clinical development of this compound. This guide explores common formulation strategies and provides practical guidance for experimental execution and troubleshooting.
Frequently Asked Questions (FAQs)
1. Why is the bioavailability of this compound low?
The primary reason for this compound's low bioavailability is its poor water solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. This compound's hydrophobic nature hinders this dissolution process, leading to low and variable absorption.
2. What are the main strategies to improve this compound's bioavailability?
The most common and effective strategies for enhancing the bioavailability of poorly soluble drugs like this compound include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[3][4][5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix in an amorphous (non-crystalline) state can significantly improve its dissolution rate.[7][8][9][10][11]
-
Prodrugs: Modifying the chemical structure of this compound to create a more water-soluble derivative (prodrug) that converts back to the active form in the body.[1][2][12][13][14]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its solubility.[15][16][17][18][19]
3. How do I choose the best formulation strategy for this compound?
The optimal strategy depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the intended therapeutic application. It is often necessary to screen multiple approaches. A good starting point is to evaluate both a nanoformulation and a solid dispersion, as these are broadly applicable techniques.
4. What are the critical quality attributes to assess for a new this compound formulation?
Key parameters to evaluate include:
-
Particle Size and Distribution: For nanoformulations.
-
Drug Loading and Encapsulation Efficiency: For nanoformulations and other carrier-based systems.
-
In Vitro Dissolution Rate: To assess the improvement in dissolution.[20][21][22][23]
-
In Vitro Permeability: Using models like the Caco-2 cell assay to predict intestinal absorption.[24][25][26][27][28]
-
Physical and Chemical Stability: To ensure the formulation is stable during storage.[29][30][31][32][33]
-
In Vivo Pharmacokinetics: To determine the actual bioavailability in an animal model.[34][35][36][37]
Troubleshooting Guides
Nanoformulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or large particle size | - Inadequate energy input during homogenization/sonication- Inappropriate stabilizer concentration- Poor solvent/antisolvent mixing | - Increase homogenization speed/time or sonication power- Optimize the type and concentration of stabilizer- Ensure rapid and efficient mixing of solvent and antisolvent phases |
| Low encapsulation efficiency | - Drug leakage during formulation- Poor affinity of this compound for the nanoparticle matrix- Insufficient amount of carrier material | - Optimize the formulation process (e.g., temperature, stirring speed)- Select a polymer with higher affinity for this compound- Increase the polymer-to-drug ratio |
| Particle aggregation during storage | - Insufficient surface charge (low zeta potential)- Inadequate stabilization | - Use a stabilizer that provides sufficient electrostatic or steric repulsion- Optimize the pH or ionic strength of the suspension medium- Consider freeze-drying with a cryoprotectant for long-term storage |
| Poor in vitro dissolution | - Drug recrystallization within the nanoparticles- Inadequate release from the nanoparticle matrix | - Confirm the amorphous state of the encapsulated drug using XRD or DSC- Select a polymer that allows for faster drug release- Incorporate a release-modifying agent into the formulation |
Solid Dispersion Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete amorphization of this compound | - High drug loading- Incompatible polymer- Insufficient processing (e.g., melting temperature, solvent evaporation rate) | - Reduce the drug-to-polymer ratio- Screen for polymers with better miscibility with this compound- Optimize the manufacturing process parameters |
| Phase separation or recrystallization upon storage | - Thermodynamic instability of the amorphous system- High humidity and/or temperature | - Select a polymer with a high glass transition temperature (Tg)- Store the solid dispersion in a tightly sealed container with a desiccant- Include a secondary stabilizer in the formulation |
| Slow dissolution rate | - Poor wettability of the solid dispersion- Use of a slowly dissolving polymer | - Incorporate a surfactant into the formulation- Select a more rapidly dissolving polymer carrier- Reduce the particle size of the solid dispersion powder by milling |
| Variability in in vivo performance | - Food effects- GI pH-dependent solubility of the polymer | - Conduct in vivo studies in both fasted and fed states[38]- Select a polymer whose solubility is less dependent on pH, or use a combination of polymers |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles (Solvent Evaporation Method)
-
Dissolve this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Prepare an aqueous phase containing a stabilizer (e.g., PVA or Tween 80).
-
Add the organic phase to the aqueous phase dropwise while stirring or sonicating to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring.
-
Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Wash the nanoparticles with deionized water to remove excess stabilizer and un-encapsulated drug.
-
Resuspend the nanoparticles in a suitable medium or freeze-dry for long-term storage.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Select a suitable water-soluble polymer (e.g., PVP K30, HPMC, or Soluplus®).
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol (B129727) or ethanol).
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Dry the film further under vacuum to remove any residual solvent.
-
Scrape the dried film and pulverize it to a fine powder.
-
Store the resulting solid dispersion in a desiccator.
In Vitro Dissolution Testing
-
Use a USP dissolution apparatus (e.g., Apparatus II - paddle).
-
Prepare a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).[39]
-
Maintain the temperature at 37 ± 0.5 °C.
-
Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).
Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.[25]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the this compound formulation to the apical (donor) side of the monolayer.
-
Collect samples from the basolateral (receiver) side at specific time points.
-
Measure the concentration of this compound in the receiver samples.
-
Calculate the apparent permeability coefficient (Papp) to predict in vivo absorption.
In Vivo Pharmacokinetic Study in Rats
-
Use healthy adult rats (e.g., Sprague-Dawley).
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation orally via gavage.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.[36]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the bioavailability relative to a control formulation (e.g., an intravenous solution or a simple suspension).
Data Presentation
Table 1: Illustrative Bioavailability Enhancement for Poorly Soluble Drugs
| Formulation Strategy | Typical Fold Increase in Bioavailability (AUC) | Key Advantages | Key Considerations |
| Nanoformulation | 2 to 10-fold | High surface area, potential for targeted delivery | Physical stability, potential for toxicity of nanomaterials |
| Amorphous Solid Dispersion | 2 to 20-fold | Significant improvement in dissolution rate | Physical stability (recrystallization), hygroscopicity |
| Prodrug | Variable (highly dependent on the prodrug design) | Can overcome both solubility and permeability issues | Requires chemical synthesis and validation of in vivo conversion |
| Cyclodextrin Complex | 1.5 to 5-fold | Simple preparation, established safety profile | Limited to drugs that can form inclusion complexes, potential for drug displacement |
Note: The data in this table are illustrative and represent typical values observed for various poorly soluble drugs. The actual improvement for this compound will depend on the specific formulation and experimental conditions.
Visualizations
Caption: Key barriers to the oral bioavailability of this compound.
Caption: Major strategies to enhance this compound's bioavailability.
Caption: A typical experimental workflow for this compound formulation development.
References
- 1. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation and characterization of amphotericin B-polyethylenimine-dextran sulfate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of amorphous amphotericin B nanoparticles for oral administration through liquid antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Characterization of Brassica rapa L. Polysaccharide-Zein Nanoparticle Delivery System Loaded with Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 14. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
- 20. fda.gov [fda.gov]
- 21. fip.org [fip.org]
- 22. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
- 28. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ema.europa.eu [ema.europa.eu]
- 31. www3.paho.org [www3.paho.org]
- 32. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 33. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 34. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 37. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. youtube.com [youtube.com]
- 39. eurofins.it [eurofins.it]
Optimizing Ambrosin Dosage for In-Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Ambrosin dosage in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in cancer cells?
This compound is a sesquiterpene lactone, a type of natural compound found in plants of the Ambrosia genus.[1] In cancer cell lines, it has been shown to exert its effects through several mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death by activating caspases, increasing the pro-apoptotic protein Bax, and decreasing the anti-apoptotic protein Bcl-2.[2][3][4]
-
Generation of Reactive Oxygen Species (ROS): It leads to an increase in ROS, which can cause cellular damage and trigger apoptosis.[1][2][5]
-
Inhibition of Signaling Pathways: this compound has been reported to inhibit key cancer-related signaling pathways, including the Akt/β-Catenin, NF-κB, and EGFR pathways.[2][4][6]
-
Cell Cycle Arrest: It can cause DNA damage and arrest the cell cycle at the S and G2 phases in breast cancer cells.[7]
Q2: What is a recommended starting concentration range for this compound in a new experiment?
Based on published data, a broad starting range of 1 µM to 100 µM is advisable.[6][8] The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell line. For example, the IC50 has been reported as 25 µM in MDA-MB-231 breast cancer cells, while in other breast and bladder cancer cell lines, it ranges from 1 to 8 µM.[2][6] A dose-response experiment is crucial to determine the optimal concentration for your specific cell model.
Q3: How do I determine the IC50 value of this compound for my specific cell line?
To determine the IC50, you should perform a cell viability assay (e.g., MTT or WST-1) with a range of this compound concentrations.[2] A common approach is to use a serial dilution. For example, you could test concentrations of 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM.[8] After incubating the cells with this compound for a set time (e.g., 24, 48, or 72 hours), you measure cell viability. The IC50 is the concentration that reduces cell viability by 50% compared to an untreated control.
Q4: I am observing high toxicity in my non-cancerous control cells. What does this mean and what should I do?
While this compound has shown selective cytotoxicity towards cancer cells, some off-target effects on normal cells can occur, especially at higher concentrations.[2][3] If you observe significant toxicity in your control cell line (e.g., MCF-12A normal breast cells), consider the following:
-
Lower the Concentration Range: Your effective dose for cancer cells may be lower than the toxic dose for normal cells. Narrow your dose-response curve to find this therapeutic window.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
Verify Cell Line Health: Ensure your control cells are healthy and not stressed, which can make them more susceptible to chemical insults.
Q5: My experimental results with this compound are inconsistent. What are the common causes of variability?
Inconsistency in results can stem from several factors:
-
Drug Preparation: Ensure your this compound stock solution is prepared consistently and stored properly to avoid degradation.
-
Cell Culture Conditions: Variations in cell seeding density, passage number, and media composition can affect cellular response.
-
Assay Protocol: Strict adherence to incubation times, reagent concentrations, and measurement parameters is critical for reproducibility.[9]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 µM | [2][3] |
| Various Bladder Cancer Lines | Bladder Cancer | 1 - 8 µM | [6] |
| Various Breast Cancer Lines | Breast Cancer | 1 - 8 µM | [6] |
| JIMT-1 | HER2-Positive Breast Cancer | 1.4 µM | [7] |
| MCF-7 | ER-Positive Breast Cancer | 1.7 µM | [7] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 2.1 µM | [7] |
| HCC1937 | Triple-Negative Breast Cancer | 4.1 µM | [7] |
Troubleshooting Guides
Problem 1: Low or No Cytotoxic Effect Observed at Expected Concentrations
-
Possible Cause 1: Drug Inactivity. this compound may have degraded.
-
Solution: Prepare a fresh stock solution. Ensure proper storage conditions (typically at -20°C or -80°C, protected from light).
-
-
Possible Cause 2: Cell Resistance. The cell line may be resistant to this compound's mechanism of action.
-
Solution: Test a wider and higher range of concentrations. Consider combination therapies with other agents that may sensitize the cells.
-
-
Possible Cause 3: Insufficient Incubation Time. The duration of treatment may not be long enough to induce cell death.
-
Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
Caption: Troubleshooting workflow for experiments showing no this compound cytotoxicity.
Problem 2: Difficulty Interpreting Apoptosis Assay (Annexin V/PI) Results
-
Possible Cause 1: Suboptimal Staining. Incorrect reagent concentrations or incubation times.
-
Solution: Titrate Annexin V and PI concentrations for your specific cell type. Ensure incubation is performed at room temperature and protected from light as per the protocol.[10]
-
-
Possible Cause 2: Cell Handling. Harsh cell detachment methods (e.g., over-trypsinization) can damage cell membranes, leading to false positives (PI staining).
-
Solution: Use a gentle detachment method, such as scraping or using a non-enzymatic dissociation solution. Handle cells carefully during washing steps.[11]
-
-
Possible Cause 3: Late-Stage Apoptosis/Necrosis. If most cells are Annexin V+/PI+, it indicates late-stage apoptosis or necrosis.
-
Solution: Analyze cells at an earlier time point post-treatment to capture the early apoptotic population (Annexin V+/PI-).
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.[14] Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Caption: Standard workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is based on standard flow cytometry procedures for apoptosis.[10][11][15]
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound in a 6-well plate. Include positive (e.g., staurosporine-treated) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle method to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Protein Expression Analysis by Western Blot
This is a general protocol for analyzing changes in signaling protein levels.[16][17][18][19]
-
Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of your target protein to a loading control (e.g., β-actin).
Signaling Pathways Affected by this compound
This compound-Induced Apoptosis via Akt/β-Catenin Pathway
This compound has been shown to induce mitochondrial-mediated apoptosis by inhibiting the Akt/β-Catenin signaling pathway.[2][3] This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating caspases and leading to cell death.
Caption: this compound inhibits the Akt pathway, leading to mitochondrial apoptosis.
This compound's Inhibition of the NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.[20][21] In its inactive state, NF-κB (a dimer, typically p65/p50) is held in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation (e.g., by TNFα), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate pro-survival genes. This compound has been shown to inhibit this pathway, which contributes to its pro-apoptotic effects.[4][6]
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. bosterbio.com [bosterbio.com]
- 18. algentbio.com [algentbio.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ambrosin instability in cell culture media
Welcome to the technical support center for Ambrosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential instability of this compound in cell culture media. Ensuring the stability of this compound throughout your experiments is critical for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sesquiterpenoid lactone, a type of natural product isolated from plants of the Ambrosia genus.[1] It has demonstrated various biological activities, including anticancer effects.[2][3] this compound has been shown to induce cytotoxicity in human breast and bladder cancer cells.[2] Its mechanism of action involves the induction of mitochondrial-mediated apoptosis, generation of reactive oxygen species (ROS), and targeting of signaling pathways such as Akt/β-catenin.[3] It has also been reported to antagonize EGFR tyrosine kinase and RhoC GTPase.[2]
Q2: Why is it important to consider the stability of this compound in my cell culture experiments?
The stability of a test compound like this compound is crucial for the correct interpretation of its biological effects.[4] If this compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy, resulting in poor reproducibility.[5] Stability studies are essential for establishing a reliable concentration-response relationship.[4]
Q3: What are the primary factors that can cause this compound to be unstable in cell culture media?
Several factors can influence the stability of this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation of compounds.[4]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[4]
-
Media Components: Components in the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially interact with and degrade this compound.[4]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[4] Furthermore, the cells themselves can metabolize this compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[4]
Q4: I've observed a precipitate in my culture media after adding this compound. What could be the cause?
Precipitation of this compound upon its addition to cell culture media can lead to inconsistent and inaccurate experimental results.[6] Possible causes include:
-
Poor aqueous solubility: this compound is a lipophilic compound, and its solubility in aqueous media may be limited.[7]
-
High final concentration: The concentration of this compound may be exceeding its solubility limit in the media.[6]
-
"Solvent shock": Adding a concentrated stock of this compound (likely in an organic solvent like DMSO) directly to the aqueous media can cause it to precipitate.[8]
-
Interaction with media components: Serum proteins can sometimes interact with small molecules, leading to precipitation.[6]
Troubleshooting Guides
This section provides solutions to common issues researchers may face when working with this compound in a cell culture setting.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
-
Question: My experimental results with this compound are not reproducible, or the observed effect is less than anticipated. Could this be due to instability?
-
Answer: Yes, inconsistent results are a common sign of compound instability.[5] If this compound is degrading in the culture medium, its effective concentration will decrease over the incubation period, leading to variable and underestimated biological activity.
Troubleshooting Steps:
-
Assess this compound Stability: The first step is to determine the stability of this compound under your specific experimental conditions. A detailed protocol for this is provided below.
-
Refresh Media More Frequently: If this compound is found to be moderately unstable, consider refreshing the cell culture media containing this compound more frequently (e.g., every 24 hours) to maintain a more consistent effective concentration.[6]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted this compound in media for extended periods.[6]
-
Use Low-Binding Plates: To minimize the loss of this compound due to adsorption to plastic surfaces, consider using low-protein-binding plates and tubes.[6]
Issue 2: Visible precipitate in the cell culture medium.
-
Question: I see a precipitate forming in my cell culture wells after adding this compound. How can I resolve this?
-
Answer: The formation of a precipitate indicates that this compound is not fully soluble in the culture medium at the concentration you are using. This will lead to an inaccurate and inconsistent effective concentration of the compound.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the this compound stock dropwise while gently swirling the media can also help prevent "solvent shock".[8]
-
Use Pre-warmed Media: Always use media that has been pre-warmed to 37°C, as adding compounds to cold media can decrease their solubility.
-
Reduce Serum Concentration: If you suspect interaction with serum proteins, try reducing the serum concentration or using a serum-free medium, if your cell line can tolerate it.[8]
Data Presentation
The following table provides a representative example of stability data for this compound in a common cell culture medium (DMEM with 10% FBS) at 37°C. This data is for illustrative purposes.
| Time (hours) | This compound Concentration (µM) | Standard Deviation (µM) | % Remaining |
| 0 | 10.00 | 0.15 | 100 |
| 2 | 9.85 | 0.21 | 98.5 |
| 4 | 9.62 | 0.18 | 96.2 |
| 8 | 9.25 | 0.25 | 92.5 |
| 24 | 8.10 | 0.30 | 81.0 |
| 48 | 6.58 | 0.35 | 65.8 |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1. Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your baseline concentration.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Collect Time-Point Samples: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Quench and Precipitate Protein: To stop any further degradation and remove proteins that can interfere with the analysis, add a threefold excess of a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway affected by this compound, an experimental workflow for stability testing, and a troubleshooting decision tree.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. This compound | C15H18O3 | CID 92119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Strategies to reduce Ambrosin-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ambrosin, focusing on strategies to mitigate its cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a sesquiterpene lactone, primarily induces cytotoxicity through the induction of mitochondrial apoptosis.[1][2] This process is characterized by the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane disruption.[1][3][4] Key molecular events include the downregulation of anti-apoptotic proteins like BCL2L1 and the upregulation of pro-apoptotic proteins.[1][3] Subsequently, caspases are activated, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[1]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, studies have indicated that this compound demonstrates selective cytotoxicity. For instance, it has shown potent effects against various cancer cell lines, including breast and bladder cancer, at low micromolar concentrations, while exhibiting significantly lower toxic effects on normal breast epithelial cells like MCF-12A and MCF-10A.[1][3][4][5][6] This selectivity is a crucial aspect of its potential as a therapeutic agent.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound has been shown to modulate several critical signaling pathways in cancer cells. It inhibits the EGFR and RhoC GTPase pathways, which are involved in cell migration and cytoskeletal regulation.[1][2] Additionally, it has been reported to target the NF-κB and Akt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1][3][4][7][8]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell control groups treated with this compound.
Possible Cause: The concentration of this compound used may be too high for the specific normal cell line, or the cells may be under oxidative stress.
Solutions:
-
Dose Optimization: It is crucial to determine the optimal therapeutic window for your specific cell lines. Perform a dose-response curve to identify a concentration that is cytotoxic to cancer cells but has minimal impact on the viability of your normal control cells.[9]
-
Co-administration with Antioxidants: Since this compound's cytotoxicity is linked to ROS production, co-treatment with an antioxidant may offer protection to normal cells.[9] A primary candidate for this is Glutathione (B108866) (GSH).
-
Glutathione (GSH) Co-treatment: Studies have shown that the addition of exogenous glutathione can reduce this compound's cytotoxicity.[1] This is because GSH can form a complex with this compound, leading to its detoxification.[1] Conversely, inhibiting GSH synthesis with agents like buthionine sulfoximine (B86345) (BSO) has been shown to dramatically increase this compound's cytotoxicity.[1]
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, WST-1).
Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.
Solutions:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as variations in cell density can significantly affect the results of cytotoxicity assays.[9]
-
Consistent Incubation Times: The duration of this compound treatment and the timing of reagent addition should be kept uniform across all experiments.[9]
-
Instrument Calibration: Regularly calibrate and maintain the plate reader or other analytical instruments to ensure accuracy and reproducibility.[9]
-
Compound Potency: If using different batches of this compound, be aware that there might be variations in purity or potency that could affect the results.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's cytotoxic effects.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UM-UC5 | Bladder Cancer | ~2 | [1] |
| UM-UC9 | Bladder Cancer | ~1 | [1] |
| BT-20 | Breast Cancer | ~8 | [1] |
| SUM149 | Breast Cancer | ~4 | [1] |
| MDA-MB-231 | Breast Cancer | 25 | [4] |
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Breast Cancer Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| 0 (Control) | 3.5% | [3][4] |
| 50 | ~56% | [3][4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a standard method for assessing cell viability based on the metabolic activity of the cells.[10]
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the SDS solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Quantification of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity and its mitigation by Glutathione.
Caption: Workflow for quantifying apoptosis using flow cytometry.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. benchchem.com [benchchem.com]
- 10. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Ambrosin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving the sesquiterpene lactone, Ambrosin. Our goal is to facilitate the enhancement of its therapeutic index by providing detailed protocols, addressing common experimental challenges, and summarizing key data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an anticancer agent?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[1] this compound has been shown to increase the production of reactive oxygen species (ROS) within cancer cells and inhibit key survival signaling pathways, including the Akt/β-Catenin and Wnt/β-catenin pathways.[2][3] Additionally, it exhibits antagonistic activity against EGFR tyrosine kinase and RhoC GTPase.[4][5]
Q2: What are the main challenges in the therapeutic development of this compound?
A2: A significant challenge in the therapeutic development of this compound is its limited aqueous solubility, which can hinder its bioavailability and administration.[6] Researchers are exploring the development of water-soluble prodrugs and advanced drug delivery systems to overcome this limitation.
Q3: What is the known selectivity of this compound for cancer cells versus normal cells?
A3: In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. For instance, it has a significantly lower toxic effect on normal breast epithelial cells (MCF-12A) compared to various breast cancer cell lines.[1] This selectivity is a crucial factor for a favorable therapeutic index.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been demonstrated to modulate several critical signaling pathways implicated in cancer cell survival and proliferation. These include the inhibition of the Akt/β-Catenin, Wnt/β-catenin, EGFR, and RhoC GTPase signaling pathways.[2][3][4][5]
Q5: Are there any known strategies to enhance the therapeutic index of this compound?
A5: Yes, several strategies are being investigated to improve the therapeutic index of this compound. These include the development of water-soluble prodrugs to improve pharmacokinetics, the use of nanoparticle-based drug delivery systems for targeted delivery and improved stability, and combination therapy with other anticancer agents to achieve synergistic effects at lower, less toxic concentrations.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, WST-1).
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: this compound has poor aqueous solubility. Ensure that the DMSO stock solution is properly dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. Consider using a pre-warmed medium for dilution and gently vortexing the final solution. For MTT assays with insoluble compounds, it is crucial to ensure complete solubilization of the formazan (B1609692) crystals.[4][8][9]
-
-
Possible Cause 2: Cell Seeding Density.
-
Troubleshooting: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize the cell seeding density for each cell line. Ensure even cell distribution in the wells by gentle swirling of the plate after seeding.
-
-
Possible Cause 3: DMSO Concentration.
-
Troubleshooting: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of less than 0.5% in all wells, including controls. Ensure the vehicle control contains the same DMSO concentration as the highest this compound treatment group.[10]
-
Problem 2: Low or no signal in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Suboptimal Drug Concentration or Incubation Time.
-
Troubleshooting: The induction of apoptosis is both dose- and time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) with a range of this compound concentrations around the predetermined IC50 value to identify the optimal conditions for apoptosis induction in your specific cell line.
-
-
Possible Cause 2: Cell Type Resistance.
-
Troubleshooting: Some cell lines may be inherently more resistant to this compound-induced apoptosis. Confirm the expression of key apoptosis-related proteins (e.g., Bax, Bcl-2) in your cell line. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.[11]
-
Problem 3: Difficulty observing inhibition of signaling pathways (e.g., Western Blot for p-Akt).
-
Possible Cause 1: Transient Signaling Events.
-
Troubleshooting: The inhibition of signaling pathways can be rapid and transient. Perform a time-course experiment with shorter incubation times (e.g., 1, 3, 6, 12 hours) to capture the dynamic changes in protein phosphorylation.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Troubleshooting: The quality of primary antibodies is critical for reliable Western blot results. Use validated antibodies for your target proteins (e.g., p-Akt, total Akt, β-catenin) and optimize the antibody dilution and incubation conditions. Include appropriate positive and negative controls.
-
-
Possible Cause 3: Protein Degradation.
-
Troubleshooting: Ensure that lysis buffers are supplemented with protease and phosphatase inhibitors to prevent the degradation of target proteins during sample preparation.
-
Problem 4: this compound appears to interfere with the assay readout.
-
Possible Cause 1: Direct reaction with assay reagents.
-
Troubleshooting: Some compounds can directly interact with assay reagents, leading to false-positive or false-negative results.[12] To test for this, run a cell-free control where this compound is added to the assay medium without cells. Any change in signal would indicate direct interference.
-
-
Possible Cause 2: Absorbance or Fluorescence Interference.
-
Troubleshooting: If using a colorimetric or fluorometric assay, the intrinsic color or fluorescence of this compound could interfere with the readings. Measure the absorbance or fluorescence of this compound in the assay medium alone and subtract this background from the experimental readings.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | WST-1 | 25 | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | MTT | 1.7 | [12] |
| JIMT-1 | HER2-Positive Breast Cancer | MTT | 1.4 | [12] |
| HCC1937 | BRCA1-mutant Breast Cancer | MTT | 4.1 | [12] |
| Various Cancer Cell Lines | Bladder, Breast, Melanoma, Lung, Pancreatic | MTS | 1 - 6 | [13] |
| MCF-12A | Normal Breast Epithelial | WST-1 | Low Toxicity | [2] |
| MCF-10A | Non-tumorigenic Breast Epithelial | MTT | 2.1 | [12] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for compounds with potential solubility issues like this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[9][15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][16]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Detection using Annexin V/PI Staining
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the predetermined optimal time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11][19]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[20]
Western Blot Analysis of Akt/β-Catenin Signaling Pathway
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-β-catenin, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[21][22]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.[6]
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Caption: Workflow for enhancing this compound's therapeutic index.
References
- 1. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomes as Advanced Delivery Systems for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Systems for the Delivery of Amphotericin B in Antifungal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AmBisome: liposomal formulation, structure, mechanism of action and pre-clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Natural Ambrosin Extracts
This technical support center is designed for researchers, scientists, and drug development professionals working with natural Ambrosin extracts. It provides practical guidance in a question-and-answer format to address common issues related to batch-to-batch variability, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a significant issue?
A1: this compound is a sesquiterpene lactone, a type of secondary metabolite found in plants of the Ambrosia genus, such as common ragweed (Ambrosia artemisiifolia).[1][2] It has demonstrated various biological activities, including potent anticancer effects.[3][4][5] Batch-to-batch variability refers to the chemical differences between different production lots of the same natural product extract.[6] This inconsistency is a major challenge in natural product research as it can lead to poor reproducibility of experimental results and compromise the safety and efficacy of potential drug candidates.[6]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: The chemical composition of this compound extracts can vary significantly due to a combination of factors:
-
Raw Material Variability: This is a major contributor and includes the plant's genetic makeup, geographical origin, climate, cultivation methods, and, critically, the harvest time.[6][7] The concentration of sesquiterpene lactones in Ambrosia artemisiifolia has been shown to vary significantly depending on the collection site and the growth stage of the plant, with peak concentrations often observed around the blooming period.[7][8]
-
Post-Harvest Handling: Drying and storage conditions of the plant material can impact the stability of bioactive compounds.[6]
-
Extraction and Processing: The choice of extraction method, solvent polarity, temperature, and duration of extraction can all influence the final chemical profile of the extract.[6][9]
Q3: How can I assess the chemical consistency of my this compound extract batches?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for creating a chemical "fingerprint" of your extract.[7][10] This technique separates the different chemical constituents of the extract, allowing you to visually compare the chromatograms of different batches. By standardizing your HPLC method, you can identify and quantify key marker compounds, such as this compound and other sesquiterpene lactones, to ensure consistency across batches.[7][11]
Q4: My this compound extract shows lower than expected or no bioactivity. What are the initial troubleshooting steps?
A4: When an extract exhibits low bioactivity, a systematic approach is crucial.[6] Key areas to investigate include:
-
Raw Material Verification: Confirm the correct plant species and part were used. The geographical source and harvest time significantly impact the phytochemical profile.[6][7]
-
Extraction Method Review: Ensure the chosen extraction method is appropriate for sesquiterpene lactones. Factors like solvent polarity and temperature are critical.[6]
-
Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Extracts should be stored at low temperatures in the dark.[6]
-
Bioassay Integrity: Rule out issues with the assay itself, such as reagent degradation or incorrect protocol execution.[12]
Q5: I'm observing high background or unexpected results in my absorbance-based assays (e.g., MTT, ELISA). What could be the cause?
A5: Plant extracts often contain pigments like chlorophylls (B1240455) and flavonoids that can absorb light and interfere with absorbance readings.[13] To troubleshoot this:
-
Run a background control: Prepare a well containing the assay medium and your this compound extract at the same concentration used in the experiment, but without cells or the target enzyme.
-
Subtract the background: Measure the absorbance of this control well and subtract this value from your experimental readings.[13]
-
Consider an alternative assay: If interference is severe, consider using a non-absorbance-based method, such as a fluorescence or luminescence assay.[13]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
Issue: You are observing significant variability in results between experiments when using different batches of this compound extract.
dot```dot graph Troubleshooting_Cell_Assay { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Start [label="Inconsistent Results in\nCell-Based Assays", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Variability [label="Source of Variability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Extract_Variability [label="Extract Inconsistency", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay_Variability [label="Assay Protocol Variability", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize_Extract [label="Standardize Extract:\n- HPLC Fingerprinting\n- Quantify Marker Compounds", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Standardize_Assay [label="Standardize Protocol:\n- Consistent Cell Passage\n- Calibrated Pipettes\n- Same Reagent Lots", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Reproducible Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Variability; Check_Variability -> Extract_Variability [label="Yes"]; Check_Variability -> Assay_Variability [label="No"]; Extract_Variability -> Standardize_Extract; Assay_Variability -> Standardize_Assay; Standardize_Extract -> End; Standardize_Assay -> End; }``` Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Troubleshooting Steps:
-
Characterize Your Extract: Perform HPLC analysis on each batch of this compound extract to generate a chemical fingerprint. Compare the chromatograms to identify any significant differences in the chemical profile.
-
Quantify Marker Compounds: Identify and quantify key sesquiterpene lactones, including this compound, in each batch. This will allow you to normalize your treatment concentrations based on the active compounds rather than the total extract weight.
-
Standardize Experimental Protocols: Meticulously document and standardize all aspects of your experimental protocol, including cell seeding density, passage number, incubation times, and reagent concentrations. 4[12]. Use Controls: Always include positive and negative controls in your experiments to ensure the assay is performing as expected.
[12]#### Guide 2: HPLC Troubleshooting for this compound Extract Analysis
Issue: You are encountering problems with your HPLC analysis of this compound extracts, such as inconsistent retention times or poor peak resolution.
dot
Caption: A logical workflow for troubleshooting common HPLC issues.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Inconsistent flow rate. | Check for leaks in the system and ensure the pump is functioning correctly. | |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient to improve the separation of compounds. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated detector cell. | Flush the detector cell with a strong solvent. |
Quantitative Data Summary
The following tables summarize the variability in sesquiterpene lactone content in Ambrosia artemisiifolia based on geographical location and harvest time. This data highlights the importance of standardizing raw material sourcing.
Table 1: Variation of Sesquiterpene Lactone Content by Geographical Location
[7][8]| Compound | Concentration (mg/g of dried aerial parts) - Location A (Szeged) | Concentration (mg/g of dried aerial parts) - Location B (Nyíri) | | :--- | :--- | :--- | | Psilostachyin | 10.92 | 26.66 | | Peruvin | Lower than Location B | Higher than Location A | | Acetoxydihydrodamsin | Lower than Location B | Higher than Location A | | Costunolide | 0.06 - 1.13 | 0.06 - 1.13 |
Table 2: Temporal Variation of Psilostachyin Content
[11]| Harvest Time | Psilostachyin Concentration (mg/g) - Location A (Szeged) | Psilostachyin Concentration (mg/g) - Location B (Nyíri) | | :--- | :--- | :--- | | Early June | Low | Low | | End of July/Early August | Peak Concentration | Moderate | | Mid-August | Moderate | Peak Concentration | | Late September | Decreasing | Decreasing |
Experimental Protocols
Protocol 1: Extraction of this compound from Ambrosia artemisiifolia**
This protocol provides a general procedure for the extraction of this compound and other sesquiterpene lactones.
-
Sample Preparation: Air-dry the aerial parts of Ambrosia artemisiifolia at room temperature and grind them into a fine powder. 2[14][15]. Extraction:
-
Macerate the powdered plant material in methanol (B129727) (e.g., 1:10 w/v) at room temperature with agitation for 24 hours. * Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether followed by ethanol (B145695) or ethyl acetate. 3[15]. Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C. 4[6]. Storage: Store the dried crude extract in a cool, dark, and dry place, preferably at -20°C for long-term storage.
-
[6]#### Protocol 2: HPLC Fingerprinting of this compound Extracts
This protocol outlines a method for generating a chemical fingerprint of this compound extracts for quality control.
-
Sample Preparation:
-
Accurately weigh a standardized amount of the dried extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection. 2[16]. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. [10] * Gradient Program: A typical gradient might start at 5% B, increase to 95% B over 45 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-Array Detector (DAD) scanning a range of wavelengths (e.g., 200-400 nm), with specific monitoring at 210 nm for sesquiterpene lactones. 3[7][11]. Data Analysis:
-
Overlay the chromatograms from different batches.
-
Visually inspect for differences in peak presence, absence, retention time, and peak area.
-
For quantitative comparison, use a certified reference standard of this compound to create a calibration curve and quantify its concentration in each batch.
-
Signaling Pathway Diagrams
This compound has been shown to induce its anticancer effects through the modulation of several key signaling pathways.
dot
Caption: this compound-induced mitochondrial-mediated apoptosis pathway.
dot
Caption: this compound's inhibitory effect on the Akt/β-catenin signaling pathway.
[5]dot
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
References
- 1. US20170071994A1 - Medicinal ambrosia maritima extracts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 5. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Screening and Quantification of Characteristic Sesquiterpene Lactones in Ambrosia artemisiifolia L. at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arls.ro [arls.ro]
- 10. The Potential Use of Herbal Fingerprints by Means of HPLC and TLC for Characterization and Identification of Herbal Extracts and the Distinction of Latvian Native Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. New Sesquiterpenoids from Ambrosia artemisiifolia L. [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methods for increasing the yield of Ambrosin synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Ambrosin. The information is based on established synthetic routes, including the stereospecific total synthesis of (±)-ambrosin.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound and its precursors.
| Problem ID | Observed Issue | Potential Causes | Recommended Solutions |
| SYN-01 | Low yield in the initial hydroazulene formation step. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Decomposition of the starting materials or product under the reaction conditions. 3. Inefficient purification leading to product loss. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation. 3. Employ careful column chromatography for purification, using a pre-determined solvent system based on TLC analysis. |
| SYN-02 | Poor stereoselectivity in the reduction of the enone. | 1. Inappropriate reducing agent used. 2. Reaction temperature is too high, leading to non-selective reduction. 3. Steric hindrance around the carbonyl group. | 1. Utilize a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), to favor the desired stereoisomer. 2. Conduct the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity. 3. Ensure the substrate is fully dissolved and the reducing agent is added slowly to the reaction mixture. |
| SYN-03 | Epoxidation of the exocyclic double bond is slow or incomplete. | 1. The epoxidizing agent (e.g., m-CPBA) has degraded. 2. The reaction temperature is too low. 3. Steric hindrance preventing the approach of the epoxidizing agent. | 1. Use a fresh batch of the epoxidizing agent and verify its activity. 2. Allow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring for side reactions. 3. Consider using a different epoxidizing agent, such as dimethyldioxirane (B1199080) (DMDO), which can be more reactive. |
| SYN-04 | Difficulty in the final lactonization step to form the γ-lactone ring. | 1. Incomplete hydrolysis of the ester precursor. 2. The cyclization conditions are not acidic enough to promote lactonization. 3. The intermediate hydroxy acid is prone to side reactions. | 1. Ensure complete hydrolysis of the ester by monitoring the reaction with TLC or LC-MS. 2. Use a suitable acidic catalyst, such as p-toluenesulfonic acid (p-TsOH), and ensure anhydrous conditions. 3. Perform the reaction under an inert atmosphere to prevent oxidation of the intermediate. |
| PUR-01 | Co-elution of diastereomers during chromatographic purification. | 1. The chosen solvent system does not provide adequate separation. 2. The silica (B1680970) gel used for chromatography has a low resolution. | 1. Systematically screen different solvent systems with varying polarities for column chromatography. 2. Utilize high-resolution silica gel for improved separation. 3. Consider using preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is a common precursor for the synthesis of both this compound and Damsin?
A1: A key common intermediate in the stereospecific total synthesis of both (±)-ambrosin and (±)-damsin is a hydroazulene enone. This intermediate allows for divergent pathways to access both sesquiterpene lactones.
Q2: How can the stereochemistry of the C4 hydroxyl group in the this compound precursor be controlled?
A2: The stereochemistry at the C4 position can be controlled during the reduction of the corresponding enone. Using a sterically hindered reducing agent like L-Selectride® typically results in the desired α-alcohol, which is a precursor to this compound.
Q3: What are the key steps in the conversion of the hydroazulene intermediate to this compound?
A3: The key transformations involve the stereoselective reduction of an enone, epoxidation of an exocyclic double bond, and a final acid-catalyzed lactonization to form the characteristic γ-lactone ring of this compound.
Q4: What analytical techniques are recommended for monitoring the progress of this compound synthesis?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring of reaction progress. For more detailed analysis of reaction mixtures and product purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q5: Are there any specific safety precautions to consider during this compound synthesis?
A5: Standard laboratory safety practices should always be followed. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. For instance, when working with reducing agents like L-Selectride®, it is crucial to handle them under an inert atmosphere as they are pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Key Step: Stereoselective Reduction of the Hydroazulene Enone
This protocol is a representative method for the stereoselective reduction of the enone precursor to the corresponding alcohol, a crucial step in controlling the stereochemistry of the final this compound product.
Materials:
-
Hydroazulene enone precursor
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the hydroazulene enone precursor in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1.1 equivalents) in THF to the cooled solution via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Technical Support Center: Stabilizing Ambrosin for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals working with Ambrosin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound powder?
For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For shorter periods (weeks), storage at 4°C is acceptable under the same conditions. It is crucial to minimize exposure to humidity as this compound is a lactone and susceptible to hydrolysis.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. To prepare a stock solution, use anhydrous-grade solvent to minimize water content. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C. For short-term use (up to a few days), solutions may be stored at -20°C.
Q3: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. This may be due to the solvent absorbing moisture, the concentration being too high, or degradation. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If the issue persists, it is recommended to prepare a fresh stock solution. To prevent this, ensure you are using anhydrous solvent and that your stock concentration is not above its solubility limit.
Q4: For how long is this compound stable in cell culture medium for in vitro assays?
While specific long-term stability data in various cell culture media is not extensively published, studies on the in vitro anti-cancer activity of this compound have been conducted with incubation times up to 72 hours.[1][2] This suggests that this compound exhibits at least short-term stability under typical cell culture conditions (37°C, neutral pH). However, for longer experiments, it is advisable to perform a stability check of this compound in your specific medium.
Q.5: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of sesquiterpene lactones like this compound are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring. Sesquiterpene lactones are generally more stable in slightly acidic to neutral pH.
-
Moisture: Water can lead to the opening of the lactone ring through hydrolysis.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Solvents: Protic solvents, especially in the presence of water, can contribute to solvolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor biological activity in assays | 1. Degradation of this compound stock solution: Multiple freeze-thaw cycles, improper storage temperature, or exposure to light and moisture.2. Inaccurate concentration: Evaporation of solvent from the stock solution or weighing errors during preparation.3. Instability in assay medium: Degradation of this compound over the course of a long experiment. | 1. Prepare fresh stock solutions from solid powder. Aliquot new stock solutions for single use to avoid freeze-thaw cycles. Always store at -80°C for long-term storage.2. Re-quantify the concentration of your stock solution using a validated analytical method like HPLC-UV. Ensure the cap of your stock vial is sealed tightly.3. Run a time-course experiment to assess the stability of this compound in your assay medium by analyzing samples at different time points via HPLC. |
| Appearance of extra peaks in HPLC chromatogram | 1. Degradation of this compound: The new peaks are likely degradation products.2. Contamination: The sample may be contaminated with other compounds. | 1. Review your storage and handling procedures. Perform a forced degradation study to identify potential degradation products and their retention times.2. Ensure all glassware and solvents are clean. Analyze a fresh, carefully prepared sample. |
| This compound powder appears clumpy or discolored | 1. Moisture absorption: The compound is hygroscopic and has absorbed water from the atmosphere.2. Degradation: The discoloration may be a sign of chemical degradation. | 1. Store the powder in a desiccator over a drying agent. Handle the powder in a low-humidity environment if possible.2. If significant discoloration is observed, it is advisable to use a fresh batch of the compound and to verify its purity. |
Quantitative Data Summary
| Form | Storage Temperature | Recommended Maximum Duration | Key Considerations |
| Solid Powder | -20°C | > 2 years | Protect from light and moisture. Use a desiccator for optimal dryness. |
| Solid Powder | 4°C | < 6 months | Protect from light and moisture. Suitable for short-term working stock. |
| In DMSO or Ethanol | -80°C | up to 1 year | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. |
| In DMSO or Ethanol | -20°C | < 3 months | Use anhydrous solvent. Aliquot for single use. |
| In Aqueous Buffer/Medium | 4°C | < 24 hours | Stability is highly dependent on pH. Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound using HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to understand the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acidic Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 2, 6, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1 hour, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the this compound stock solution in an oven at 60°C for 24 and 72 hours.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution to direct UV light (e.g., 254 nm) for 24 and 72 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At each time point, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
-
Analysis: Compare the chromatograms of the stressed samples with the control to determine the percentage of degradation and the formation of degradation products.
-
Visualizations
References
Technical Support Center: Ambrosin for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ambrosin in cell culture assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my cell culture experiments?
A: this compound has limited aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. The final concentration of DMSO in your cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q2: What is a typical concentration range for this compound in cell culture assays?
A: The effective concentration of this compound can vary depending on the cell line and the specific assay. For example, the IC50 value for this compound in MDA-MB-231 human breast cancer cells has been reported to be 25 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
A: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This "crashing out" can be caused by several factors, including the final concentration of this compound exceeding its aqueous solubility limit, rapid dilution, or the use of cold media. Please refer to the troubleshooting guide below for detailed solutions.
Q4: What are the known signaling pathways affected by this compound?
A: this compound has been shown to inhibit the Akt/β-catenin and NF-κB signaling pathways.[2][3] This activity contributes to its effects on cell viability, apoptosis, and inflammation.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation in your cell culture media after the addition of this compound can compromise your experimental results. This guide provides a systematic approach to troubleshoot and resolve this issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | "Solvent Shock" : The rapid change in solvent environment causes this compound to exceed its solubility limit in the aqueous media. | 1. Pre-warm the media : Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. 2. Slow, drop-wise addition : Add the this compound stock solution to the media drop-by-drop while gently swirling or vortexing the media to ensure rapid dispersal. 3. Intermediate dilution : First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture media. |
| Precipitate forms over time in the incubator. | Temperature Instability : this compound may be less soluble at 37°C over extended periods. Interaction with Media Components : this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | 1. Lower the final concentration : Ensure the final working concentration of this compound is well below its determined solubility limit in your specific cell culture medium. 2. Prepare fresh media : Prepare the this compound-containing media fresh before each experiment to minimize the time for potential precipitation. 3. Check for media evaporation : Ensure proper humidity in your incubator to prevent the concentration of media components, which can lead to precipitation. |
| Inconsistent precipitation between experiments. | Stock Solution Integrity : Repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation or precipitation within the stock. | 1. Aliquot the stock solution : After initial preparation, aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Proper storage : Store the stock solution at -20°C or -80°C in tightly sealed, light-protected vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 246.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * (1 L / 1000 mL) * 246.3 g/mol = 0.002463 g = 2.463 mg
-
-
Weigh this compound: Carefully weigh 2.463 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol outlines the steps to dilute the this compound stock solution into cell culture media to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Determine the required volume of stock solution: To prepare 10 mL of media with a final this compound concentration of 25 µM, use the following calculation (C1V1 = C2V2):
-
(10 mM) * V1 = (25 µM) * (10 mL)
-
(10,000 µM) * V1 = (25 µM) * (10 mL)
-
V1 = (25 * 10) / 10,000 = 0.025 mL = 2.5 µL
-
-
Pre-warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Dilute the stock solution: While gently swirling the 10 mL of pre-warmed media, slowly add 2.5 µL of the 10 mM this compound stock solution drop-wise.
-
Mix thoroughly: Gently mix the final solution before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (2.5 µL in this example) to an equal volume of cell culture medium.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a key signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.
Caption: this compound inhibits the Akt/β-catenin signaling pathway.
Caption: General experimental workflow for this compound cell culture assays.
References
Technical Support Center: Ambrosin Clinical Translation Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambrosin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a type of natural product, that has shown cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): It can lead to increased ROS levels, causing cellular stress and damage.
-
Inhibition of Key Signaling Pathways: this compound has been shown to inhibit the NF-κB, EGFR, and RhoC GTPase signaling pathways, which are crucial for cancer cell survival, proliferation, and migration.[1]
Q2: What are the main challenges in the clinical translation of this compound?
The primary obstacle for the clinical translation of this compound is its poor aqueous solubility.[2] This property can lead to low bioavailability and difficulties in formulating a suitable drug delivery system for clinical use. Further research is needed to fully characterize its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and to establish a comprehensive safety and toxicity profile.
Q3: What is the solubility of this compound in common laboratory solvents?
While the poor aqueous solubility of this compound is well-documented, specific quantitative data (e.g., in mg/mL) in water and other solvents is not consistently reported in the literature. For experimental purposes, this compound is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). One supplier suggests that the solubility in DMSO and DMF is approximately 20 mg/mL, while it is only slightly soluble in ethanol.[3] It is recommended to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q4: How should I prepare a stock solution of this compound?
A common practice is to prepare a high-concentration stock solution in 100% DMSO. For example, a 100 mM stock solution can be prepared and stored at -20°C.[4] This stock solution can then be diluted to the desired final concentration in your cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q5: What are the known IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. The following table summarizes some reported IC50 values after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM)[5] |
| MCF-10A | Normal-like breast epithelial | 2.1 ± 0.1 |
| MCF-7 | Breast cancer | 1.7 ± 0.1 |
| JIMT-1 | Breast cancer | 1.4 ± 0.1 |
| HCC1937 | Breast cancer | 4.1 ± 0.3 |
Q6: What is the known in vivo toxicity (LD50) of this compound?
Currently, there is no publicly available LD50 value for pure, isolated this compound. A study on the acute toxicity of an aqueous extract of Ambrosia arborescens, a plant from which this compound can be isolated, reported an LD50 greater than 2000 mg/kg in rats.[6][7] However, this value is for a crude extract and may not be representative of pure this compound. Researchers should exercise caution and conduct appropriate toxicity studies to determine the safety profile of this compound for their specific application.
Q7: Are there any strategies to improve this compound's solubility and bioavailability?
Yes, research is ongoing to address the poor solubility of this compound. The primary strategies being explored are:
-
Prodrugs: Chemical modification of the this compound molecule to create more water-soluble derivatives (prodrugs) that can be converted back to the active this compound form in the body.[2][8]
-
Nanoformulations: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or liposomes, can improve its solubility, stability, and delivery to target tissues.
Troubleshooting Guides
Problem: Low or inconsistent cytotoxicity observed in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in culture medium. | Ensure your this compound stock solution is fully dissolved in DMSO before diluting it in the medium. Prepare fresh dilutions for each experiment. Visually inspect the medium for any precipitates after adding this compound. |
| Degradation of this compound. | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution and experimental plates from light. |
| Incorrect dosage or incubation time. | Refer to published literature for effective concentration ranges and incubation times for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions for your assay. |
| Cell line resistance. | Some cell lines may be inherently more resistant to this compound. Consider using a different cell line or investigating the expression of drug resistance markers. |
Problem: Difficulty in detecting changes in signaling pathways (e.g., NF-κB, EGFR) via Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal treatment conditions. | Optimize the concentration of this compound and the treatment duration. A time-course experiment (e.g., 0, 6, 12, 24 hours) can help identify the optimal time point for observing changes in protein expression or phosphorylation. |
| Poor antibody quality. | Use antibodies that have been validated for Western blotting and are specific to your target protein (and its phosphorylated form, if applicable). |
| Low protein expression. | Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg). You may need to enrich for nuclear or membrane fractions depending on your target protein's localization. |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer to preserve your target proteins. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from a study investigating the cytotoxic effects of this compound on breast cancer cell lines.[4]
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (100%)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/cm² and allow them to attach for 24 hours.[4]
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution. Recommended final concentrations to test range from 0.1 µM to 100 µM.[4]
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
Add 20 µL of MTT solution to each well and incubate for 1 hour at 37°C.[4]
-
Carefully remove the medium and add 100 µL of 100% DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Gently swirl the plate for 10 minutes at room temperature to ensure complete dissolution.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for NF-κB Pathway Analysis
This is a general protocol that can be adapted for analyzing the effect of this compound on the NF-κB pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells and treat with this compound (e.g., 5 µM) for a specified time (e.g., 24 hours).[9]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of your target proteins to a loading control like β-actin.
Visualizations
Caption: this compound's inhibitory and inductive effects on major cellular signaling pathways.
Caption: A general experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationships between the challenges in the clinical translation of this compound.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Absorption, Distribution, Metabolism, and Excretion of [14C]BS1801, a Selenium-Containing Drug Candidate, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin | PLOS One [journals.plos.org]
- 9. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative | PLOS One [journals.plos.org]
Mitigating the toxicity of Ambrosin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ambrosin in animal studies. The focus is on understanding and mitigating its potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of toxicity?
A1: this compound is a sesquiterpene lactone, a type of secondary metabolite found in plants of the Ambrosia genus.[1][2] Its toxicity is primarily attributed to its ability to induce mitochondrial apoptosis (programmed cell death) and generate reactive oxygen species (ROS), leading to oxidative stress.[1][2][3][4] this compound has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and RhoC GTPase activity.[1][2]
Q2: Is there any in vivo toxicity data available for this compound?
A2: Currently, there is a lack of published acute toxicity studies determining the specific LD50 of pure this compound in animal models. However, a study on the aqueous leaf extract of Ambrosia arborescens, a plant containing this compound, was conducted on rats. In this study, the oral LD50 was found to be greater than 2000 mg/kg.[5] At this high dose, mild congestion in the kidneys and liver was observed.[5] It is important to note that this data is for a plant extract and not purified this compound, and the concentration of this compound in the extract was not specified.
Q3: What are the potential signs of this compound toxicity in animals?
A3: Based on the general effects of sesquiterpene lactones and the limited data on Ambrosia extracts, potential signs of toxicity could include:
-
Gastrointestinal irritation
-
Changes in liver and kidney function, as indicated by elevated biochemical markers like ALT, AST, and creatinine.[5][6]
-
General signs of distress, such as changes in body weight and food consumption.[5]
Q4: Is there a known antidote or mitigation strategy for this compound toxicity?
A4: There is no specific, approved antidote for this compound poisoning. However, in vitro studies have shown that glutathione (B108866) (GSH) can detoxify this compound by binding to it and neutralizing its reactive sites.[1] The addition of exogenous GSH was found to reduce this compound's cytotoxicity in cell cultures.[1] This suggests that agents that boost endogenous glutathione levels, such as N-acetylcysteine (NAC), could be a potential mitigation strategy in vivo.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high toxicity at low doses | Animal model may be particularly sensitive. | 1. Review the literature for the specific animal model's sensitivity to cytotoxic agents. 2. Conduct a dose-range finding study with a small number of animals. 3. Consider co-administration of a protective agent, such as N-acetylcysteine (a glutathione precursor), to mitigate toxicity. |
| Inconsistent results between experiments | Variability in this compound formulation or animal health. | 1. Ensure consistent formulation and administration of this compound. 2. Monitor the health status of the animals before and during the experiment. 3. Increase the number of animals per group to improve statistical power. |
| Elevated liver enzymes (ALT, AST) | Hepatotoxicity induced by this compound. | 1. Reduce the dose of this compound. 2. Include a liver protectant in the experimental design for evaluation. 3. Collect liver tissue for histopathological analysis to confirm the extent of damage. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bladder Cancer Cells | Bladder Cancer | 1 - 8 | [1] |
| Triple-Negative Breast Cancer Cells | Breast Cancer | 1 - 8 | [1] |
| MDA-MB-231 | Breast Cancer | 25 | [3][4] |
Table 2: Acute Oral Toxicity of Ambrosia arborescens Aqueous Extract in Rats
| Dose (mg/kg) | Observations | Reference |
| 300 | No significant changes in body weight or signs of toxicity. | [5] |
| 2000 | No mortality. Mild congestion in kidneys and liver observed upon histopathological examination. | [5] |
| LD50 | > 2000 mg/kg | [5] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study of this compound in Rats (Modified from OECD Guideline 423)
-
Animals: Use healthy, young adult non-pregnant female rats.
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Starting dose of 300 mg/kg this compound (based on the no-effect dose of A. arborescens extract).
-
Subsequent groups will receive increasing or decreasing doses (e.g., 2000 mg/kg) based on the observed outcomes, following the OECD 423 guideline progression.
-
-
Administration: Administer this compound as a single oral dose by gavage.
-
Observations:
-
Monitor animals closely for the first 30 minutes, 4 hours, and then daily for 14 days.
-
Record clinical signs of toxicity, changes in body weight, and any mortality.
-
-
Endpoint: At day 14, euthanize surviving animals and perform gross necropsy. Collect blood for biochemical analysis (ALT, AST, creatinine) and organs (liver, kidneys) for histopathological examination.
Protocol 2: Evaluating N-acetylcysteine (NAC) as a Mitigating Agent for this compound Toxicity
-
Animals and Housing: As described in Protocol 1.
-
Dose Groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound at a pre-determined toxic, but non-lethal dose.
-
Group 3: NAC alone.
-
Group 4: NAC administered 1-2 hours prior to this compound administration.
-
-
Administration: Administer NAC (e.g., via intraperitoneal injection) followed by oral gavage of this compound.
-
Observations and Endpoint: As described in Protocol 1. The primary outcome will be the comparison of toxicity markers (clinical signs, body weight, biochemical parameters, and histopathology) between Group 2 and Group 4 to determine if NAC provides a protective effect.
Visualizations
Caption: this compound toxicity pathway and GSH-mediated detoxification.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity of aqueous extract of Ambrosia arborescens Mill. on biochemical and histopathological parameters in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of Ambrosin Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter while working on the delivery of Ambrosin, a sesquiterpenoid lactone, across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB a focus of research?
This compound is a sesquiterpene lactone, a class of natural compounds known for a variety of biological activities, including anti-inflammatory and anti-tumor effects.[1][2] For neurological disorders, delivering therapeutic agents to the brain is a major challenge due to the highly selective nature of the blood-brain barrier (BBB). This compound's potential as a potent NF-κβ inhibitor makes it a candidate for treating neuroinflammatory conditions and certain brain tumors.[3][4] However, like many small molecules, its ability to efficiently cross the BBB is a significant hurdle that must be overcome to realize its therapeutic potential.[5][6]
Q2: What are the primary challenges in delivering this compound across the BBB?
The main challenges for delivering a molecule like this compound to the brain include:
-
Low Passive Permeability: While some small, lipophilic molecules can diffuse across the BBB, the specific physicochemical properties of this compound may not be optimal for this route.[6][7]
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport many foreign substances out of the brain endothelial cells and back into the bloodstream.[5][8] Sesquiterpene lactones can be substrates for these transporters.
-
Metabolic Instability: this compound may be subject to enzymatic degradation in the blood or at the BBB, reducing the amount of active compound that reaches the brain.
Q3: What are the most promising strategies for enhancing this compound's BBB penetration?
Several strategies are being explored to improve the delivery of drugs like this compound to the brain:
-
Nanoparticle-Based Carriers: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[5][9]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching this compound to a molecule (like a monoclonal antibody or peptide) that binds to a specific receptor (e.g., transferrin receptor) on the surface of BBB endothelial cells, tricking the cell into transporting it across.[5][9]
-
Structural Modification: Medicinal chemistry approaches can be used to modify the this compound molecule to increase its lipophilicity or reduce its affinity for efflux transporters, thereby enhancing its ability to cross the BBB.[10]
-
Intranasal Delivery: This non-invasive route can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain via olfactory and trigeminal nerve pathways.[11]
Troubleshooting Guides
Problem 1: Low and inconsistent this compound concentration in the brain in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| High Efflux Pump Activity | 1. Co-administer with a P-gp inhibitor: Use a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in your experimental setup to see if brain concentration increases. This can confirm if this compound is a P-gp substrate. 2. Formulation Strategy: Encapsulate this compound in nanoparticles designed to evade efflux pumps. |
| Poor Pharmacokinetics (PK) | 1. Perform a full PK study: Analyze plasma and brain concentrations at multiple time points to determine the half-life and clearance rate. 2. Modify the delivery vehicle: Use of liposomal or nanoparticle formulations can extend the circulation time of this compound, allowing more opportunity for it to cross the BBB.[9] |
| Low Passive Permeability | 1. In Vitro BBB Model: Use an in vitro transwell BBB model to quantify the apparent permeability coefficient (Papp). 2. Chemical Modification: If permeability is inherently low, consider synthesizing more lipophilic prodrugs of this compound. |
Problem 2: High variability in permeability observed in the in vitro BBB model.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tight Junction Formation | 1. Measure TEER: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure a consistent and high level of tight junction integrity before each experiment. 2. Optimize Co-culture Conditions: If using a co-culture model (e.g., with astrocytes and pericytes), ensure consistent cell seeding densities and culture conditions, as these supporting cells are crucial for inducing barrier properties. |
| Cell Passage Number | 1. Use Low-Passage Cells: Use brain endothelial cells at a low passage number, as higher passages can lead to a loss of BBB characteristics. |
| Serum Variability | 1. Use a Single Lot of Serum: If using serum in your media, use a single, pre-tested lot for the duration of the study to minimize variability. |
Experimental Protocols
Protocol 1: Evaluating this compound Permeability using an In Vitro Transwell BBB Model
Objective: To quantify the apparent permeability (Papp) of this compound across a cultured brain endothelial cell monolayer.
Methodology:
-
Cell Culture: Culture primary brain endothelial cells on the apical side of a Transwell insert (e.g., 0.4 µm pore size) and co-culture with astrocytes on the basolateral side of the well.
-
Barrier Integrity: Monitor the formation of a tight monolayer by measuring TEER daily. Experiments should only proceed when TEER values plateau at a high resistance (e.g., >200 Ω·cm²).
-
Permeability Assay: a. Replace the media in the apical and basolateral chambers with a serum-free assay buffer. b. Add this compound (at a known concentration) to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. d. Immediately replace the sampled volume with fresh assay buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state rate of this compound appearing in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Visualizations and Workflows
Caption: Workflow for evaluating this compound's BBB permeability.
Caption: Strategies to enhance this compound's delivery across the BBB.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Costunolide and parthenolide: Novel blood-brain barrier permeable sesquiterpene lactones to improve barrier tightness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
Technical Support Center: Improving Ambrosin Solubility for High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ambrosin in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for HTS?
This compound is a naturally occurring sesquiterpene lactone with demonstrated anticancer properties.[1] Like many sesquiterpene lactones, this compound is a lipophilic molecule and exhibits poor solubility in aqueous solutions.[2] This low aqueous solubility presents a significant challenge for in vitro high-throughput screening (HTS) assays, which are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results, including false positives or false negatives.
Q2: What is the typical stock solution solvent and concentration for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of poorly soluble compounds like this compound for HTS. A typical starting stock concentration is 10 mM. However, it is crucial to ensure the final concentration of DMSO in the assay well remains low (generally <0.5%) to avoid solvent-induced toxicity or artifacts.[3]
Q3: My this compound precipitated upon dilution into my aqueous assay buffer. What should I do?
This phenomenon, often called "DMSO shock," is a common issue. Immediate troubleshooting steps include:
-
Reducing the final this compound concentration: Test a lower concentration range in your assay if permissible by the experimental design.
-
Optimizing the dilution method: Employ a serial dilution approach, gradually introducing the aqueous buffer to the DMSO stock to minimize rapid solvent exchange.
-
Lowering the final DMSO concentration: While seemingly counterintuitive, a lower final DMSO percentage can sometimes prevent precipitation of compounds that are pushed out of solution by the high DMSO concentration in the intermediate dilution steps.
Q4: Can I use solvents other than DMSO for my stock solution?
While DMSO is standard, other organic solvents like ethanol (B145695) can be used. However, it is essential to determine the maximum tolerated concentration of any solvent in your specific assay system to avoid adverse effects on the biological target or cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Visible Precipitate in Assay Plate | Compound concentration exceeds its solubility in the final assay buffer. | 1. Confirm Precipitation: Centrifuge the plate to see if a pellet forms. 2. Lower Concentration: Reduce the final concentration of this compound. 3. Modify Dilution: Use a stepwise dilution protocol. 4. Increase Solubilization: Consider using solubility enhancement techniques (see protocols below). |
| Inconsistent Assay Results | Non-uniform compound solubility or precipitation across the plate. Degradation of this compound in the assay buffer. | 1. Ensure Complete Dissolution: Visually inspect stock and intermediate solutions for any undissolved particles. 2. Check Compound Stability: Prepare fresh dilutions immediately before use. The stability of sesquiterpene lactones in aqueous media can be pH and temperature-dependent. 3. Control for Solvent Effects: Maintain a consistent final solvent concentration across all wells. |
| High Background Signal | Compound interference with the assay detection method (e.g., light scattering from precipitated particles). | 1. Run a Blank Control: Test this compound in the assay buffer without the biological target to check for interference. 2. Change Detection Method: If possible, switch to a detection method that is less sensitive to compound precipitation. |
| Difficulty Dissolving Initial Stock | This compound may be challenging to dissolve even in neat DMSO at high concentrations. | 1. Gentle Warming: Warm the solution gently (e.g., to 37°C). 2. Sonication: Use a sonicator to aid dissolution. 3. Lower Stock Concentration: Prepare a lower concentration stock solution if the desired final concentration can still be achieved. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Notes |
| Water | ~3.3 mg/mL (13.3 mM) (Estimated)[4] | This is a computationally estimated value and should be used with caution, as experimental evidence suggests poor aqueous solubility. |
| DMSO | Soluble | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have higher cellular toxicity at similar concentrations. |
| Methanol (B129727) | Soluble | Another potential solvent for stock solutions. |
| Acetone | Soluble | Generally used for extraction and less common for HTS stock solutions due to volatility and potential for reactivity. |
Experimental Protocols
Here are detailed methodologies for two common techniques to improve the solubility of this compound for HTS applications.
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in deionized water to a desired concentration (e.g., 10% w/v).
-
Add this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 10 minutes, followed by sonication for 30 minutes.
-
Equilibration: Allow the mixture to equilibrate at room temperature for 24 hours with continuous stirring.
-
Removal of Excess this compound: Centrifuge the suspension to pellet the undissolved this compound.
-
Sterilization and Quantification: Filter the supernatant through a 0.22 µm syringe filter to sterilize and remove any remaining undissolved compound. The concentration of solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Protocol 2: Preparation of this compound Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution rates.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)
-
Methanol or Ethanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve Components: Dissolve both this compound and the chosen carrier (e.g., PVP K30) in a suitable organic solvent like methanol in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Storage and Use: Store the resulting powder in a desiccator. This solid dispersion can then be used to prepare aqueous solutions for HTS, where the carrier will help to maintain this compound in a dissolved state.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of water-soluble this compound prodrug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 509-93-3 [thegoodscentscompany.com]
- 4. Ambrosane | C15H28 | CID 6857480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ambrosin and Damsin on Cancer Cell Efficacy
In the landscape of natural product-derived anticancer agents, the sesquiterpene lactones Ambrosin and Damsin (B1669790) have emerged as promising candidates. Both compounds, often isolated from plants of the Ambrosia genus, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their efficacy, delving into their mechanisms of action, quantitative effects on cell viability, and the experimental protocols used to elucidate these properties.
Quantitative Efficacy: A Head-to-Head Comparison
The cytotoxic potential of this compound and Damsin has been evaluated across multiple cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for both compounds, offering a direct comparison of their potency.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Breast Cancer | |||
| MDA-MB-231 | This compound | 25 | [1][2] |
| BT-20 | This compound | 4-9 | [3] |
| MDA-231 | This compound | 4-9 | [3] |
| JIMT-1 | Damsin Derivatives | Varies | [4][5][6] |
| Bladder Cancer | |||
| UM-UC9 | This compound | 4-9 | [3] |
| UM-UC5 | This compound | 4-9 | [3] |
| Colon Cancer | |||
| Caco-2 | Damsin | More potent than Coronopilin (B1206532) | [7] |
| Leukemia | |||
| CCRF-CEM | Damsin | Not specified | [8] |
| CEM/ADR5000 | Damsin | Not specified | [8] |
Note: Specific IC50 values for Damsin in many common cell lines were not as readily available in the reviewed literature, with some studies focusing on derivatives or qualitative comparisons.
Mechanisms of Action: Targeting Key Cancer Pathways
Both this compound and Damsin exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.
This compound has been shown to induce apoptosis through a mitochondrial-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1][2] Furthermore, this compound inhibits the Akt/β-catenin and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell growth and survival.[1][2][9][10] It also demonstrates antagonistic activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase, which are involved in cell proliferation and migration.[3][11]
Damsin is a potent inhibitor of the NF-κB and STAT3 signaling pathways.[7][12] The transcription factors NF-κB and STAT3 are key regulators of inflammation, cell survival, and proliferation, and their constitutive activation is a hallmark of many cancers. By inhibiting these pathways, Damsin can effectively halt cancer cell growth. Studies have also indicated that Damsin is not a substrate for common ATP-binding cassette (ABC) transporters, suggesting its potential to be effective against multidrug-resistant tumors.[8]
A key area of convergence in their mechanisms is the inhibition of the NF-κB pathway . Both this compound and Damsin have been reported to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.[3][13]
Signaling Pathway Diagrams
To visualize the molecular interactions, the following diagrams illustrate the key signaling pathways affected by this compound and Damsin.
Caption: this compound's multi-target mechanism of action.
Caption: Damsin's inhibitory action on NF-κB and STAT3 pathways.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of this compound and Damsin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Damsin (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with different concentrations of the compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, β-catenin, p-p65, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Damsin demonstrate significant potential as anticancer agents, albeit through partially distinct and overlapping mechanisms. This compound exhibits a broad-spectrum cytotoxic effect, inducing mitochondrial apoptosis and inhibiting multiple pro-survival pathways, including Akt/β-catenin and EGFR signaling. Damsin, on the other hand, shows potent inhibitory activity against the key inflammatory and pro-proliferative NF-κB and STAT3 pathways, with the added advantage of potentially overcoming multidrug resistance.
The choice between these two compounds for further drug development may depend on the specific cancer type and its underlying molecular drivers. For instance, cancers with hyperactivated Akt or EGFR pathways might be more susceptible to this compound, while those driven by chronic inflammation and STAT3 activation could be better targeted by Damsin. Further head-to-head studies with standardized experimental conditions are warranted to definitively compare their efficacy and to explore potential synergistic effects in combination therapies.
References
- 1. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. kilu.lu.se [kilu.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Multiple anticancer effects of damsin and coronopilin isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. This compound exerts strong anticancer effects on human breast cancer cells via activation of caspase and inhibition of the Wnt/β-catenin pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Anti-Cancer Activity of Ambrosin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural sesquiterpene lactone, Ambrosin, has demonstrated significant anti-cancer properties in numerous in vitro studies, particularly against aggressive breast cancer cell lines. Its ability to induce apoptosis, generate reactive oxygen species (ROS), and modulate key oncogenic signaling pathways marks it as a compound of interest for further preclinical development. However, a critical gap exists in the literature regarding its in vivo efficacy in xenograft models, with a notable lack of recent, reproducible studies.
This guide provides a comprehensive overview of this compound's anti-cancer profile based on existing in vitro data. Due to the absence of direct in vivo comparative studies for this compound, this document presents a standardized xenograft protocol to facilitate such validation. Furthermore, it benchmarks the potential in vivo performance of this compound against established chemotherapeutic agents—Paclitaxel, Doxorubicin (B1662922), and Cyclophosphamide—by summarizing their reported efficacy in similar breast cancer xenograft models.
In Vitro Anti-Cancer Activity of this compound
This compound has been shown to exert potent cytotoxic effects on various cancer cell lines, with a particular focus on the triple-negative breast cancer cell line, MDA-MB-231. The following table summarizes key quantitative findings from these in vitro studies.
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 Value | MDA-MB-231 | 25 µM | [1] |
| Apoptosis Induction | MDA-MB-231 | Increase from 3.5% (control) to 56% at 50 µM | [1] |
| Colony Formation | MDA-MB-231 | Dose-dependent suppression | [1] |
| Mitochondrial Membrane Potential | MDA-MB-231 | Dose-dependent suppression | |
| Reactive Oxygen Species (ROS) | MDA-MB-231 | Dose-dependent increase | [1] |
Comparative Efficacy of Standard Chemotherapeutics in Xenograft Models
To provide a benchmark for future in vivo studies of this compound, the following table summarizes the reported efficacy of standard-of-care chemotherapeutic agents in MDA-MB-231 xenograft models.
| Agent | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition/Effect | Reference |
| Paclitaxel | MDA-MB-231 | 10 mg/kg/day | Significant tumor growth inhibition and increased apoptosis. | [2][3] |
| Doxorubicin | MDA-MB-231 | 4 mg/kg/week (IV) | Significant reduction in tumor growth, especially in combination therapies. | [4] |
| Cyclophosphamide | MDA-MB-231 | Varies (e.g., 150 mg/kg IP) | In combination, significantly reduces tumor volume and metastasis. | [5][6] |
Proposed Experimental Protocol: this compound in a Breast Cancer Xenograft Model
The following protocol outlines a standard procedure for evaluating the anti-cancer activity of this compound in an MDA-MB-231 xenograft mouse model.
Cell Culture
MDA-MB-231 cells are to be cultured in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere without CO2.[7] Cells should be harvested during the exponential growth phase for tumor implantation.
Animal Model
Female immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old, will be used.[8] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation
A suspension of 1 x 10^7 MDA-MB-231 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the flank of each mouse.[8][9]
Treatment Regimen
Once tumors reach a palpable volume (e.g., 100-150 mm³), mice will be randomized into the following groups (n=8-10 per group):
-
Vehicle control (e.g., saline with appropriate solvent for this compound)
-
This compound (dose to be determined by maximum tolerated dose studies)
-
Positive control (e.g., Paclitaxel at 10 mg/kg)
Treatments will be administered via an appropriate route (e.g., intraperitoneal or oral gavage) based on the pharmacokinetic properties of this compound.
Efficacy Assessment
-
Tumor Volume: Measured 2-3 times per week using calipers. The formula (Length x Width²)/2 will be used to calculate tumor volume.
-
Body Weight: Monitored concurrently with tumor measurements to assess toxicity.
-
Endpoint: The study will conclude when tumors in the control group reach a predetermined size or after a specified duration.
-
Post-Mortem Analysis: Tumors will be excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
Experimental Workflow
Caption: Proposed workflow for in vivo validation of this compound.
Signaling Pathways Targeted by this compound
In vitro studies have elucidated several key signaling pathways inhibited by this compound, contributing to its anti-cancer effects.
Akt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Akt/β-catenin signaling pathway by reducing the phosphorylation of Akt and GSK-3β.[1] This leads to decreased pro-survival signaling and can promote apoptosis.
Caption: this compound's inhibition of the Akt/β-catenin pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is common in cancer. This compound has been reported to suppress this pathway.
Caption: Putative modulation of the Wnt/β-catenin pathway by this compound.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a significant role in inflammation and cancer progression. This compound has been identified as an inhibitor of NF-κB.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating triple-negative breast cancer by a combination of rapamycin and cyclophosphamide: an in vivo bioluminescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Impact of Trastuzumab and Cyclophosphamide on HER-2–Positive Human Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous exposure to doxorubicin induces stem cell-like characteristics and plasticity in MDA-MB-231 breast cancer cells identified with the SORE6 reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Ambrosin and Chemotherapy: A Comparative Guide to Potential Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer treatments has led to a growing interest in combination therapies that can enhance the efficacy of standard chemotherapeutic agents while potentially reducing their toxicity. Ambrosin, a sesquiterpene lactone, has demonstrated notable anticancer properties as a standalone agent. While direct studies on its synergistic effects with chemotherapy are currently limited, research on other sesquiterpene lactones with similar mechanisms of action provides a strong rationale for investigating such combinations. This guide compares the known anticancer activities of this compound with the synergistic potential demonstrated by other sesquiterpene lactones in combination with chemotherapy, offering a roadmap for future research.
Single-Agent Activity of this compound
This compound has shown cytotoxic effects against various cancer cell lines, particularly in breast and bladder cancer.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][2][3][4][5]
Table 1: Summary of Preclinical Data for this compound as a Single Agent
| Cancer Type | Cell Line(s) | IC50 (µM) | Key Mechanisms of Action | Reference(s) |
| Breast Cancer | MDA-MB-231 | ~25 | Induction of apoptosis, ROS generation, inhibition of Akt/β-catenin and Wnt/β-catenin signaling | [2][4] |
| Breast Cancer | BT-20, MDA-231 | 1 - 8 | Mitochondrial apoptosis, ROS production, inhibition of EGFR and RhoC | [1] |
| Bladder Cancer | UM-UC5, UM-UC9 | 1 - 8 | Mitochondrial apoptosis, ROS production, inhibition of EGFR and RhoC | [1] |
Synergistic Potential: Lessons from Other Sesquiterpene Lactones
While data on this compound combinations is scarce, studies on other sesquiterpene lactones reveal a promising trend of synergistic interactions with conventional chemotherapeutics. This suggests that this compound may also enhance the efficacy of drugs like cisplatin (B142131) and paclitaxel.
Table 2: Synergistic Effects of Other Sesquiterpene Lactones with Chemotherapy
| Sesquiterpene Lactone | Chemotherapeutic Agent | Cancer Type | Key Findings | Reference(s) |
| EPD | Cisplatin | Ovarian Cancer | Synergistic effect in a drug-resistant cell line. | |
| EPD | Paclitaxel | Ovarian Cancer | Synergistic interaction in two ovarian cancer cell lines. | [6] |
| Salograviolide A (Sal A) + Iso-seco-tanapartholide (TNP) | - | Colon Cancer | Combination of two sesquiterpene lactones showed a significant decrease in cell viability compared to single agents. | [7] |
| Deoxyelephantopin (DET) | Gemcitabine (B846) | Pancreatic Cancer | Improved gemcitabine sensitivity by inhibiting the NF-κB signaling pathway. | |
| Alantolactone | Doxorubicin | Breast Cancer | Significantly reduces STAT3 phosphorylation, enhancing the anti-proliferative effects of doxorubicin. | [4] |
Experimental Protocols for Assessing Synergy
To investigate the potential synergistic effects of this compound with chemotherapeutic agents, standardized experimental protocols are essential.
In Vitro Synergy Assessment
A common approach to quantify drug interactions is the Combination Index (CI) method based on the Chou-Talalay principle.
1. Cell Viability Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at a constant ratio.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using an MTT or similar assay to determine the percentage of cell growth inhibition.
2. Data Analysis:
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
For the combination treatments, determine the concentrations of each drug that result in 50% inhibition.
-
Calculate the Combination Index (CI) using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing the Path to Synergy
The following diagrams illustrate the proposed mechanisms of action and a general workflow for investigating the synergistic potential of this compound.
Caption: Proposed mechanism for synergy.
Caption: Experimental workflow for synergy assessment.
Conclusion
This compound demonstrates significant potential as an anticancer agent. Based on the synergistic effects observed with other structurally similar sesquiterpene lactones, there is a strong scientific basis for investigating this compound in combination with standard chemotherapeutic drugs. Such studies could pave the way for novel, more effective treatment strategies for various cancers. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore this promising avenue of cancer therapy.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic anticancer activities of the plant-derived sesquiterpene lactones salograviolide A and iso-seco-tanapartholide - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ambrosin's Anti-inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Ambrosin, a sesquiterpene lactone, against other known anti-inflammatory compounds. While this compound has demonstrated potent anti-inflammatory properties, this guide aims to objectively present the available data on its reproducibility and compare its performance with alternatives such as Curcumin (B1669340) and Parthenolide. The information is structured to facilitate easy comparison, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key pro-inflammatory mediators, including TNF-α, IL-1β, and COX-2. However, a comprehensive review of the available literature reveals a notable lack of quantitative dose-response data (e.g., IC50 values) for this compound's inhibitory effects on these specific inflammatory markers. In contrast, more extensive quantitative data is available for alternative compounds like Curcumin and Parthenolide, which also target inflammatory pathways. This guide presents the available qualitative and quantitative data to aid researchers in evaluating the reproducibility and comparative efficacy of these compounds.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the current limitations in the publicly available data for this compound's specific inhibitory concentrations.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Test System | IC50 / Inhibition | Citation(s) |
| This compound | TNF-α | In vivo (LPS-induced memory impairment in mice) | Significant reduction at 5 and 10 mg/kg doses. | [1] |
| IL-1β | In vivo (LPS-induced memory impairment in mice) | Significant reduction at 5 and 10 mg/kg doses. | [1] | |
| Curcumin | TNF-α | Human monocytic macrophage cell line (Mono Mac 6) | Inhibition of LPS-induced production at 5 µM. | [2] |
| IL-1β | Human monocytic macrophage cell line (Mono Mac 6) | Inhibition of LPS-induced production at 5 µM. | [2] | |
| IL-1β | Human corneal epithelial cells | Complete abolishment of hyperosmoticity-induced production at 5µM. | [3] | |
| Parthenolide | TNF-α | Not specified | IC50 of approximately 0.42 µM for generation. | [1] |
| IL-6 | Not specified | IC50 of approximately 0.98 µM for generation. | [1] |
Table 2: Inhibition of Inflammatory Enzymes and Transcription Factors
| Compound | Target | Test System | IC50 / Inhibition | Citation(s) |
| This compound | NF-κB | In vivo (DSS-induced colitis in mice) | Significant inhibition of p65 subunit. | [4] |
| COX-2 | In vivo (LPS-induced memory impairment in mice) | Significant reduction at 5 and 10 mg/kg doses. | [1] | |
| Curcumin | NF-κB | Human monocytic macrophage cell line (Mono Mac 6) | Inhibition of LPS-induced activation at 5 µM. | [2] |
| COX-2 | HT-29 human colon cancer cells | IC50 of 15.9 +/- 1.96 µM. | [4] | |
| COX-2 | Bovine seminal vesicles, mouse epidermis | IC50 values of 2 µM, 52 µM, and 5-10 µM in different systems. | [5] | |
| Parthenolide | NF-κB | Not specified | Potent inhibition. | [1] |
| STAT3 | Not specified | Effective inhibitor. | [1] | |
| NLRP3 Inflammasome | Mouse bone marrow cells | Inhibits ATPase activity. | [1] |
Signaling Pathways
The anti-inflammatory effects of this compound and the compared alternatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB pathway.[4][5] By preventing the activation of NF-κB, this compound effectively downregulates the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.
STAT3 and NLRP3 Inflammasome Pathways
While direct quantitative evidence for this compound's effect on the STAT3 and NLRP3 inflammasome pathways is limited, Parthenolide, another sesquiterpene lactone, has been shown to inhibit both.[1] This suggests that compounds with similar structures may share overlapping mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess anti-inflammatory effects.
Western Blot for COX-2 and Phospho-STAT3
This protocol outlines the steps for detecting the protein levels of COX-2 and the phosphorylation status of STAT3.
References
- 1. This compound, a potent NF-κβ inhibitor, ameliorates lipopolysaccharide induced memory impairment, comparison to curcumin | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Ambrosin's potency against established anti-cancer drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer potency of ambrosin, a sesquiterpene lactone, against established chemotherapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective assessment of this compound's potential in oncology research and drug development.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, particularly those of breast and bladder origin. Its potency, as measured by the half-maximal inhibitory concentration (IC50), is in the low micromolar range. For a comprehensive evaluation, these values are presented alongside the IC50 values of commonly used anti-cancer drugs—doxorubicin, cisplatin (B142131), and paclitaxel—in similar cancer cell lines.
Note: The IC50 values presented in the following tables are compiled from various studies. Direct head-to-head comparisons of this compound with established drugs within the same study are limited. Therefore, variations in experimental conditions across different studies should be considered when interpreting these data.
Breast Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MDA-MB-231 | 1.25 - 25[1][2] | 0.43 - 8.306[3][4] | 0.0199 - 0.3[5] |
| BT-20 | ~4-9[6] | Data not available | 0.0177[5] |
| MCF-7 | Data not available | 0.69 - 8.306[1] | 0.0035[7] |
Bladder Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| UM-UC-5 | ~4-9[6] | Data not available |
| T24 | Data not available | 7.637[8] |
| HT1376 | Data not available | ~1-5[8] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. These include the induction of mitochondrial apoptosis, generation of reactive oxygen species (ROS), and the inhibition of pro-survival and metastatic pathways.
This compound-Induced Apoptosis
This compound treatment leads to the induction of apoptosis, a form of programmed cell death. This is a key mechanism for eliminating cancer cells.
Caption: this compound induces apoptosis via ROS production and modulation of mitochondrial proteins.
Inhibition of Pro-Survival and Metastatic Pathways
This compound has been shown to inhibit several signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
Caption: this compound inhibits multiple signaling pathways involved in cancer progression.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-cancer potency of chemical compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a control vehicle.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
Caption: Workflow for apoptosis detection using Annexin V staining.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study their expression levels.
Caption: Workflow for Western blot analysis.
Methodology:
-
Lysate Preparation: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. advetresearch.com [advetresearch.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 4. The effect of cisplatin in 5637 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of the Sesquiterpene Lactones Neothis compound and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of the Sesquiterpene Lactones Neothis compound and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells | Semantic Scholar [semanticscholar.org]
Investigating Potential Mechanisms of Resistance to Ambrosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sesquiterpene lactone Ambrosin and its potential mechanisms of resistance in cancer cells. We compare its performance with two other well-studied sesquiterpene lactones, Parthenolide and Artemisinin, and provide detailed experimental protocols and visualizations to facilitate further research in this area.
Comparative Efficacy and Resistance Mechanisms
This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant anticancer effects, particularly against drug-resistant cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of critical cell survival signaling pathways. However, the potential for cancer cells to develop resistance to this compound remains a critical area of investigation. This section compares the cytotoxic efficacy of this compound with Parthenolide and Artemisinin and explores potential shared and unique mechanisms of resistance.
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Parthenolide, and Artemisinin in the MDA-MB-231 human breast cancer cell line, a commonly used model for aggressive, drug-resistant breast cancer.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | 25 | [1][2] |
| Dihydroartemisinin | MDA-MB-231 | 62.95 | [3] |
| Parthenolide | MDA-MB-231 | 15.8 | [4] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay used). The data presented here is for comparative purposes and is sourced from different studies.
Potential Mechanisms of Resistance
Resistance to sesquiterpene lactones, including potentially to this compound, is a multifaceted process that can involve several cellular mechanisms. Based on studies of similar compounds, the following are key areas of investigation for this compound resistance:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as efflux pumps that can actively remove cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
-
Alterations in Apoptosis Signaling: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic proteins (e.g., Bax). This shift in the Bax/Bcl-2 ratio can make cells less susceptible to apoptosis-inducing agents like this compound.
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways such as NF-κB and STAT3 promotes cell survival, proliferation, and inflammation, all of which can contribute to a drug-resistant phenotype.
-
Increased Antioxidant Capacity: Given that this compound's mechanism involves the generation of ROS, an increase in the cancer cell's antioxidant capacity, for example, through elevated glutathione (B108866) (GSH) levels, could neutralize the cytotoxic effects of ROS and lead to resistance.
-
Drug Metabolism: Cytochrome P450 enzymes can metabolize and inactivate xenobiotics, including drugs. Increased metabolism of this compound by these enzymes could be a potential resistance mechanism.
The following table provides a qualitative comparison of the known or suspected involvement of these resistance mechanisms for this compound, Parthenolide, and Artemisinin.
| Mechanism of Resistance | This compound (Suspected) | Parthenolide (Documented) | Artemisinin (Documented) |
| ABC Transporter Overexpression | Likely involved, as it is a common mechanism for natural product resistance. | Known to be a substrate for P-gp. | Generally considered not to be a major substrate for P-gp, MRP1, or BCRP. |
| Altered Apoptosis Regulation | Induces apoptosis via the intrinsic pathway (Bax/Bcl-2). Alterations in this pathway are a likely resistance mechanism. | Induces apoptosis; resistance can be associated with Bcl-2 overexpression. | Induces apoptosis; alterations in apoptotic pathways can confer resistance. |
| NF-κB Pathway Activation | Inhibits Akt/β-Catenin and Wnt/β-catenin pathways, suggesting a role in overcoming pathways that can be linked to NF-κB. | Potent inhibitor of NF-κB. | Inhibits NF-κB activation. |
| STAT3 Pathway Activation | Not explicitly documented, but a plausible mechanism given its role in drug resistance. | Known to inhibit STAT3. | Can inhibit the STAT3 pathway. |
| Increased Antioxidant Capacity | Induces ROS; increased cellular antioxidants could confer resistance. | Induces ROS; increased GSH can be a resistance mechanism. | Induces ROS; cellular antioxidant status can influence sensitivity. |
Experimental Protocols
To facilitate the investigation of this compound resistance, this section provides detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound, Parthenolide, and Artemisinin in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound, Parthenolide, or Artemisinin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Treatment: Seed cells in a 24-well plate or on coverslips and treat with the compounds of interest for the desired time.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader.
-
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, Bax, phospho-NF-κB p65, total NF-κB p65, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound and the potential mechanisms of resistance.
Caption: this compound's mechanism of action and potential resistance pathways.
Experimental Workflow for Investigating this compound Resistance
The following diagram outlines a typical experimental workflow to investigate mechanisms of resistance to this compound.
Caption: Experimental workflow for studying this compound resistance mechanisms.
Logical Relationships in Drug Resistance
This diagram illustrates the interplay between different cellular mechanisms that can contribute to drug resistance.
Caption: Interconnected mechanisms contributing to drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Ambrosin derivatives' cytotoxicity
A Comparative Analysis of the Cytotoxic Effects of Ambrosin and Its Derivatives
This compound, a sesquiterpene lactone found in plants of the Ambrosia genus, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of this compound, Neothis compound, and Damsin, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of this compound, Neothis compound, and Damsin against a range of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Multiple (21 human cell lines) | Bladder, Breast, Melanoma, Lung, Pancreatic | 1 - 8[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25[2][3] | |
| Neothis compound | CCRF-CEM | Acute Lymphoblastic Leukemia | Similar to drug-sensitive cells[4] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | Similar to drug-sensitive cells[4] | |
| MDA-MB-231-BCRP | BCRP-transfected Breast Cancer | Not cross-resistant[4] | |
| HCT116 p53+/+ | Colorectal Carcinoma | Sensitive[4] | |
| HCT116 p53-/- | p53 knockout Colorectal Carcinoma | Sensitive (1.5-fold resistance)[4] | |
| U87MGΔEGFR | Glioblastoma with EGFR mutation | Hypersensitive (0.18 degree of resistance)[5] | |
| Damsin | CCRF-CEM | Acute Lymphoblastic Leukemia | Similar to drug-sensitive cells[4] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | Similar to drug-sensitive cells[4] | |
| MDA-MB-231-BCRP | BCRP-transfected Breast Cancer | Not cross-resistant[4] | |
| HCT116 p53+/+ | Colorectal Carcinoma | Sensitive[4] | |
| HCT116 p53-/- | p53 knockout Colorectal Carcinoma | Resistant (4.1-fold cross-resistance)[4] | |
| U87MGΔEGFR | Glioblastoma with EGFR mutation | Hypersensitive (0.15 degree of resistance)[5] | |
| U-373 MG | Glioblastoma | 2.28 ± 0.01 (hypoxic)[6] | |
| A549 | Lung Carcinoma | 3.79 ± 0.02 (hypoxic)[6] | |
| Hep G2 | Hepatocellular Carcinoma | 3.98 ± 0.05 (hypoxic)[6] | |
| Caco-2 | Colorectal Adenocarcinoma | 6.41 ± 0.02 (hypoxic)[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound derivatives' cytotoxicity.
Cell Viability and Cytotoxicity Assays (MTS and MTT)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
MTS Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the incubation period and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle-treated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µl of MTS solution (prepared in a physiologically balanced solution containing an electron coupling reagent like PES) to each well.[7]
-
Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[7]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
MTT Assay Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate for the desired exposure period.
-
MTT Reagent Addition: Add 10 µl of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/ml.[7]
-
Incubation with MTT: Incubate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Perform data analysis as described for the MTS assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by this compound derivatives.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for a specific duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9] The analysis allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[9]
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of EGFR and RhoC Signaling by this compound
This compound has been shown to antagonize the activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and RhoC GTPase.[10] It inhibits the auto-phosphorylation of EGFR at tyrosine 1068 and reduces RhoC GTPase activity, which is crucial for cytoskeletal regulation and cell migration.[10] This dual inhibition contributes to its anti-metastatic potential.
References
- 1. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity of the Sesquiterpene Lactones Neothis compound and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ambrosin's Grip on the NF-κB Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ambrosin's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The content is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in research and drug development.
The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making it a prime target for therapeutic intervention. This compound, a sesquiterpene lactone, has been identified as a potent inhibitor of this pathway. This guide delves into the experimental validation of this compound's inhibitory effects and compares its performance against other well-established NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
| Inhibitor | Target in NF-κB Pathway | Reported IC50 Value | Cell Line/Assay Conditions |
| This compound | IκBα degradation, p65 translocation | ~25 µM (cytotoxicity)[1] | MDA-MB-231 human breast cancer cells |
| BAY 11-7082 | IκBα phosphorylation | 10 µM[2] | In tumor cells, preventing TNFα-induced IκBα phosphorylation |
| Parthenolide | IκB Kinase (IKK) | >1 µM | Pancreatic cancer cells, inhibition of NF-κB activity |
| MG132 | Proteasome | ~5 µM (cell growth inhibition) | HeLa cells |
Experimental Validation of NF-κB Pathway Inhibition
Accurate validation of NF-κB pathway inhibition is crucial for the development of novel therapeutics. The following are detailed methodologies for key experiments used to validate the inhibitory effects of compounds like this compound.
Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL, for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Western Blot for IκBα Degradation
This assay assesses the ability of an inhibitor to prevent the degradation of IκBα, a key step in NF-κB activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates until they reach 80-90% confluency.
-
Pre-treat the cells with the inhibitor at various concentrations for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 0, 5, 15, 30, and 60 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Probe the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of IκBα degradation at different time points and inhibitor concentrations.
-
Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the inhibition of the nuclear translocation of the NF-κB p65 subunit.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with inhibitors and TNF-α as described in the Western blot protocol.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of nuclear translocation.
-
Visualizing the Pathway and Experimental Logic
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for validating NF-κB inhibition.
Caption: Logical framework for comparing NF-κB inhibitors.
Conclusion
This compound demonstrates significant inhibitory activity against the NF-κB pathway, primarily by preventing the degradation of IκBα and the subsequent nuclear translocation of p65. While a direct IC50 value for its NF-κB inhibitory activity requires further investigation, the available data on its cytotoxic effects and qualitative pathway inhibition suggest it is a potent compound. The provided experimental protocols and comparative data with other well-characterized inhibitors serve as a valuable resource for researchers investigating novel NF-κB inhibitors and their therapeutic potential. Further studies employing standardized assays will be beneficial for a more direct and quantitative comparison of the potency of this compound against other inhibitors.
References
A Comparative Analysis of the Neuroprotective Effects of Ambrosin and Other Prominent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Ambrosin, a sesquiterpene lactone, with other well-established or promising neuroprotective compounds: Curcumin, Resveratrol, and Edaravone. The comparative analysis is based on experimental data from preclinical studies, with a focus on models of neuroinflammation, a key pathological feature in many neurodegenerative diseases.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The development of effective neuroprotective therapies is a critical area of research. This guide evaluates the performance of this compound against Curcumin, Resveratrol, and Edaravone, focusing on their mechanisms of action, and their efficacy in mitigating neuroinflammation and cognitive decline in animal models. All four compounds demonstrate significant neuroprotective properties, albeit through distinct molecular pathways. This compound and Curcumin primarily act by inhibiting the NF-κB signaling pathway. Resveratrol exerts its effects mainly through the activation of SIRT1, while Edaravone functions as a potent free radical scavenger. The data presented herein, summarized in clear, comparative tables, and illustrated through detailed signaling pathway and experimental workflow diagrams, is intended to aid researchers in making informed decisions in the pursuit of novel neuroprotective drug candidates.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of this compound, Curcumin, Resveratrol, and Edaravone in lipopolysaccharide (LPS)-induced rodent models of neuroinflammation. These models are widely used to screen for compounds with anti-inflammatory and neuroprotective potential.
Table 1: Effects on Cognitive Function in LPS-Induced Models
| Compound | Animal Model | Behavioral Test | Key Parameter | Result (Compared to LPS control) |
| This compound (10 mg/kg) | Mice | Morris Water Maze | Escape Latency (s) | Decreased |
| Time in Target Quadrant (s) | Increased | |||
| Object Recognition Test | Discrimination Index | Increased | ||
| Curcumin (100 mg/kg) | Mice | Morris Water Maze | Escape Latency (s) | Decreased |
| Time in Target Quadrant (s) | Increased | |||
| Object Recognition Test | Discrimination Index | Increased | ||
| Resveratrol (40 mg/kg) | Mice | Morris Water Maze | Escape Latency (s) | Decreased[1] |
| Time in Target Quadrant (%) | Increased[1] | |||
| Edaravone (10 mg/kg) | Mice | Not Reported in LPS model | Not Applicable | Not Applicable |
Table 2: Effects on Pro-Inflammatory Markers in LPS-Induced Models
| Compound | Animal Model | Marker | Method | Result (Fold change vs. LPS control) |
| This compound (10 mg/kg) | Mice | NF-κB p65 (protein) | Western Blot | Decreased |
| TNF-α (protein) | ELISA/Western Blot | Decreased | ||
| IL-1β (protein) | ELISA/Western Blot | Decreased | ||
| COX-2 (protein) | Western Blot | Decreased | ||
| iNOS (protein) | Western Blot | Decreased | ||
| Curcumin (100 mg/kg) | Mice | NF-κB p65 (protein) | Western Blot | Decreased |
| TNF-α (protein) | ELISA/Western Blot | Decreased | ||
| IL-1β (protein) | ELISA/Western Blot | Decreased | ||
| COX-2 (protein) | Western Blot | Decreased | ||
| iNOS (protein) | Western Blot | Decreased | ||
| Resveratrol (40 mg/kg) | Mice | TNF-α (protein) | ELISA | Decreased[1] |
| IL-1β (protein) | ELISA | Decreased[1] | ||
| IL-6 (protein) | ELISA | Decreased[1] | ||
| Edaravone (10 mg/kg) | Rats | TNF-α (mRNA) | RT-PCR | Decreased[2] |
| IL-1β (mRNA) | RT-PCR | Decreased[2] |
Table 3: Effects on Amyloid-Beta (Aβ) Pathology Markers
| Compound | Animal Model | Marker | Method | Result (Compared to control) |
| This compound (10 mg/kg) | Mice (LPS-induced) | BACE1 (protein) | Western Blot | Decreased |
| Curcumin (100 mg/kg) | Mice (LPS-induced) | BACE1 (protein) | Western Blot | Decreased |
| Edaravone (various doses) | APP/PS1 Mice | Aβ deposition | Immunohistochemistry | Reduced[3] |
| BACE1 activity | Assay | Reduced[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animals: Male Swiss albino mice are typically used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.75 mg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[4]
-
Treatment: Test compounds (this compound, Curcumin, Resveratrol, or Edaravone) or vehicle are administered, often daily for a period of one to two weeks, starting before or after the LPS injection, depending on the study design (prophylactic or therapeutic).[4]
Behavioral Testing
The MWM test is used to assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 150 cm in diameter) is filled with opaque water. A hidden platform is submerged beneath the water's surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days): Mice are subjected to multiple trials per day to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[1]
-
The NOR test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena.
-
Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A higher discrimination index (preference for the novel object) indicates better recognition memory.
-
Biochemical and Molecular Assays
This technique is used to quantify the levels of specific proteins.
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized, and protein extracts are prepared.
-
Procedure:
-
SDS-PAGE: Proteins are separated by size using gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., NF-κB p65, BACE1) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The enzyme catalyzes a reaction that produces a detectable signal, which is quantified to determine the protein levels.
-
ELISA is used to measure the concentration of cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Procedure:
-
A plate pre-coated with an antibody specific to the target cytokine is used.
-
The brain tissue sample is added to the wells.
-
A detection antibody, also specific to the cytokine, is added.
-
A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a color change.
-
The intensity of the color is measured and is proportional to the concentration of the cytokine in the sample.[1]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Curcumin, Resveratrol, and Edaravone are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound and Curcumin: Inhibition of the NF-κB Pathway
This compound and Curcumin exert their anti-inflammatory effects by targeting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound and Curcumin inhibit the IKK complex, preventing NF-κB activation.
Resveratrol: Activation of the SIRT1 Pathway
Resveratrol's neuroprotective effects are largely attributed to its activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.
Caption: Resveratrol activates SIRT1, promoting neuroprotective pathways.
Edaravone: Free Radical Scavenging
Edaravone is a potent antioxidant that directly scavenges harmful free radicals, thereby reducing oxidative stress, a major contributor to neuronal damage.
Caption: Edaravone directly neutralizes free radicals, preventing oxidative damage.
Conclusion
This comparative guide highlights the potential of this compound as a neuroprotective agent, with efficacy comparable to Curcumin in preclinical models of neuroinflammation. Its distinct mechanism of action, centered on NF-κB inhibition, offers a targeted approach to mitigating inflammatory processes in the brain. Resveratrol and Edaravone represent alternative strategies, targeting SIRT1 activation and direct antioxidant activity, respectively. The choice of a therapeutic candidate will likely depend on the specific pathological context of the neurodegenerative disease being targeted. The data and methodologies presented here provide a valuable resource for researchers to further explore and compare the neuroprotective potential of these and other novel compounds. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative therapeutic potential of these promising neuroprotective agents.
References
- 1. Resveratrol ameliorates maternal immune activation-associated cognitive impairment in adult male offspring by relieving inflammation and improving synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]
- 3. Edaravone dexborneol promotes M2 microglia polarization against lipopolysaccharide-induced inflammation via suppressing TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol prevents cognitive impairment and hippocampal inflammatory response induced by lipopolysaccharide in a mouse model of chronic neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Validation of Ambrosin's Effect on Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambrosin, a sesquiterpene lactone, has demonstrated notable anti-cancer properties in various in-vitro studies. Its mechanism of action involves the induction of apoptosis and generation of reactive oxygen species (ROS) through the modulation of several key signaling pathways, including Akt/β-Catenin, Wnt/β-catenin, EGFR, and NF-κB. However, recent in-vivo validation of this compound's efficacy in tumor growth inhibition is limited in publicly available literature. A 1975 study reported efficacy in mouse xenograft models, but these findings have not been recently reproduced. This guide provides a comprehensive overview of the in-vitro effects of this compound and compares its mechanistic profile with the in-vivo performance of alternative therapeutic agents that target the same signaling pathways.
In-Vitro Effects of this compound on Cancer Cells
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, particularly in breast and bladder cancer. The primary mechanisms identified are:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): It increases oxidative stress within tumor cells, contributing to their demise.
-
Inhibition of Cancer Stem Cells: Studies have indicated that this compound can inhibit the growth and spread of cancer stem cells, which are often responsible for tumor recurrence and metastasis.[1][2][3]
Signaling Pathways Modulated by this compound
In-vitro studies have identified several key signaling pathways that are significantly affected by this compound:
-
Akt/β-Catenin Pathway: this compound has been observed to inhibit this pathway, which is crucial for cell survival and proliferation.
-
Wnt/β-catenin Pathway: Inhibition of this pathway by this compound can suppress tumor development.
-
EGFR (Epidermal Growth Factor Receptor) Signaling: this compound has been shown to exhibit antagonistic activity against EGFR tyrosine kinase.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound can inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Below are diagrams illustrating these key signaling pathways.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Wnt/β-Catenin Signaling Pathway and the inhibitory action of this compound.
In-Vivo Performance of Alternative Therapeutic Agents
Given the absence of recent in-vivo data for this compound, this section provides a comparative overview of other drugs that target the same signaling pathways and have been evaluated in animal models of breast and bladder cancer.
| Drug Class | Target Pathway | Drug Example | Cancer Model | Animal Model | Key In-Vivo Findings |
| Akt Inhibitor | Akt/β-Catenin | Capivasertib (AZD5363) | Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition, especially in tumors with PIK3CA/AKT1 mutations.[4][5][6] |
| Wnt/β-catenin Inhibitor | Wnt/β-catenin | IC-2 | Bladder Cancer | Xenograft | Reduced tumor volume and decreased β-catenin expression.[7] |
| EGFR Inhibitor | EGFR | Cetuximab & Panitumumab Combination | Triple-Negative Breast Cancer | Xenograft | Enhanced inhibition of tumor cell growth compared to single-agent therapy.[8] |
| NF-κB Inhibitor | NF-κB | YM-155 (Survivin Suppressor) | Bladder Cancer | Xenograft | Decreased cellular proliferation and tumor growth.[9] |
| NF-κB Modulator | NF-κB | Genistein (in combination with HCPT) | Bladder Cancer | Xenograft | Synergistically inhibited tumor growth by attenuating NF-κB activation.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in-vivo xenograft studies.
General Xenograft Tumor Model Protocol
A typical workflow for a xenograft study to evaluate the in-vivo efficacy of a therapeutic agent is as follows:
Caption: A generalized workflow for an in-vivo xenograft study.
1. Cell Culture and Animal Models:
-
Human breast (e.g., MDA-MB-231, HCC70) or bladder (e.g., T24, 5637) cancer cells are cultured under standard conditions.[7][8][9]
-
Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[7][10]
2. Tumor Cell Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer) of the mice.[7][10]
3. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The investigational drug (e.g., this compound alternative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
4. Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated (e.g., using the formula: (length x width²)/2).
-
Animal body weight and general health are monitored.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).[7]
Conclusion
While in-vitro evidence strongly suggests that this compound has significant anti-cancer potential through the modulation of critical signaling pathways, the lack of recent, reproducible in-vivo data remains a significant gap in its preclinical validation. The comparative data presented here on alternative drugs targeting the same pathways in similar cancer models highlight the potential therapeutic avenues that this compound could theoretically pursue. Further in-vivo studies are imperative to validate the promising in-vitro findings and to establish a clear path for the potential clinical development of this compound as a cancer therapeutic.
References
- 1. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC-2 Suppresses Proliferation and Induces Apoptosis of Bladder Cancer Cells via the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. NF-κB suppresses apoptosis and promotes bladder cancer cell proliferation by upregulating survivin expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein Sensitizes Bladder Cancer Cells to HCPT Treatment In Vitro and In Vivo via ATM/NF-κB/IKK Pathway-Induced Apoptosis | PLOS One [journals.plos.org]
- 11. Genistein Sensitizes Bladder Cancer Cells to HCPT Treatment In Vitro and In Vivo via ATM/NF-κB/IKK Pathway-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ambrosin vs. Its Analogs: A Comparative Safety Profile for Researchers
A comprehensive analysis of the cytotoxic and safety profiles of the sesquiterpene lactone Ambrosin and its analogs, Neothis compound (B1678157) and Damsin, reveals nuances in their therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
This comparative guide synthesizes available in vitro and in vivo data to assess the safety and efficacy of this compound against its closely related analogs, Neothis compound and Damsin. The findings suggest that while all three compounds exhibit potent cytotoxic effects against various cancer cell lines, their selectivity for cancer cells over normal cells and their overall safety profiles may differ.
In Vitro Cytotoxicity: A Tale of Selectivity
The in vitro cytotoxicity of this compound, Neothis compound, and Damsin has been evaluated across a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments.
Studies have shown that this compound exhibits a degree of selectivity, with lower toxicity observed in normal breast epithelial cells (MCF-10A and MCF-12A) compared to breast cancer cell lines. For instance, one study reported an IC50 of 25 µM for this compound in the drug-resistant MDA-MB-231 breast cancer cell line, while showing very low toxic effects on the normal MCF-12A breast cells[1][2]. Another study demonstrated that while this compound was cytotoxic to several breast cancer cell lines (MCF-7, JIMT-1, and HCC1937), the normal-like MCF-10A breast epithelial cell line was the least affected[3].
Damsin and its derivatives have also been investigated for their selective cytotoxicity. A study comparing the effects of Damsin derivatives on normal breast epithelial MCF-10A cells and breast cancer JIMT-1 cells found that some derivatives were more potent and selective for cancer cells[4]. The selectivity, calculated as the ratio of IC50 values between normal and cancer cells, varied, with some derivatives showing a selectivity ratio of over 10[4].
Neothis compound and Damsin have demonstrated significant cytotoxicity against various drug-resistant tumor cell lines, indicating their potential to overcome multidrug resistance[5].
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of this compound, Neothis compound, and Damsin in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer (Drug-Resistant) | 25 | [1] |
| MCF-12A | Normal Breast Epithelial | Very low toxicity | [1][2] | |
| MCF-7 | Breast Cancer | Lower than in normal cells | [3] | |
| JIMT-1 | Breast Cancer | Lower than in normal cells | [3] | |
| HCC1937 | Breast Cancer | Lower than in normal cells | [3] | |
| MCF-10A | Normal Breast Epithelial | Least affected | [3] | |
| Damsin | JIMT-1 | Breast Cancer | Potent cytotoxicity | [4] |
| MCF-10A | Normal Breast Epithelial | Less cytotoxic than in cancer cells | [4] | |
| Neothis compound | Various Cancer Cell Lines | Cancer | Micromolar range | [5] |
In Vivo Toxicity: Preliminary Insights
While in vitro studies provide valuable initial data, in vivo studies are crucial for assessing the overall safety profile of a compound in a whole organism.
An acute toxicity study of an aqueous extract of Ambrosia arborescens, a plant source of this compound and Damsin, was conducted in rats. The study, following OECD guideline 423, found that the extract at doses of 300 and 2000 mg/kg did not cause mortality or significant changes in body weight over a 14-day period. The LD50 (lethal dose for 50% of the animals) was determined to be greater than 2000 mg/kg. While the 2000 mg/kg dose led to a slight increase in biochemical parameters and mild congestion in the liver and kidneys, no other significant toxicological changes were observed[6]. It is important to note that this study was conducted with a plant extract and not the purified compounds, which may have different toxicity profiles.
Further in vivo studies on purified this compound, Neothis compound, and Damsin are needed to establish their specific LD50 values and to evaluate their sub-chronic and chronic toxicity.
Mechanistic Insights into Cytotoxicity and Potential Side Effects
The cytotoxic effects of this compound and its analogs are mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential[1][2]. It also inhibits the Wnt/β-catenin and Akt/β-catenin signaling pathways, which are often dysregulated in cancer[1].
dot
Caption: this compound's mechanism of action.
Neothis compound and Damsin have been found to silence the activity of c-Src kinase, a protein often overactive in cancer, and to suppress cytokine-mediated inflammation through the Akt/ERK1/2/STAT3 signaling pathway[7].
dot
Caption: Mechanism of action for Neothis compound and Damsin.
While these mechanisms are effective against cancer cells, they could also potentially lead to side effects in normal tissues. For example, the generation of ROS can cause oxidative stress, and the inhibition of signaling pathways like Akt, which is also involved in normal cellular processes, could have off-target effects. Further in-depth toxicological studies are required to fully understand the potential for such side effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Neothis compound, or Damsin (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h_1 [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat with\nCompound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Treatment [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT\nSolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Add_DMSO [label="Add DMSO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\n(490 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells [color="#202124"]; Seed_Cells -> Incubate_24h_1 [color="#202124"]; Incubate_24h_1 -> Treat_Cells [color="#202124"]; Treat_Cells -> Incubate_Treatment [color="#202124"]; Incubate_Treatment -> Add_MTT [color="#202124"]; Add_MTT -> Incubate_4h [color="#202124"]; Incubate_4h -> Add_DMSO [color="#202124"]; Add_DMSO -> Read_Absorbance [color="#202124"]; Read_Absorbance -> Calculate_IC50 [color="#202124"]; Calculate_IC50 -> End [color="#202124"]; }
References
- 1. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity of aqueous extract of Ambrosia arborescens Mill. on biochemical and histopathological parameters in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones; Damsin and neothis compound suppress cytokine-mediated inflammation in complete Freund's adjuvant rat model via shutting Akt/ERK1/2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Ambrosin in Combination Cancer Therapy: A Guide for Researchers
An objective analysis of the current research landscape reveals a significant opportunity for investigating the synergistic and antagonistic interactions of the sesquiterpene lactone, Ambrosin, with existing anticancer agents. While direct experimental data on this compound combinations are not yet available, extensive research on structurally related compounds provides a strong preclinical rationale for its potential in combination regimens to enhance therapeutic efficacy and overcome drug resistance.
This compound, a naturally occurring sesquiterpene lactone, has demonstrated notable anticancer properties in various preclinical studies. Its mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key oncogenic signaling pathways such as Wnt/β-catenin and Akt/β-catenin. These biological activities position this compound as a compelling candidate for combination therapies. The exploration of its synergistic and antagonistic interactions with established chemotherapy drugs and targeted agents is a critical next step in its development as a potential anticancer therapeutic.
Preclinical Rationale for this compound Combination Therapy
While studies focusing specifically on this compound are lacking, research on other sesquiterpene lactones provides a strong foundation for investigating its potential in combination therapies. Sesquiterpene lactones, as a class of compounds, have been shown to sensitize cancer cells to conventional chemotherapeutic drugs, often resulting in synergistic cytotoxicity. For instance, related compounds have demonstrated synergy with agents like cisplatin (B142131) and paclitaxel (B517696) in various cancer cell lines. This suggests that this compound may also enhance the efficacy of standard-of-care anticancer drugs, potentially allowing for lower doses and reduced toxicity.
A related compound, neothis compound, has shown potent cytotoxicity against multi-drug resistant (MDR) tumor cell lines.[1] This suggests that this compound itself could be effective against resistant cancers and may act synergistically with other drugs by circumventing resistance mechanisms.[1]
The following table summarizes the observed synergistic effects of other sesquiterpene lactones when combined with conventional anticancer drugs, offering a potential roadmap for future studies on this compound.
| Sesquiterpene Lactone(s) | Combination Drug(s) | Cancer Cell Line(s) | Observed Synergistic Effect | Reference(s) |
| Salograviolide A and Iso-seco-tanapartholide | Self-combination | HCT-116 and DLD-1 (Colon) | 80% decrease in cell viability with combination vs. 25% with single agents.[2][3] | [2][3] |
| EPD | Cisplatin | JC-pl (Ovarian) | Significant synergistic effect in a drug-resistant cell line.[4] | [4] |
| EPD | Paclitaxel | JC and SK-OV-3 (Ovarian) | Synergistic interaction observed.[4] | [4] |
| Parthenolide | Epirubicin | MDA-MB-468 (Breast) | Maintained antiproliferative and pro-apoptotic effects with reduced side effects.[5] | [5] |
| Parthenolide | Balsalazide | Not specified | Synergistically inhibits NF-κB activation.[5] | [5] |
| Parthenolide | SAHA | MDA-MB231 (Breast) | Synergistically sensitized cells to the cytotoxic effect of PTL.[5] | [5] |
| Dihydroartemisinin (B1670584) | Doxorubicin (B1662922) | MCF-7 (Breast) | Synergistic anti-proliferative effect and enhanced apoptosis.[6] | [6] |
Hypothetical Experimental Workflow for Assessing Synergy
The following workflow illustrates a typical experimental approach to evaluating the synergistic or antagonistic interactions of this compound with another anticancer drug.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synergistic anticancer activities of the plant-derived sesquiterpene lactones salograviolide A and iso-seco-tanapartholide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ambrosin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Ambrosin, a sesquiterpenoid lactone. While specific regulatory protocols for this compound are not extensively documented, this document synthesizes general best practices for the management of chemical waste with unknown toxicological profiles, ensuring a high standard of safety.
This compound: Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound (CAS 509-93-3).
| Property | Value |
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.304 g/mol |
| Melting Point | 146°C[1][2] |
| Boiling Point | 418.5°C at 760 mmHg[1][2] |
| Flash Point | 187.3°C[1][2] |
| Density | 1.16 g/cm³[1][2] |
| Solubility | Data not available |
Note: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is a potentially hazardous substance.
Procedural Steps for Safe Disposal
The following step-by-step protocol is a general guideline for the safe disposal of this compound in a laboratory setting. This procedure is based on standard practices for handling chemical waste where specific disposal instructions are not available.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is crucial to be equipped with the appropriate PPE. This includes:
-
A standard laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile gloves).
-
Safety glasses or goggles to protect from splashes.
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "509-93-3"
-
The words "Hazardous Waste"
-
Primary hazard statement: "Caution: Toxicological Properties Not Fully Investigated"
-
The date when the waste was first added to the container.
-
3. Spill Management: In the event of a spill, the following steps should be taken:
-
For dry spills: Carefully sweep the solid material to avoid generating dust. Place the collected material into the designated hazardous waste container.
-
For liquid spills (if this compound is in solution): Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into the hazardous waste container.
-
Thoroughly clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
The recommended method for the final disposal of chemical waste with unknown toxicity is high-temperature incineration conducted by a licensed hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the wider ecosystem. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local and national regulations.
References
Essential Safety and Operational Guide for Handling Ambrosin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Ambrosin. Given that this compound is a sesquiterpene lactone and a known allergen, adherence to these procedures is critical to ensure personnel safety and prevent contamination.[1][2]
Hazard Identification and Safety Data
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 509-93-3 | [1][2] |
| Molecular Formula | C₁₅H₁₈O₃ | [1][2] |
| Molecular Weight | 246.30 g/mol | [1] |
| Melting Point | 146 °C | [1][2] |
| Boiling Point | 418.5 °C at 760 mmHg | [1][2] |
| Flash Point | 187.3 °C | [1][2] |
| Primary Hazards | Potent skin sensitizer (B1316253), allergen, potential for respiratory irritation.[3][4][5] | General for Sesquiterpene Lactones |
| Occupational Exposure Limits | Not established. Handle with high caution to minimize any exposure. | N/A |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure to this compound.
Required PPE
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact with the potent sensitizer. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder form of this compound or when there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Operational and Handling Plan
Engineering Controls
-
Primary Containment: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Procedural Guidance
-
Weighing:
-
Perform all weighing operations inside a chemical fume hood.
-
Use dedicated and clearly labeled weighing utensils and containers.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) immediately after use.
-
-
Dissolving:
-
Add solvent to the vessel containing this compound slowly to prevent splashing.
-
Cap the vessel securely before mixing or sonicating.
-
-
General Handling:
-
Avoid the creation of dust.
-
Always wash hands thoroughly with soap and water after handling, even when gloves have been worn.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.
-
Disposal Plan
This compound waste is considered hazardous. Follow these procedures for proper disposal.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, weighing paper, contaminated PPE) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
Decontamination
-
All non-disposable equipment and surfaces should be decontaminated after use. A solution of detergent and water followed by a rinse with 70% ethanol (B145695) is recommended.
-
Dispose of all cleaning materials as hazardous waste.
Final Disposal
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.
-
Waste should be incinerated at a licensed hazardous waste disposal facility.
This compound Handling and Disposal Workflow
Experimental Protocols
The following are summaries of methodologies from published research involving this compound, primarily in the context of cancer cell studies.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology (WST-1 or MTT Assay):
-
Seed cells (e.g., MDA-MB-231 human breast cancer cells) in 96-well plates and allow them to adhere for 24 hours.[6][7]
-
Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6][8]
-
Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability relative to untreated controls.[6]
-
Apoptosis Assays
-
Objective: To determine if this compound induces programmed cell death (apoptosis).
-
Methodology (Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Treat cells with this compound at various concentrations for a set time period.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[6]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[6]
-
-
Alternative Methodology (Acridine Orange/Ethidium (B1194527) Bromide Staining):
-
After treatment with this compound, stain cells with a mixture of acridine (B1665455) orange (AO) and ethidium bromide (EB).
-
Visualize the cells under a fluorescence microscope. Live cells will appear green, early apoptotic cells will show bright green nuclei with condensed chromatin, late apoptotic cells will have orange-stained nuclei, and necrotic cells will have uniformly orange-stained nuclei.[6]
-
Western Blotting for Protein Expression
-
Objective: To analyze the effect of this compound on the expression of specific proteins involved in signaling pathways (e.g., apoptosis-related proteins like Bax and Bcl-2, or proteins in the Akt/β-Catenin pathway).[6][9]
-
Methodology:
-
Treat cells with this compound, then lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the proteins of interest.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To determine if this compound treatment leads to an increase in intracellular ROS.
-
Methodology:
-
Treat cells with this compound.
-
Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[9]
-
References
- 1. echemi.com [echemi.com]
- 2. Cas 509-93-3,this compound | lookchem [lookchem.com]
- 3. chemotechnique.se [chemotechnique.se]
- 4. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sesquiterpene lactone exerts selective and potent anticancer effects in drug-resistant human breast cancer cells (MDA-MB-231) through mitochondrial mediated apoptosis, ROS generation and targeting Akt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of this compound-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
